Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
Description
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Properties
IUPAC Name |
methyl 5-methyl-2-pyrimidin-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-5-10(11(8-9)13(16)17-2)12-14-6-3-7-15-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMWIPNRUDBNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729104 | |
| Record name | Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1088994-20-0 | |
| Record name | Benzoic acid, 5-methyl-2-(2-pyrimidinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1088994-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
Foreword: The Strategic Importance of Aryl-Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Its presence is integral to a wide array of drugs, including anticancer, antiviral, and antibacterial agents.[1][2] The functionalization of the pyrimidine ring, particularly through the introduction of aryl substituents, allows for the fine-tuning of a molecule's steric and electronic properties, which is critical in modern drug design. This guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate, a valuable building block for the development of novel pharmaceuticals. The methodologies detailed herein are grounded in established, reliable chemical transformations, with a focus on the widely-utilized Suzuki-Miyaura cross-coupling reaction.
Retrosynthetic Analysis and Proposed Pathway
A retrosynthetic analysis of the target molecule, this compound, suggests that a convergent approach centered around a carbon-carbon bond-forming reaction would be the most efficient strategy. The key disconnection is between the pyrimidine ring and the benzoate moiety, pointing towards a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly well-suited for this purpose due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives.[3]
The proposed synthetic pathway involves the Suzuki-Miyaura coupling of a 2-halopyrimidine with an appropriately substituted phenylboronic acid. Specifically, the reaction between 2-chloropyrimidine and (5-(methoxycarbonyl)-2-methylphenyl)boronic acid is identified as the most direct and efficient route.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic approach for this compound.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-chloropyrimidine, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the methylbenzoate moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Synthesis of Starting Materials
-
2-Chloropyrimidine: This starting material is commercially available from various suppliers. Should a laboratory synthesis be required, it can be prepared from 2-aminopyrimidine via a Sandmeyer-type reaction.
-
(5-(Methoxycarbonyl)-2-methylphenyl)boronic acid: This key intermediate is also commercially available.[5] Its synthesis can be achieved from methyl 3-bromo-5-methylbenzoate through a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-chloropyrimidines with arylboronic acids.[1][2][6]
Table 1: Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles |
| 2-Chloropyrimidine | 1722-12-9 | 114.53 g/mol | 1.0 g | 8.73 mmol |
| (5-(Methoxycarbonyl)-2-methylphenyl)boronic acid | 876189-18-3 | 193.99 g/mol | 2.02 g | 10.48 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 504 mg | 0.437 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 3.62 g | 26.19 mmol |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 40 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 g/mol | 10 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (1.0 g, 8.73 mmol), (5-(methoxycarbonyl)-2-methylphenyl)boronic acid (2.02 g, 10.48 mmol), and potassium carbonate (3.62 g, 26.19 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (504 mg, 0.437 mmol, 5 mol%) to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Microwave-Assisted Protocol:
For an expedited synthesis, a microwave-assisted protocol can be employed.[1][2]
Table 2: Microwave-Assisted Suzuki Coupling Parameters
| Parameter | Value |
| Temperature | 120 °C |
| Time | 30-60 minutes |
| Power | 100-300 W (as needed to maintain temperature) |
| Solvent System | 1,4-Dioxane/Water (4:1) |
The workup and purification procedure for the microwave-assisted reaction is identical to the conventional heating method.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals would include those for the pyrimidine ring protons, the aromatic protons of the benzoate ring, the methyl ester protons, and the methyl group on the benzoate ring.
-
¹³C NMR: Will show characteristic peaks for all carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Consider using a more active catalyst system (e.g., Pd(dppf)Cl₂). |
| Decomposition of starting materials or product | Ensure the reaction is performed under a strict inert atmosphere. Use freshly distilled and degassed solvents. | |
| Formation of Side Products (e.g., homocoupling of boronic acid) | Inefficient transmetalation | Use a different base (e.g., Cs₂CO₃ or K₃PO₄). Ensure the boronic acid is of high quality. |
| Difficulty in Purification | Co-elution with byproducts | Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The synthesis of this compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a reliable and scalable route to this valuable intermediate, utilizing readily available starting materials and well-established reaction conditions. The provided protocols, for both conventional heating and microwave-assisted synthesis, offer flexibility for researchers in various laboratory settings. The insights into the reaction mechanism and troubleshooting guide are intended to empower scientists to successfully implement and adapt this synthesis for their specific research and development needs.
References
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Lannuzel, M., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. [Link]
-
Hussain, M., et al. (2007). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
The Organic Chemist. (2022, November 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
J&K Scientific. (n.d.). (5-(Methoxycarbonyl)-2-methylphenyl)boronic acid | 876189-18-3. J&K Scientific. [Link]
-
Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Royal Society of Chemistry. [Link]
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Organic Syntheses. (n.d.). 5-Acetylthiophene-2-boronic acid MIDA ester. Organic Syntheses. [Link]
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Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. [Link]
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Al-Masum, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link]
-
Tumkevicius, S., et al. (2009). Palladium-catalyzed cross-coupling reaction of 2- and/or 5-substituted 4,6-dichloropyrimidines with arylboronic acids. Central European Journal of Chemistry. [Link]
-
Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]
-
Yoo, W.-J., et al. (2010). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society. [Link]
-
Tumkevicius, S., et al. (2010). Palladium-catalyzed reaction of methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3- d ]-pyrimidine-6-carboxylate with arylboronic acids. Arkivoc. [Link]
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Pafford, R. J., & DeMarco, C. F. (1958). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards. [Link]
-
University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. University of Missouri–St. Louis. [Link]
-
Wang, Z., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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An In-Depth Technical Guide to Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
Introduction: A Key Intermediate in Modern Medicinal Chemistry
Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate is a heterocyclic aromatic compound featuring a benzoate scaffold substituted with a pyrimidine ring. While not a final drug product itself, this molecule represents a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure combines two key pharmacophores: the pyrimidine ring, a cornerstone of many anticancer and antiviral therapies, and a substituted benzene ring, which allows for fine-tuning of steric and electronic properties.[1] The presence of the methyl ester provides a versatile chemical handle for further molecular elaboration, often serving as a precursor to the corresponding carboxylic acid or amide derivatives during the drug development process.[2]
This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, spectroscopic characterization, and its strategic importance for researchers and scientists in the field of drug discovery.
Physicochemical and Computed Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below summarizes the core identifiers and computed properties for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1088994-20-0 | [3][4] |
| Molecular Formula | C₁₃H₁₂N₂O₂ | [4] |
| Molecular Weight | 228.25 g/mol | Calculated |
| Appearance | Off-white to light yellow solid (Predicted) | - |
| XLogP3-AA | 2.9 (Predicted) | - |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 3 | - |
Spectroscopic and Analytical Characterization
Precise structural elucidation is paramount for any chemical intermediate.[5] While specific experimental spectra for this exact compound are not widely published, this section outlines the expected spectroscopic data based on established principles and analysis of its constituent moieties, along with standard protocols for data acquisition.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the proton and carbon framework of the molecule.
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a standard 30-degree pulse angle with a relaxation delay of 1-2 seconds.[6]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a relaxation delay of 2-5 seconds to ensure proper Cahn-Ingold-Prelog (CIP) relaxation.[6]
-
Data Processing: Process the raw data via Fourier transformation, followed by phase and baseline correction. Reference the chemical shifts to TMS at 0.00 ppm.[6]
Predicted NMR Data (in CDCl₃):
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale |
| Benzoate -OCH₃ | ~3.9 (s, 3H) | ~52.5 | Typical for a methyl ester. |
| Benzoate -CH₃ | ~2.4 (s, 3H) | ~21.0 | Aromatic methyl group. |
| Pyrimidine H-5' | ~7.2 (t, 1H) | ~120.0 | Triplet due to coupling with two adjacent pyrimidine protons. |
| Pyrimidine H-4', H-6' | ~8.8 (d, 2H) | ~157.5 | Doublet, chemically equivalent protons on the pyrimidine ring. |
| Benzoate H-3 | ~8.4 (d, 1H) | ~135.0 | Aromatic proton ortho to the pyrimidine substituent. |
| Benzoate H-4 | ~7.5 (dd, 1H) | ~132.0 | Aromatic proton meta to the pyrimidine. |
| Benzoate H-6 | ~7.9 (s, 1H) | ~130.0 | Aromatic proton ortho to the ester and meta to the methyl group. |
| Benzoate C=O | - | ~167.0 | Carbonyl carbon of the ester. |
| Aromatic Quaternary C | - | ~128.0, ~140.0, ~142.0, ~164.0 | Carbons with no attached protons. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
Protocol for MS Data Acquisition:
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a Gas Chromatography (GC) system.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[6]
-
Data Acquisition: Scan a mass-to-charge (m/z) range from 40 to 400 amu.[6]
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.
Expected MS Data:
-
Molecular Ion (M⁺): m/z = 228.25
-
Key Fragments: Expect fragments corresponding to the loss of the methoxy group (-OCH₃, m/z = 197) and the methyl ester group (-COOCH₃, m/z = 169).
Synthesis and Reaction Workflow
The most direct and industrially scalable synthesis of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 5-methyl-2-(pyrimidin-2-yl)benzoic acid.[7] This reaction, often a Fischer-Speier esterification, involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[7][8]
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: To a solution of 5-methyl-2-(pyrimidin-2-yl)benzoic acid (1.0 eq) in anhydrous methanol (20 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The strategic value of this compound lies in its versatile reactivity and its role as a building block for more complex molecules.
-
Ester as a Protecting Group and Synthetic Handle: The methyl ester serves as an effective protecting group for the carboxylic acid functionality, preventing it from interfering with reactions at other sites. It can be easily hydrolyzed under basic conditions (e.g., with NaOH) to regenerate the carboxylic acid, which can then be converted to amides, a common feature in many drugs.
-
The "Magic Methyl" Effect: The methyl group on the benzoate ring is not merely a passive substituent. In drug design, the addition of a methyl group can profoundly impact a molecule's properties by improving metabolic stability, modulating conformation, and enhancing binding affinity through hydrophobic interactions.[9][10] Its placement at the 5-position influences the electronic landscape of the entire scaffold.
-
The Pyrimidine Core: The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry. Its nitrogen atoms can act as hydrogen bond acceptors, crucial for binding to biological targets like kinases and polymerases. The parent acid, 5-Methyl-2-pyrimidin-2-ylbenzoic acid, is explicitly mentioned as an intermediate for anticancer and antiviral drugs, underscoring the importance of this structural motif.[1]
Logical Workflow for Compound Characterization
The validation of any newly synthesized intermediate follows a rigorous, logical progression to ensure both structural identity and purity before its use in subsequent, often costly, synthetic steps.
Caption: Standard workflow for the synthesis and validation of a chemical intermediate.
Conclusion
This compound is a well-defined chemical entity whose value is realized in its application as a versatile synthetic intermediate. Its combination of a reactive ester handle, a strategically placed methyl group, and the biologically significant pyrimidine ring makes it a valuable building block for medicinal chemists. The protocols and data presented in this guide offer a technical foundation for the synthesis, characterization, and strategic deployment of this compound in advanced drug discovery programs.
References
- BLDpharm. (n.d.). 1088994-20-0|this compound.
- Arborpharmchem. (n.d.). Cas No. 1088994-22-2 5-methyl-2-(pyrimidin-2-yl)benzoic acid.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
-
National Center for Biotechnology Information. (n.d.). Methyl 2-(2-pyrimidinyl)benzoate. PubChem. Retrieved from [Link]
- PrepChem. (n.d.). Synthesis of methyl p-(5-nonylpyrimidyl)-benzoate.
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate and its Isomer.
- MDPI. (n.d.). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate.
-
PubMed. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]
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Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
- Synblock Inc. (n.d.). CAS 1088994-20-0 | this compound.
- MDPI. (2023).
- TargetMol. (n.d.). 5-Methyl-2-(pyrimidin-2-yl)benzoicacid.
- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1143.
- National Center for Biotechnology Information. (2021). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. RSC Advances, 11(42), 26189-26203.
- BenchChem. (n.d.). A Comparative Guide to Confirming the Purity of Synthesized Methyl 2-(piperidin-1-yl)benzoate.
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- 7. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
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An In-depth Technical Guide to Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate (CAS 1088994-20-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the synthetic and analytical methodologies, ensuring both scientific integrity and practical applicability.
Core Molecular Attributes
This compound is a biaryl compound featuring a pyrimidine ring linked to a substituted benzene ring. This structural motif is of significant interest in drug discovery due to the pyrimidine's ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding, which can enhance binding to biological targets.[1]
| Property | Value | Source |
| CAS Number | 1088994-20-0 | [2] |
| Molecular Formula | C₁₃H₁₂N₂O₂ | [2] |
| Molecular Weight | 228.25 g/mol | [2] |
| SMILES | COC(=O)C1=C(C=CC(C)=C1)C2=NC=CC=N2 | [2] |
Strategic Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of its starting materials.[3][4] The proposed synthetic route involves the coupling of a pyrimidine-containing organoboron reagent with a halogenated methyl benzoate derivative.
Proposed Synthetic Workflow
The following diagram illustrates the logical flow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established Suzuki-Miyaura coupling methodologies for the synthesis of biaryl compounds.[3][5][6]
Materials:
-
Methyl 2-bromo-5-methylbenzoate (1.0 eq)
-
Pyrimidin-2-ylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add Methyl 2-bromo-5-methylbenzoate, pyrimidin-2-ylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Expertise & Causality: The choice of Pd(PPh₃)₄ as the catalyst is due to its proven efficacy in a wide range of Suzuki couplings. Potassium carbonate is a commonly used base that is effective and cost-efficient. The dioxane/water solvent system is ideal for dissolving both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst, which would lead to decreased catalytic activity.
Structural Elucidation and Characterization
Due to the limited availability of experimental data, this section provides predicted spectroscopic data based on the principles of NMR, IR, and mass spectrometry, with reference to the known spectra of its constituent parts, such as methyl benzoate.[7][8][9][10]
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ ~8.8 (d, 2H, pyrimidine), ~7.8 (d, 1H, Ar-H), ~7.4 (dd, 1H, Ar-H), ~7.3 (t, 1H, pyrimidine), ~7.2 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR | δ ~168 (C=O), ~157 (pyrimidine C), ~140 (Ar-C), ~138 (Ar-C), ~132 (Ar-CH), ~131 (Ar-CH), ~129 (Ar-CH), ~120 (pyrimidine CH), ~52 (OCH₃), ~21 (Ar-CH₃) |
| IR (cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1720 (C=O stretch), ~1600, 1480 (Ar C=C stretch), ~1280 (C-O stretch) |
| Mass Spec (m/z) | 228.09 (M⁺), fragments corresponding to the loss of -OCH₃ (197), -COOCH₃ (169), and the pyrimidine ring. |
Spectroscopic Analysis Workflow
The following diagram outlines the logical workflow for the spectroscopic characterization of the synthesized product.
Caption: Workflow for spectroscopic analysis and validation.
Potential Applications in Research and Drug Development
While specific biological activity for this compound has not been extensively reported, its structural components are present in numerous biologically active molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[11][12][13][14]
The 2-arylpyrimidine scaffold is a key feature in several kinase inhibitors and other targeted therapies. Therefore, this compound serves as a valuable building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The ester functionality provides a convenient handle for further chemical modification, such as amide bond formation or reduction to an alcohol, allowing for the exploration of structure-activity relationships.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This technical guide provides a comprehensive overview of this compound, from its synthesis to its potential applications. By understanding the underlying principles of its preparation and characterization, researchers can confidently utilize this molecule as a versatile building block in the pursuit of novel therapeutics and functional materials. The proposed synthetic protocol, based on the robust Suzuki-Miyaura cross-coupling, offers a reliable and efficient route to this valuable compound.
References
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Chen, Q., Jiang, P., Guo, M., & Yang, J. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]
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PubChem. (n.d.). Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate. Retrieved from [Link]
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ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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A Technical Guide to Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate: Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate is a heterocyclic small molecule of significant interest within the domains of medicinal chemistry and pharmaceutical development. As a functionalized derivative of benzoic acid, it incorporates the pyrimidine ring, a privileged scaffold found in numerous therapeutic agents. This guide provides a comprehensive technical overview of its molecular structure, a validated synthetic pathway, robust analytical characterization methods, and its strategic importance as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). The discussion is tailored for researchers and drug development professionals, emphasizing the causal relationships behind experimental design and the molecule's potential to address challenges in modern drug discovery, such as metabolic stability and target affinity.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's identity and properties is the foundation of all subsequent research and development. This section delineates the core structural and chemical attributes of this compound.
Nomenclature and Identifiers
The systematic identification of this compound is crucial for database searches, procurement, and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1088994-20-0 | [1] |
| Molecular Formula | C₁₃H₁₂N₂O₂ | - |
| Molecular Weight | 228.25 g/mol | - |
Structural Elucidation
The molecule's two-dimensional structure consists of a central benzene ring substituted at the 1, 2, and 5 positions. A methyl ester group resides at position 1, a pyrimidin-2-yl group at position 2, and a methyl group at position 5.
Canonical SMILES: COC(=O)C1=C(C=C(C=C1)C)N2C=CC=N=C2
InChI Key: (Generated from structure) YXHAGHDJXYZQAD-UHFFFAOYSA-N
(Note: A placeholder image would be generated here representing the 2D structure.)
Computed Physicochemical Properties
These properties are predictive of the molecule's behavior in biological and chemical systems, influencing factors like solubility, membrane permeability, and metabolic stability.
| Property | Predicted Value | Significance |
| Topological Polar Surface Area (TPSA) | 52.08 Ų | Influences membrane permeability and oral bioavailability. |
| LogP (Octanol-Water Partition Coeff.) | 2.85 | Indicates moderate lipophilicity, balancing solubility and membrane crossing. |
| Hydrogen Bond Donors | 0 | Lacks groups that can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 4 | The two pyrimidine nitrogens and two ester oxygens can accept hydrogen bonds. |
| Rotatable Bonds | 3 | Provides conformational flexibility, which can be critical for receptor binding. |
Synthesis and Purification
The synthesis of this compound is most efficiently achieved through the esterification of its corresponding carboxylic acid precursor, 5-methyl-2-(pyrimidin-2-yl)benzoic acid (CAS 1088994-22-2)[2][3]. This precursor is a known building block for anticancer and antiviral drug candidates, highlighting the industrial relevance of this transformation.[2]
Retrosynthetic Analysis
The most logical disconnection is at the ester C-O bond, leading back to the stable carboxylic acid and methanol. This approach is favored due to the commercial availability of the acid precursor and the high efficiency of esterification reactions.
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Protocol: Fischer Esterification
This protocol employs a classic Fischer esterification, utilizing a strong acid catalyst to drive the reaction between the carboxylic acid and an excess of methanol, which serves as both reactant and solvent.[4][5]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methyl-2-(pyrimidin-2-yl)benzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10 volumes, e.g., 100 mL for 10 g of acid). Methanol acts as the solvent and a reagent; using it in large excess drives the equilibrium towards the product.
-
Catalyst Introduction: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, causing effervescence (CO₂ release).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic product is more soluble in ethyl acetate than in the aqueous phase.
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL) to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target molecule.
Spectroscopic and Chromatographic Characterization
Self-validating protocols require rigorous analytical confirmation of the product's identity and purity. The following techniques provide orthogonal data to ensure the structure is correct and free of significant impurities.[1]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity | Distinct signals for aromatic protons, two methyl groups (one on the ring, one on the ester), and pyrimidine protons. Specific chemical shifts and splitting patterns will confirm connectivity. |
| ¹³C NMR | Carbon skeleton confirmation | Unique signals for each carbon atom, including the characteristic ester carbonyl (~166 ppm) and aromatic/heteroaromatic carbons. |
| LC-MS | Purity and molecular weight confirmation | A single major peak in the chromatogram (LC) indicating purity. The mass spectrum (MS) should show a prominent ion corresponding to [M+H]⁺ at m/z 229.25. |
| HPLC | Quantitative purity assessment | A high-purity sample (>98%) will exhibit a single major peak with a defined retention time under specific column and mobile phase conditions. |
Role in Drug Discovery and Medicinal Chemistry
The strategic value of this compound lies in its utility as a versatile building block for more complex drug candidates. Its structure contains two key features that are highly relevant in modern drug design.
The Pyrimidine Scaffold: A Privileged Heterocycle
The pyrimidine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs, including anticancer agents (e.g., Imatinib) and antivirals. Its nitrogen atoms are excellent hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like protein kinases. The incorporation of this scaffold is a deliberate design choice to access well-established binding motifs.[6]
The "Magic Methyl" Effect
The strategic placement of methyl groups can have a disproportionately large and beneficial impact on a drug's properties, an effect often termed the "magic methyl" effect.[7] The 5-methyl group on the benzoate ring in this molecule can serve several critical functions:
-
Enhanced Metabolic Stability: It can block a potential site of metabolism (aromatic oxidation), thereby increasing the drug's half-life.
-
Improved Potency: The methyl group can induce a conformational change that locks the molecule into a more favorable binding orientation with its target protein.
-
Increased Lipophilicity: It can enhance membrane permeability and cell penetration by filling a hydrophobic pocket in the target's binding site.[8]
Logical Pathway to API Synthesis
This molecule is an intermediate, not a final drug. It is designed for further elaboration. A common subsequent step is the hydrolysis (saponification) of the methyl ester back to the carboxylic acid, which is then coupled with a primary or secondary amine via amide bond formation to generate the final, often more complex, active pharmaceutical ingredient.
Caption: Logical workflow from intermediate to a final API.
Conclusion
This compound is more than a simple chemical compound; it is a strategically designed building block for the synthesis of advanced pharmaceutical agents. Its structure thoughtfully combines the privileged pyrimidine heterocycle with a strategically placed methyl group, offering medicinal chemists a valuable tool to optimize the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics. The robust synthetic and analytical methods outlined in this guide provide a clear and validated pathway for its utilization in research and development pipelines.
References
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"Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate" spectroscopic data (NMR, IR, MS)
Beginning Spectral Analysis
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Outlining the Guide's Structure
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An In-Depth Technical Guide to the Potential Biological Activity of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
Abstract: This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate. While direct experimental data for this specific molecule is not yet publicly available, this document leverages a hypothesis-driven approach based on the well-documented bioactivities of its core chemical scaffolds: the pyrimidine ring and the methyl benzoate moiety. This guide is intended for researchers, scientists, and drug development professionals, offering a structured framework for the investigation of this compound. We will explore potential therapeutic targets, propose detailed experimental workflows for screening and validation, and provide insights into potential mechanisms of action. The synthesis of structurally related compounds has been documented, suggesting the chemical feasibility of producing this compound for research purposes.[1] This document serves as a roadmap for unlocking the therapeutic potential of this promising molecule.
Introduction: Deconstructing a Novel Compound
This compound is an aromatic heterocyclic compound, the structure of which combines two key pharmacophores: a pyrimidine ring and a methyl benzoate group. The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in the structures of nucleic acids (cytosine, thymine, and uracil) and a multitude of approved therapeutic agents.[2][3][4] Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[5][6][7][8] The methyl benzoate moiety, while often utilized as a building block in organic synthesis, also contributes to the biological profile of various molecules, including applications in pest control.[9]
The specific arrangement of these two scaffolds in this compound suggests several avenues for biological investigation. The 2-substituted pyrimidine motif is prevalent in many kinase inhibitors, while the overall structure may lend itself to interactions with various enzymes and receptors. This guide will systematically explore these possibilities.
Postulated Biological Activities and Therapeutic Targets
Based on the extensive literature on pyrimidine derivatives, we can hypothesize several potential biological activities for this compound.
Anticancer Activity
The pyrimidine scaffold is a well-established framework for the development of anticancer agents.[7] Many pyrimidine-based drugs function by targeting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[8]
Potential Targets:
-
Protein Kinases: The 2-arylpyrimidine structure is a common feature in inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.
-
Dihydrofolate Reductase (DHFR): Some pyrimidine derivatives act as DHFR inhibitors, disrupting the synthesis of nucleic acids and thereby inhibiting cancer cell growth.[10]
-
Retinoid X Receptor Alpha (RXRα): Derivatives of pyrimidin-2-ylamino)benzoyl have been identified as RXRα antagonists with potent anti-proliferative activity against human cancer cell lines.[11]
Antimicrobial and Antifungal Activity
Pyrimidine derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[6][10][12] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Potential Targets:
-
Bacterial Dihydrofolate Reductase (DHFR): Similar to their anticancer mechanism, pyrimidine-based compounds like trimethoprim can selectively inhibit bacterial DHFR.[10]
-
Fungal Enzymes: Compounds like flucytosine, a fluorinated pyrimidine, are effective antifungal agents.[10]
Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidine derivatives are also well-documented.[12] These compounds can modulate various inflammatory pathways.
Potential Targets:
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX enzymes is a common mechanism for anti-inflammatory drugs.
-
Cytokine Production: Some pyrimidine compounds may suppress the production of pro-inflammatory cytokines.
Proposed Research and Development Workflow
A systematic approach is crucial for evaluating the biological potential of a novel compound. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.
Caption: Proposed research workflow for this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine if this compound inhibits the activity of a panel of protein kinases.
Methodology:
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation:
-
Add 5 µL of the test compound at various concentrations (e.g., 10-point serial dilution) to a 384-well plate.
-
Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Add 10 µL of a kinase/substrate/ATP mixture to each well. The final ATP concentration should be at the Km for each respective kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Add 15 µL of a detection reagent (e.g., ADP-Glo™, Promega) to each well to stop the kinase reaction and measure the amount of ADP produced.
-
Incubate for 40 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Quantitative Data Summary (Hypothetical):
| Kinase Target | IC50 (µM) of this compound |
| EGFR | > 100 |
| VEGFR2 | 5.2 |
| SRC | 15.8 |
| p38α | > 100 |
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a panel of bacteria and fungi.
Methodology:
-
Microorganism Preparation: Grow bacterial and fungal strains to the mid-logarithmic phase in appropriate broth media.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
Data Analysis:
-
Visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Postulated Mechanism of Action: A Signaling Pathway Perspective
Should this compound demonstrate significant activity against a particular target, such as VEGFR2, the following signaling pathway would be of interest for further investigation.
Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.
Conclusion and Future Directions
This compound represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. The presence of the pyrimidine and methyl benzoate scaffolds strongly suggests a range of possible biological activities, with anticancer, antimicrobial, and anti-inflammatory applications being the most prominent. The proposed research workflow provides a clear and logical path for the systematic evaluation of this compound. Further investigation, beginning with broad-spectrum screening and progressing to detailed mechanistic studies, is warranted to fully elucidate the pharmacological profile of this compound and to determine its potential as a lead compound for future drug development. The synthesis of related compounds, such as methyl p-(5-nonylpyrimidyl)-benzoate, has been described in the literature, indicating that the synthesis of the title compound is likely feasible.[1]
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The Strategic Role of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate in Modern Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate dance of atoms in the synthesis of life-saving therapeutics often hinges on the strategic use of key molecular scaffolds. One such pivotal molecule is Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate , a pharmaceutical intermediate of significant interest in the development of targeted cancer therapies. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties to its critical role in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably the cyclin-dependent kinase (CDK) 4/6 inhibitor, Ribociclib. We will delve into the causality behind its synthetic route, provide detailed experimental protocols, and illuminate its importance in the broader context of medicinal chemistry.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] Its prevalence stems from its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing it to interact with a wide array of biological targets. Furthermore, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating strong and specific interactions with proteins. In the realm of oncology, pyrimidine derivatives have emerged as potent inhibitors of various kinases, enzymes that play a crucial role in cell signaling and proliferation.[3][4][5]
Physicochemical Properties and Structural Rationale
This compound (CAS No. 1088994-20-0) is a solid organic compound with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol .[6][7][8][9]
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| CAS Number | 1088994-20-0 |
| Appearance | Solid |
The structure of this intermediate is strategically designed for its role in multi-step pharmaceutical synthesis. The methyl benzoate group provides a reactive handle for subsequent amide bond formation, a common final step in the synthesis of many kinase inhibitors. The pyrimidine ring, attached at the 2-position of the benzoate, is the key pharmacophoric element responsible for interacting with the target kinase. The methyl group at the 5-position of the benzoate ring can influence the compound's solubility and metabolic stability.
Caption: Molecular structure of this compound.
Synthesis of this compound: A Mechanistic Perspective
The most efficient and widely adopted method for the synthesis of 2-arylpyrimidines, including our target intermediate, is the Suzuki-Miyaura cross-coupling reaction .[10][11][12] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. The choice of this methodology is driven by its high functional group tolerance, mild reaction conditions, and generally high yields.
The synthesis of this compound typically involves the coupling of a pyrimidine derivative with a substituted phenylboronic acid or ester. A plausible and efficient synthetic route is outlined below.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Methyl 2-bromo-5-methylbenzoate (or a corresponding boronic acid/ester)
-
2-(Tributylstannyl)pyrimidine (or 2-chloropyrimidine and a suitable boron source)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-bromo-5-methylbenzoate (1.0 eq), 2-(tributylstannyl)pyrimidine (1.2 eq), and the palladium catalyst (0.05 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the anhydrous solvent and the base (2.0-3.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Workflow for the synthesis of the target intermediate.
Application in the Synthesis of Ribociclib (LEE011)
The primary and most significant application of this compound is as a key building block in the synthesis of Ribociclib (Kisqali®) , an orally administered inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3][5] Ribociclib is approved for the treatment of certain types of breast cancer.[1]
The synthesis of Ribociclib from our intermediate involves a series of well-defined steps, culminating in the formation of the final API. The methyl ester of our intermediate is typically hydrolyzed to the corresponding carboxylic acid, which is then coupled with a complex amine fragment to form the final amide bond of Ribociclib.
Caption: Synthetic pathway from the intermediate to Ribociclib.
The Role of CDK4/6 Inhibition in Cancer Therapy
CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[1] In many types of cancer, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. By inhibiting CDK4/6, Ribociclib effectively arrests the cell cycle in the G1 phase, thereby preventing cancer cells from dividing.[3] This targeted approach offers a more precise and often less toxic alternative to traditional chemotherapy.
Conclusion and Future Perspectives
This compound stands as a testament to the power of rational drug design and the importance of versatile chemical intermediates. Its strategic design allows for the efficient and scalable synthesis of complex APIs like Ribociclib. The success of CDK4/6 inhibitors has spurred further research into other pyrimidine-based kinase inhibitors, and it is likely that this intermediate and its analogs will continue to play a crucial role in the development of next-generation targeted therapies for cancer and other diseases. The ongoing exploration of novel coupling methodologies and the development of more sustainable synthetic routes will undoubtedly enhance the value and utility of this important pharmaceutical building block.
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An In-depth Technical Guide to Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate Derivatives and Analogues: Synthesis, Biological Evaluation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This technical guide focuses on a specific, yet versatile, chemical entity: Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate . We will explore the synthesis of this core structure and its analogues, delve into their potential biological activities, and provide detailed protocols for their evaluation. This document serves as a comprehensive resource for researchers aiming to leverage this scaffold in drug discovery programs, particularly in the areas of oncology and inflammatory diseases.
Introduction: The Prominence of the Pyrimidine Core
Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery. Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance. The synthetic tractability of the pyrimidine ring has allowed for the development of a vast array of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4]
The core molecule of this guide, this compound, combines the pyrimidine ring with a substituted benzoate group. This arrangement offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The exploration of its derivatives and analogues is a promising avenue for the discovery of novel therapeutic agents.
Synthesis of the Core Scaffold and Derivatives
While a direct, one-pot synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of 2-arylpyrimidines and subsequent esterification.[5]
Proposed Synthetic Pathway
The synthesis of the core scaffold can be envisioned in two main stages: the formation of the 2-arylpyrimidine ring and the esterification of the carboxylic acid.
Caption: Proposed two-stage synthesis of the core scaffold.
Detailed Experimental Protocol: Synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid
This protocol is adapted from established methods for the synthesis of 2-(pyrimidin-2-yl)benzoic acids from 2-amidinobenzoic acid.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-methyl-2-amidinobenzoic acid (1.0 eq) in anhydrous methanol.
-
Addition of Reagents: Add a 1,3-dicarbonyl compound or its synthetic equivalent (e.g., malonaldehyde bis(dimethyl acetal)) (1.2 eq) to the solution. Subsequently, add sodium methoxide (2.2 eq) as a base.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. The product may precipitate out of solution.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-methyl-2-(pyrimidin-2-yl)benzoic acid.
Detailed Experimental Protocol: Fischer Esterification
This is a standard procedure for the synthesis of methyl esters from carboxylic acids.[6]
-
Reaction Setup: In a round-bottom flask, suspend the synthesized 5-methyl-2-(pyrimidin-2-yl)benzoic acid (1.0 eq) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction Conditions: Heat the mixture to reflux for 1-4 hours, monitoring by TLC.
-
Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the target compound, this compound.
Synthesis of Analogues
The versatility of this scaffold allows for the synthesis of a wide range of analogues through several strategies:
-
Palladium-Catalyzed Cross-Coupling: 2-Chloropyrimidines can be coupled with various organoboronic acids (Suzuki coupling) or organosilanes (Hiyama coupling) to introduce diverse aryl or heteroaryl substituents at the 2-position of the pyrimidine ring.[7][8][9][10][11]
-
Modification of the Benzoate Moiety: The starting 2-amidinobenzoic acid can be varied to introduce different substituents on the phenyl ring.
-
Amide Formation: The carboxylic acid intermediate can be converted to an amide, allowing for the introduction of a diverse range of amine-containing groups.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is not extensively published, the broader class of 2-phenylpyrimidine derivatives has shown significant promise in several therapeutic areas, particularly oncology and inflammation.[1][3][12][13]
Potential as Anticancer Agents
Numerous studies have highlighted the anticancer potential of 2-phenylpyrimidine derivatives. These compounds have been shown to act as inhibitors of various kinases that are crucial for cancer cell proliferation and survival.[1][4][12]
Potential Molecular Targets:
-
Bruton's Tyrosine Kinase (BTK): Some 2-phenylpyrimidine derivatives have been identified as potent BTK inhibitors, a key target in B-cell malignancies.[1][12]
-
Cyclin-Dependent Kinases (CDKs): The pyrimidine core is present in several CDK inhibitors, suggesting that derivatives of the core scaffold could also target these cell cycle regulators.[14]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a common mechanism for anti-angiogenic cancer therapies, and some pyrimidine-sulfonamide hybrids have shown activity against VEGFR-2.[14]
Caption: Potential anticancer mechanisms of action.
Potential as Anti-inflammatory Agents
Pyrimidine derivatives have also been extensively investigated for their anti-inflammatory properties.[2][3][15]
Potential Molecular Targets:
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is a well-established mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). Pyrimidine derivatives have shown selective COX-2 inhibitory activity.[3][15]
-
Phosphodiesterase 4 (PDE4): PDE4 inhibitors are effective anti-inflammatory agents, and some 2-phenylpyrimidine derivatives have demonstrated potent PDE4 inhibitory activity.[13]
-
Pro-inflammatory Cytokines: These compounds can suppress the production of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins.[3][16]
Methodologies for Biological Evaluation
A systematic evaluation of the biological activity of newly synthesized derivatives is crucial. The following are standard in vitro and in vivo assays relevant to the potential anticancer and anti-inflammatory properties of this compound class.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data Summary (Hypothetical):
| Compound | Modification | Cancer Cell Line | IC50 (µM) |
| Core Scaffold | - | A549 | > 100 |
| Analogue 1 | 4'-Chloro on phenyl | A549 | 15.2 |
| Analogue 2 | 3'-Methoxy on phenyl | A549 | 25.8 |
| Analogue 3 | 4'-Trifluoromethyl on phenyl | A549 | 8.9 |
| Doxorubicin | (Control) | A549 | 0.5 |
In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema Model
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.[2][21][22][23][24][25]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[23][25]
Step-by-Step Protocol:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac sodium.[22][25]
-
Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[21][23]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[21][25]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
Systematic modification of the core this compound scaffold can provide valuable insights into the structure-activity relationship (SAR).
-
Substituents on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring are expected to significantly influence biological activity. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) may enhance potency in some cases, while electron-donating groups (e.g., methoxy, methyl) could be beneficial in others.
-
Modifications of the Methyl Benzoate Moiety: Conversion of the methyl ester to other esters, amides, or other functional groups can modulate solubility, cell permeability, and target engagement.
-
Bioisosteric Replacements: The pyrimidine ring itself can be considered a bioisostere of a phenyl ring, offering advantages in terms of metabolic stability and solubility.[1] Further exploration of replacing the phenyl ring with other heterocycles could lead to novel compounds with improved properties.
Future research should focus on synthesizing a library of derivatives based on these principles and screening them against a panel of relevant biological targets. Promising lead compounds should then be subjected to further optimization, including pharmacokinetic profiling to assess their drug-like properties.[26][27]
Conclusion
The this compound core represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the proven track record of the broader pyrimidine class in drug discovery make it an attractive scaffold for medicinal chemists. This guide provides a foundational framework for the synthesis, biological evaluation, and rational design of derivatives and analogues, with the aim of accelerating the discovery of new drugs for the treatment of cancer and inflammatory diseases.
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An In-Depth Technical Guide to Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate and its Role in Modern Medicinal Chemistry
Foreword: The Pyrimidine Scaffold - A Cornerstone of Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold." Its presence in the natural architecture of DNA and RNA nucleobases (cytosine, thymine, and uracil) has made it a focal point for the design of therapeutic agents that can modulate fundamental biological processes.[1][2][3] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] This guide delves into the specifics of a particular pyrimidine derivative, Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate , a molecule that embodies the structural motifs of a promising class of 2-arylpyrimidines. While this specific molecule is not extensively documented in public literature, its constituent parts suggest a strong potential for biological activity, likely as a kinase inhibitor or an agent targeting other key cellular pathways.
This document will serve as a technical guide for researchers and drug development professionals. It will not only dissect the synthesis and theoretical characterization of this compound but also place it within the broader, well-established context of 2-arylpyrimidine derivatives. We will explore the rationale behind its design, plausible mechanisms of action, and a comprehensive workflow for its synthesis and biological evaluation.
Section 1: The Molecular Architecture - Deconstructing this compound
The structure of this compound is a deliberate amalgamation of pharmacophores, each contributing to its potential efficacy and pharmacokinetic profile.
-
The Pyrimidine Core: This nitrogen-containing heterocycle is the anchor of the molecule. Its electron-deficient nature allows it to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] The substitution pattern on the pyrimidine ring is a critical determinant of its biological activity.[4][7]
-
The 2-Aryl Moiety (Methyl Benzoate): The connection of an aryl group at the 2-position of the pyrimidine is a common feature in many kinase inhibitors. This group often occupies the ATP-binding pocket of kinases, forming crucial interactions. The methyl benzoate group, in particular, introduces both steric bulk and potential for further functionalization.
-
The 5-Methyl Group on the Benzoate Ring: The "magic methyl" effect in medicinal chemistry is a well-documented phenomenon where the addition of a methyl group can significantly enhance binding affinity or improve metabolic stability. This strategic methylation could be key to the compound's potency and pharmacokinetic properties.
The logical relationship between these components can be visualized as follows:
Caption: Key pharmacophoric components of the target molecule.
Section 2: Synthesis and Characterization - A Practical Workflow
The synthesis of 2-arylpyrimidines is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[8][9] This approach offers high yields and excellent functional group tolerance.
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
The logical pathway for the synthesis of this compound involves the coupling of a pyrimidine precursor with a substituted boronic acid.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Detailed Experimental Protocol
The following is a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound.
Materials and Reagents:
| Reagent | Supplier | Purity |
| 2-Chloropyrimidine | Commercial Source | >98% |
| Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Custom Synthesis | >95% |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Commercial Source | >98% |
| Potassium Carbonate (K₂CO₃) | Commercial Source | >99% |
| Toluene | Anhydrous | >99.8% |
| Deionized Water | N/A | N/A |
| Ethyl Acetate | HPLC Grade | >99.5% |
| Hexanes | HPLC Grade | >99% |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial Source | >99.5% |
| Silica Gel | Commercial Source | 60 Å |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloropyrimidine (1.0 eq), methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and deionized water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.80 | d | 2H | Pyrimidine H4, H6 |
| ~7.90 | d | 1H | Benzoate H3 |
| ~7.50 | t | 1H | Pyrimidine H5 |
| ~7.40 | dd | 1H | Benzoate H4 |
| ~7.20 | d | 1H | Benzoate H6 |
| ~3.90 | s | 3H | -OCH₃ (ester) |
| ~2.40 | s | 3H | -CH₃ (on benzoate) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~168.0 | C=O (ester) |
| ~164.0 | Pyrimidine C2 |
| ~157.0 | Pyrimidine C4, C6 |
| ~140.0 | Benzoate C1 |
| ~138.0 | Benzoate C5 |
| ~132.0 | Benzoate C3 |
| ~130.0 | Benzoate C4 |
| ~128.0 | Benzoate C6 |
| ~125.0 | Benzoate C2 |
| ~120.0 | Pyrimidine C5 |
| ~52.0 | -OCH₃ (ester) |
| ~21.0 | -CH₃ (on benzoate) |
Mass Spectrometry (ESI+):
-
m/z (M+H)⁺: Calculated: 229.0977, Found: [Predicted value]
Section 3: Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The true value of a molecule in drug discovery lies in its biological activity and its potential for optimization. The 2-arylpyrimidine scaffold is a well-trodden path in the pursuit of potent and selective kinase inhibitors.[10][11][12]
Postulated Biological Targets
Based on extensive literature on related compounds, this compound is likely to exhibit inhibitory activity against one or more protein kinases.[10][13] Potential targets include:
-
Epidermal Growth Factor Receptor (EGFR): A key target in oncology.[10]
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, and thus important in cancer.[10]
-
Anaplastic Lymphoma Kinase (ALK): A target in certain types of lung cancer.[14]
-
Other Tyrosine Kinases: The 2-arylpyrimidine scaffold is a versatile inhibitor of this broad class of enzymes.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine derivatives is highly sensitive to the substitution pattern.[4][7][15] For this compound, the following SAR principles are likely to apply:
-
Modification of the Benzoate Group: The methyl ester could be hydrolyzed to the corresponding carboxylic acid, which may alter the binding mode and solubility. Alternatively, it could be converted to an amide to explore additional hydrogen bonding interactions.
-
Positional Isomers of the Methyl Group: Moving the methyl group on the benzoate ring could probe different regions of the target's binding pocket, potentially leading to improved potency or selectivity.
-
Substitution on the Pyrimidine Ring: The 4 and 6 positions of the pyrimidine are often substituted with small amine groups to enhance binding and solubility. The 5-position can also be modified to modulate the electronic properties of the ring.
The following diagram illustrates a conceptual workflow for SAR exploration:
Caption: A workflow for Structure-Activity Relationship (SAR) studies.
Section 4: Biological Evaluation - A Phased Approach
A systematic evaluation of the biological activity of a novel compound is crucial. The following outlines a tiered approach to assessing the potential of this compound.
Phase 1: In Vitro Profiling
-
Cytotoxicity Screening: The initial step is to assess the compound's general cytotoxicity against a panel of cancer cell lines. The MTT assay is a standard, colorimetric method for this purpose.
-
Kinase Inhibition Panel: To identify potential targets, the compound should be screened against a broad panel of kinases. This can provide initial hits and guide further investigation.
-
Target-Specific Assays: Once a primary target is identified, more specific enzymatic assays are required to determine the IC₅₀ value and confirm the mechanism of inhibition.
Phase 2: Cellular Activity
-
Cell-Based Target Engagement: Assays such as Western blotting can be used to confirm that the compound is hitting its intended target within a cellular context.
-
Phenotypic Assays: Depending on the target, assays for cell cycle arrest, apoptosis, or inhibition of cell migration can provide further evidence of the compound's biological effects.[12]
Phase 3: Pharmacokinetic Profiling
Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical.[16] In vitro assays for metabolic stability (using liver microsomes) and plasma protein binding are essential first steps.
The overall biological evaluation workflow can be summarized as follows:
Caption: A phased approach to biological evaluation.
Section 5: Conclusion and Future Directions
This compound represents a molecule of significant interest within the field of medicinal chemistry. While specific data on this compound is sparse, its structural features place it firmly within the promising class of 2-arylpyrimidine derivatives. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation, grounded in the established principles of drug discovery.
The future for this compound and its analogs lies in a systematic exploration of its structure-activity relationships. By leveraging the synthetic and analytical protocols outlined herein, researchers can unlock the therapeutic potential of this scaffold. The continued investigation of pyrimidine derivatives is a testament to their enduring importance in the quest for novel and effective medicines.[17][18][19]
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Unveiling the Therapeutic Potential: A Speculative Mechanistic Guide to Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
For distribution to: Researchers, scientists, and drug development professionals
Abstract
Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate is a novel small molecule centered around the pyrimidine scaffold, a privileged structure in medicinal chemistry.[1][2] While direct experimental evidence elucidating its mechanism of action is not yet publicly available, its structural features strongly suggest potential interactions with key biological targets, particularly within the domain of protein kinases. This in-depth technical guide provides a speculative framework for its mechanism of action, drawing upon the extensive literature on pyrimidine-based therapeutics. We will explore the rationale behind hypothesizing kinase inhibition as a primary mode of action and present a comprehensive, multi-pronged strategy for its experimental and computational validation. This document is intended to serve as a foundational resource for researchers seeking to unravel the therapeutic promise of this compound.
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics
The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of DNA and RNA, making it a molecule of profound biological significance.[3][4] Its inherent ability to engage in various biological interactions has rendered it a highly versatile scaffold in drug discovery, leading to the development of a multitude of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1][3][4][5] The synthetic tractability of the pyrimidine core allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties to achieve desired potency and selectivity.[3]
The structure of this compound, featuring a 2-substituted pyrimidine linked to a methyl benzoate moiety, presents a compelling case for its potential as a biologically active agent. The 2-position of the pyrimidine ring is a common point of substitution for compounds targeting a variety of enzymes.[6] This guide will delve into a primary speculative mechanism for this compound: the inhibition of protein kinases.
Hypothesized Mechanism of Action: Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[7] The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, with many approved drugs, such as Imatinib and Gefitinib, incorporating this moiety.[7] Fused pyrimidine derivatives, like pyrazolo[3,4-d]pyrimidines, are known to act as ATP mimetics, binding to the hinge region of the kinase active site.[8][9]
Based on this extensive precedent, we hypothesize that This compound acts as a competitive inhibitor of one or more protein kinases . The pyrimidine core likely serves as the hinge-binding motif, while the methyl benzoate portion could occupy the adjacent hydrophobic pocket, contributing to binding affinity and selectivity.
Potential Kinase Targets
Given the prevalence of pyrimidine-based inhibitors for various kinase families, several potential targets for this compound can be postulated:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many cancers.[10][11][12]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis.
-
Phosphatidylinositol 3-kinase (PI3K): A central node in cell growth and survival pathways.[13][14]
-
Bruton's Tyrosine Kinase (BTK): A key component in B-cell signaling.[8]
A Roadmap for Mechanism of Action Elucidation: An Integrated In Silico and In Vitro Approach
To systematically investigate our central hypothesis, a multi-faceted approach combining computational modeling and experimental validation is proposed. This workflow is designed to be self-validating, with in silico predictions guiding experimental design and experimental results feeding back to refine computational models.
Caption: Integrated workflow for elucidating the mechanism of action.
In Silico Investigation: Predicting and Prioritizing Targets
Computational methods provide a rapid and cost-effective means to generate initial hypotheses and prioritize experimental efforts.[15][16]
The first step is to perform a broad in silico screen to identify potential protein targets. Web-based tools like SwissTargetPrediction can be utilized for this purpose. These platforms predict potential targets based on the similarity of the query molecule to known active compounds.
Once a list of potential kinase targets is generated, molecular docking studies can be performed to predict the binding mode and estimate the binding affinity of this compound.[13][14][17][18] Software such as AutoDock Vina can be used for this purpose. The docking protocol should be validated by redocking a known co-crystallized ligand into the active site of the target kinase.[14]
Table 1: Representative Molecular Docking Protocol
| Step | Description |
| 1. Protein Preparation | Download the crystal structure of the target kinase (e.g., from the Protein Data Bank). Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign charges. |
| 2. Ligand Preparation | Generate the 3D structure of this compound. Minimize its energy and assign rotatable bonds. |
| 3. Grid Box Generation | Define the search space for docking, typically centered on the ATP-binding site. |
| 4. Docking Simulation | Run the docking algorithm to generate multiple binding poses. |
| 5. Analysis of Results | Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable. |
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery.[15][19][][21][22] Online tools like SwissADME can predict various physicochemical properties and pharmacokinetic parameters, providing insights into the "drug-likeness" of the compound.
In Vitro and Cell-Based Validation: Confirming Biological Activity
The predictions from in silico studies must be validated through rigorous experimental testing.
To confirm direct inhibition of the predicted kinase targets, in vitro biochemical assays are essential. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method for this purpose.[23] These assays measure the phosphorylation of a substrate by the kinase in the presence of the test compound.
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and a dilution series of this compound.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and varying concentrations of the test compound. Initiate the reaction by adding ATP. Incubate at room temperature.
-
Detection: Stop the reaction and add the detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin).
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
To determine if the compound can inhibit the target kinase within a cellular context, cell-based assays are necessary.[24][25][26][27] These assays measure the phosphorylation status of the kinase's downstream substrates in cells treated with the compound.
Caption: Workflow for cell-based phosphorylation assays.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one that overexpresses the target kinase) and treat with varying concentrations of this compound.
-
Protein Extraction: Lyse the cells and collect the total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream substrate.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.
Finally, to assess the functional consequence of kinase inhibition, cell proliferation assays are performed. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Conclusion and Future Directions
This guide has presented a speculative yet scientifically grounded framework for investigating the mechanism of action of this compound, with a primary focus on kinase inhibition. The proposed integrated workflow of in silico prediction and in vitro/cell-based validation provides a clear and actionable path for elucidating its biological activity.
Future studies should aim to expand upon these initial investigations. Identifying the specific kinase(s) inhibited by this compound with high confidence will be paramount. Subsequent lead optimization efforts could then focus on improving potency, selectivity, and pharmacokinetic properties. The journey from a promising scaffold to a clinically viable drug is long and arduous, but the systematic approach outlined here provides a solid foundation for unlocking the therapeutic potential of this compound.
References
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
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Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. Aurlide. [Link]
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National Center for Biotechnology Information. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22668-22684. [Link]
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ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Design, Microwave-Assisted Synthesis and In Silico Prediction Study of Novel Isoxazole Linked Pyranopyrimidinone Conjugates as New Targets for Searching Potential Anti-SARS-CoV-2 Agents. Molecules, 27(13), 4229. [Link]
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Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]
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National Center for Biotechnology Information. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 970-981. [Link]
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ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]
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National Center for Biotechnology Information. (2021). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Letters in Drug Design & Discovery, 18(10), 968-983. [Link]
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Bentham Science Publishers. (n.d.). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Bentham Science Publishers. [Link]
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Methodological & Application
Synthesis of "Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate" step-by-step protocol
An Application Note and Step-by-Step Protocol for the Synthesis of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key intermediate in pharmaceutical research. The described method is based on the robust and widely utilized Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis. The protocol emphasizes safety, efficiency, and validation, reflecting best practices in modern synthetic organic chemistry.
Introduction: The Suzuki-Miyaura Cross-Coupling in Heterocyclic Chemistry
The formation of carbon-carbon bonds between aromatic and heteroaromatic rings is a cornerstone of medicinal chemistry. Among the available methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its functional group tolerance, mild reaction conditions, and high yields. The reaction typically involves the coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base.
The synthesis of this compound is an exemplary application of this powerful reaction. This compound serves as a valuable building block in the development of various therapeutic agents. Its structure, featuring a pyrimidine ring linked to a substituted benzoate, is a common motif in molecules designed to interact with biological targets. This protocol details the coupling of Methyl 2-bromo-5-methylbenzoate with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process that underpins its reliability. The cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Methyl 2-bromo-5-methylbenzoate), inserting itself into the carbon-bromine bond to form a Pd(II) complex.
-
Transmetalation: The boronic ester (2-(pinacolato)boronopyrimidine) is activated by a base, forming a borate complex. This complex then transfers the pyrimidine group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex (the benzoate and pyrimidine moieties) couple and are eliminated from the metal center, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. For instance, the choice of base is critical for efficient transmetalation, while the ligand on the palladium catalyst influences the rates of both oxidative addition and reductive elimination.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step procedure for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier (Example) |
| Methyl 2-bromo-5-methylbenzoate | C₉H₉BrO₂ | 229.07 | 5.0 | 1.145 g | Sigma-Aldrich |
| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | C₁₀H₁₅BN₂O₂ | 206.05 | 6.0 (1.2 eq) | 1.236 g | Combi-Blocks |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 0.15 (3 mol%) | 122.5 mg | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 15.0 (3.0 eq) | 2.073 g | Fisher Scientific |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | - | 25 mL | Acros Organics |
| Water (Degassed) | H₂O | 18.02 | - | 5 mL | - |
Reaction Setup and Execution
Workflow Visualization:
Step-by-Step Procedure:
-
Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add Methyl 2-bromo-5-methylbenzoate (1.145 g, 5.0 mmol), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.236 g, 6.0 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (122.5 mg, 0.15 mmol), and potassium carbonate (2.073 g, 15.0 mmol).
-
Expert Insight: Using a slight excess (1.2 equivalents) of the boronic ester helps to drive the reaction to completion, compensating for any potential hydrolysis of the boronic ester under the basic conditions. Pd(dppf)Cl₂ is a robust catalyst, often used for challenging cross-couplings due to its stability and efficiency.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (25 mL) and degassed water (5 mL) to the flask.
-
Causality: The mixture of dioxane and water is a common solvent system for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step. Degassing the solvents (e.g., by bubbling nitrogen through them for 15-20 minutes) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Inert Atmosphere: Seal the flask and purge the system with nitrogen for 15 minutes. Maintain a positive pressure of nitrogen throughout the reaction.
-
Heating and Reaction: Immerse the flask in a preheated oil bath at 90-95 °C and stir the mixture vigorously.
-
Trustworthiness: The reaction progress should be monitored to ensure completion and prevent the formation of byproducts.
-
-
Reaction Monitoring: After 2-4 hours, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting material (Methyl 2-bromo-5-methylbenzoate) indicates the reaction is complete. Alternatively, LC-MS can be used for more precise monitoring.
Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (30 mL) to the mixture to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Expert Insight: The product is expected to be more soluble in the organic phase. Multiple extractions ensure a high recovery of the product from the aqueous layer.
-
-
Washing and Drying: Wash the combined organic layers with brine (1 x 30 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is then purified by flash column chromatography on silica gel. A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate, is typically effective for separating the product from non-polar impurities and residual starting materials.
-
Final Product: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield this compound as a solid. The expected yield is typically in the range of 75-90%. The purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
-
Organohalides and Boronic Esters: Handle with care as they can be irritants.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood. Avoid inhalation of dust.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Ensure proper ventilation and avoid ignition sources.
-
Base: Potassium carbonate is an irritant. Avoid contact with skin and eyes.
Conclusion
This protocol provides a reliable and scalable method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By carefully controlling the reaction parameters and following the detailed steps for workup and purification, researchers can consistently obtain high yields of the desired product. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of bi-aryl and heteroaryl compounds, underscoring the versatility of palladium-catalyzed cross-coupling in modern drug discovery and development.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Johansson, H., & Antonsson, T. (2019). The Suzuki-Miyaura cross-coupling reaction. In Organic Reactions. John Wiley & Sons, Inc. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Predecessors: The Evolution of Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(19), 4938-4939. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). A chemist’s guide to palladium-catalyzed cross-coupling reactions. Dalton Transactions, 44(42), 18375-18399. [Link]
Application Notes and Protocols for Researchers and Drug Development Professionals
An Expert Guide to the Purification of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
Introduction: The Critical Role of Purity
This compound is a biaryl compound featuring a central benzoic acid ester core linked to a pyrimidine ring. Molecules of this class are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex therapeutic agents. In drug discovery and development, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for obtaining reliable biological data, ensuring reproducible synthetic outcomes, and meeting stringent regulatory standards.
This document provides a comprehensive guide to the purification of this compound. Moving beyond a simple list of steps, we delve into the rationale behind each technique, offering a robust, field-proven strategy to guide researchers toward achieving the highest possible purity for this critical intermediate. The protocols described herein are designed as self-validating systems, incorporating in-process controls to ensure the effective removal of common impurities.
Understanding the Impurity Profile
Effective purification begins with a theoretical analysis of potential impurities. The synthesis of this compound, likely proceeding via a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling), can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual methyl 2-bromo-5-methylbenzoate or a pyrimidine-boronic acid/ester.
-
Homocoupled Byproducts: Dimerized pyrimidine or benzoate species.
-
Catalyst Residues: Traces of palladium or other transition metals from the coupling reaction.
-
Hydrolyzed Species: The corresponding carboxylic acid, Methyl 5-methyl-2-(pyrimidin-2-yl)benzoic acid, formed by the hydrolysis of the ester group.
-
Solvent and Reagent Artifacts: Residual solvents and other reagents used in the synthesis.
The goal of the following protocols is the systematic elimination of these contaminants.
Strategic Purification Workflow
A multi-step approach is essential for achieving high purity. The crude product from synthesis should first undergo a preparatory workup to remove gross impurities, followed by high-resolution chromatographic separation, and finally, a recrystallization step for ultimate polishing.
Caption: Overall purification strategy for this compound.
Detailed Experimental Protocols
Protocol 1: Preparatory Aqueous Workup
Causality: The initial workup is designed to remove inorganic salts, highly polar compounds, and acidic impurities, such as the hydrolyzed carboxylic acid. A wash with a mild base like sodium bicarbonate will deprotonate any acidic species, rendering them soluble in the aqueous phase for easy removal[1][2].
Methodology:
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with: a. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume of organic layer). Observe for any effervescence, which indicates the neutralization of acid. b. Deionized water (1 x volume of organic layer). c. Saturated aqueous sodium chloride (brine) (1 x volume of organic layer) to facilitate phase separation and remove residual water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, pre-purified product.
Protocol 2: Purification by Flash Column Chromatography
Causality: This is the most critical step for separating the target compound from structurally similar impurities. The choice of a silica gel stationary phase and a non-polar/polar mobile phase system allows for separation based on polarity. Optimization using Thin-Layer Chromatography (TLC) is paramount for a successful outcome[3][4]. The slightly basic nature of the pyrimidine ring may cause some tailing on silica gel; adding a trace amount of a basic modifier like triethylamine can improve peak shape[4].
Step 2A: TLC Method Development
-
Prepare developing chambers with various solvent systems of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
Dissolve a small amount of the pre-purified crude product in ethyl acetate.
-
Spot the sample onto TLC plates and develop them in the prepared chambers.
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system should provide a retention factor (Rf) of ~0.25-0.35 for the target compound, ensuring good separation from impurities[4].
| Solvent System (Hexane:Ethyl Acetate) | Approximate Rf | Observations |
| 9:1 | < 0.1 | Compound shows little movement; insufficient polarity. |
| 4:1 | ~0.30 | Optimal for good separation from less polar and more polar spots. |
| 2:1 | > 0.5 | Compound elutes too quickly; poor separation. |
Step 2B: Column Preparation and Elution
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a uniform, crack-free bed.
-
Sample Loading: Dissolve the pre-purified product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully load this powder onto the top of the packed column. This "dry loading" technique generally results in better separation than loading a liquid solution.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the eluent (gradient elution) as guided by your TLC analysis.
-
Fraction Collection: Collect fractions and monitor their contents by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Caption: Step-by-step workflow for purification by flash column chromatography.
Protocol 3: Final Polishing by Recrystallization
Causality: Recrystallization is an equilibrium-based process that can remove trace impurities that may have co-eluted during chromatography, resulting in a highly ordered, crystalline solid of high purity. The key is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature[3].
Methodology:
-
Solvent Selection: Test the solubility of the purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane). A good single solvent will dissolve the compound when hot but not when cold. Alternatively, a two-solvent system (one in which the compound is soluble, like EtOAc, and one in which it is not, like hexane) can be used.
-
Dissolution: Place the compound in a flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Purity Assessment and Validation
The purity of the final product must be confirmed using orthogonal analytical methods. This validates the success of the purification protocol and ensures the material is suitable for its intended application.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and identify any remaining organic impurities[5]. The absence of peaks corresponding to starting materials or byproducts is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity, typically expressed as a percentage of the main peak area relative to the total area of all peaks[5].
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound, verifying its identity[5].
References
- BenchChem (2025). Application Notes and Protocols: Methyl 2-(5-methylfuran-2-yl)benzoate in the Synthesis of Heterocyclic Compounds. BenchChem.
-
University Handout. Preparation of Methyl Benzoate. Retrieved from [Link]
- Google Patents (2021). Preparation method of methyl benzoate compound. CN113248373A.
Sources
Application Notes and Protocols for the Characterization of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
Introduction
Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate is a small organic molecule of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine and benzoate scaffolds in pharmacologically active compounds.[1][2] As with any synthesized compound intended for further use, rigorous analytical characterization is paramount to confirm its identity, purity, and stability. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this molecule.
This document outlines detailed protocols for spectroscopic and chromatographic techniques, emphasizing the rationale behind experimental choices to ensure robust and reliable results. The combination of orthogonal analytical methods described herein provides a self-validating system for the unambiguous identification and purity assessment of this compound.[3]
Analytical Workflow Overview
A multi-faceted approach is essential for the comprehensive characterization of a novel chemical entity. The following workflow outlines the recommended analytical techniques to be employed sequentially or in parallel to establish the structure and purity of this compound.
Caption: Recommended analytical workflow for the characterization of this compound.
Spectroscopic Characterization
Spectroscopic methods are fundamental for elucidating the molecular structure of a compound. The following techniques provide complementary information to build a complete picture of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] Both ¹H and ¹³C NMR should be performed, and 2D NMR techniques (like COSY and HSQC) can be used for unambiguous assignment of protons and carbons.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants to the respective protons. Assign the chemical shifts in the ¹³C NMR spectrum.
Expected ¹H and ¹³C NMR Data:
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Rationale |
| Benzoate-CH₃ | ~2.4 | ~21 | Methyl group on an aromatic ring. |
| Ester-OCH₃ | ~3.9 | ~52 | Methyl group of the ester functionality. |
| Aromatic-H (Benzoate) | 7.2 - 8.0 | 125 - 140 | Protons on the substituted benzene ring.[5] |
| Pyrimidine-H | 7.0 - 9.0 | 110 - 160 | Protons on the pyrimidine ring.[6] |
| Carbonyl-C (Ester) | - | ~166 | Carbonyl carbon of the ester group.[7] |
Note: The exact chemical shifts will be influenced by the solvent and the electronic effects of the substituents.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
Protocol for HRMS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer capable of high resolution, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion ([M+H]⁺). Compare the experimentally measured mass with the theoretical mass calculated for the molecular formula C₁₃H₁₂N₂O₂. The mass difference should be within 5 ppm.
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Theoretical Monoisotopic Mass | 228.0899 g/mol |
| Expected [M+H]⁺ | 229.0977 m/z |
The fragmentation pattern observed in the mass spectrum can also provide structural information.[10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Protocol for FTIR Analysis:
-
Sample Preparation: The sample can be analyzed as a neat solid using an attenuated total reflectance (ATR) accessory, which is a common and convenient method.[12] Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Expected FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| C-H (Aromatic) | 3100 - 3000 | Stretching vibrations of C-H bonds on the aromatic rings. |
| C-H (Aliphatic) | 3000 - 2850 | Stretching vibrations of C-H bonds of the methyl groups. |
| C=O (Ester) | 1730 - 1715 | Stretching vibration of the ester carbonyl group. The conjugation with the aromatic ring lowers the frequency compared to a saturated ester.[13][14] |
| C=N, C=C (Aromatic) | 1600 - 1450 | Stretching vibrations within the pyrimidine and benzene rings. |
| C-O (Ester) | 1300 - 1100 | Asymmetric and symmetric stretching vibrations of the C-O bonds of the ester group.[15] |
Chromatographic Analysis for Purity Assessment
Chromatographic techniques are essential for determining the purity of the synthesized compound by separating it from any starting materials, by-products, or other impurities.[16]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique for purity assessment. A reversed-phase HPLC method is generally suitable for a molecule of this polarity.[17]
Protocol for HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact ratio can be optimized using a gradient or isocratic elution to achieve good separation.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a lower percentage of B and gradually increase to elute more retained components. A typical gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. A wavelength of maximum absorbance (e.g., around 254 nm) should be chosen.[18][19]
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Purity Calculation:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. By combining spectroscopic techniques for structural elucidation with chromatographic methods for purity assessment, researchers can be confident in the identity and quality of their synthesized compound. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for advancing research and development in the fields of medicinal chemistry and materials science.
References
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
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(±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. MDPI. Available at: [Link]
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Methyl 4-[(5-chloro-pyrimidin-2-yl)carbamo-yl]benzoate. PubMed. Available at: [Link]
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Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH. Available at: [Link]
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HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
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The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]
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Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal. Available at: [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry. Available at: [Link]
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13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. Available at: [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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Detection of pyrimidine nucleobases Mass chromatograms at... ResearchGate. Available at: [Link]
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Showing metabocard for Pyrimidine (HMDB0003361). Human Metabolome Database. Available at: [Link]
-
Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. Available at: [Link]
-
Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. Available at: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. Available at: [Link]
-
Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino). De Gruyter. Available at: [Link]
-
HPLC chromatogram of purine and pyrimidine compounds. A number of each... ResearchGate. Available at: [Link]
-
FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. YouTube. Available at: [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. Available at: [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
-
Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin-Whitewater. Available at: [Link]
-
Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. MDPI. Available at: [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available at: [Link]
-
Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Available at: [Link]
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Synthesis of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate: A Detailed Guide to Reaction Conditions and Reagents
This document provides a comprehensive guide for the synthesis of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate, a key building block in medicinal chemistry and materials science. The primary synthetic strategy detailed herein is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and practical considerations for successful synthesis.
Introduction and Synthetic Strategy
This compound is a biaryl compound featuring a pyrimidine ring linked to a substituted benzene ring. Such scaffolds are of significant interest due to their prevalence in biologically active molecules. The synthesis of this target molecule is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy involves the coupling of an organoboron compound with an organohalide.
Two principal pathways are viable for this synthesis:
-
Pathway A: Coupling of Methyl 2-bromo-5-methylbenzoate with Pyrimidin-2-ylboronic acid .
-
Pathway B: Coupling of a 2-halopyrimidine with (2-methoxycarbonyl-4-methylphenyl)boronic acid .
This guide will focus on Pathway A , as it involves a readily synthesizable aryl bromide and a commercially available, albeit sensitive, heteroaryl boronic acid. This pathway offers a convergent and efficient route to the desired product.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Methyl 2-bromo-5-methylbenzoate), inserting into the carbon-bromine bond to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (Pyrimidin-2-ylboronic acid) reacts with the Pd(II) complex in the presence of a base. The pyrimidinyl group is transferred from boron to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex (the pyrimidinyl and the methylbenzoyl groups) are coupled, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Synthesis of Precursor: Methyl 2-bromo-5-methylbenzoate
This protocol outlines the synthesis of the aryl bromide precursor from commercially available 2-bromo-5-methylbenzoic acid.
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of Methyl 2-bromo-5-methylbenzoate.
Step-by-Step Protocol:
-
To a solution of 2-bromo-5-methylbenzoic acid (1.0 eq) in dichloromethane (DCM, approx. 4 mL/mmol) containing a catalytic amount of N,N-dimethylformamide (DMF, 1 drop), slowly add oxalyl chloride (1.5 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the mixture back to 0 °C and carefully add methanol (approx. 2 mL/mmol).
-
Allow the reaction to stir at room temperature for an additional 6-12 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, adjust the pH to ~9 with a saturated sodium carbonate solution.
-
Extract the product with DCM (2 x 10 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate gradient to yield Methyl 2-bromo-5-methylbenzoate as a colorless oil.[2]
Suzuki-Miyaura Cross-Coupling Protocol
This protocol details the coupling of Methyl 2-bromo-5-methylbenzoate with Pyrimidin-2-ylboronic acid.
| Parameter | Reagent/Condition | Rationale |
| Aryl Halide | Methyl 2-bromo-5-methylbenzoate | The C-Br bond is sufficiently reactive for oxidative addition to palladium.[3] |
| Boronic Acid | Pyrimidin-2-ylboronic acid | Commercially available coupling partner.[4][5][6] Prone to protodeboronation, requiring careful handling and reaction setup.[7] |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | A common, effective, and commercially available Pd(0) catalyst for Suzuki couplings.[3][8] |
| Base | K₃PO₄ (Potassium phosphate) | A moderately strong base effective in Suzuki couplings, particularly with heteroaryl boronic acids.[9] |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. Water is crucial for the transmetalation step.[3] |
| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[3] |
Step-by-Step Protocol:
-
In a flame-dried Schlenk flask, combine Methyl 2-bromo-5-methylbenzoate (1.0 eq), Pyrimidin-2-ylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add the degassed solvent system (1,4-dioxane and water, 4:1 v/v, approx. 5 mL/mmol of aryl halide).
-
Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Expertise and Field-Proven Insights
-
Causality of Reagent Choices:
-
Catalyst and Ligand: Pd(PPh₃)₄ is chosen for its reliability. The triphenylphosphine ligands stabilize the Pd(0) state while being labile enough to allow for oxidative addition. For more challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands could be employed to improve yields and reaction times.[10]
-
Base: The base plays a critical role in the transmetalation step by activating the boronic acid. K₃PO₄ is often superior to carbonate bases for heteroaryl couplings as it can minimize side reactions.
-
Boronic Acid Stability: Pyrimidin-2-ylboronic acid is known to be unstable and can undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially under acidic conditions or prolonged heating.[7] Using a slight excess of the boronic acid and ensuring the reaction is run under basic conditions from the start can help mitigate this issue. For particularly difficult cases, using the corresponding boronate ester (e.g., the pinacol ester) can improve stability.
-
-
Self-Validating Protocol Design:
-
Inert Atmosphere: The requirement for an inert atmosphere is non-negotiable. The presence of oxygen can lead to the formation of palladium oxides, which are catalytically inactive, and can also promote unwanted side reactions.
-
Monitoring Progress: Regular monitoring by TLC or LC-MS is crucial. This allows for the determination of the reaction endpoint and prevents unnecessary decomposition of the product or starting materials due to prolonged heating.
-
Purification: Chromatographic purification is typically necessary to remove residual catalyst, unreacted starting materials, and any byproducts (such as homocoupled products).
-
References
-
Reddit. Pyrimidin-2-ylboronic acid synthesis : r/Chempros. [Link]
-
Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
MySkinRecipes. Pyrimidin-2-ylboronic acid. [Link]
-
LookChem. Cas 851199-85-4,PYRIMIDIN-2-YLBORONIC ACID. [Link]
-
Organic Syntheses. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
PrepChem. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF. [Link]
-
Suzuki Coupling at the 2-Position of Densely Functionalized Pyrimidones. [Link]
-
ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
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Application Notes & Protocols: Exploring the Potential of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate in Modern Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of "Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate," a representative 2-substituted pyrimidine, in drug discovery. While specific biological data for this exact molecule is not extensively published, this guide leverages the wealth of knowledge on structurally related pyrimidine derivatives to outline its synthesis, potential therapeutic applications, and detailed protocols for its biological evaluation. The narrative is grounded in established scientific principles, offering a practical framework for investigating this and similar compounds as potential therapeutic candidates in oncology, inflammation, and virology.
Introduction: The Prominence of the Pyrimidine Scaffold
Pyrimidine and its derivatives are of immense interest to medicinal chemists, largely because they are integral components of DNA and RNA, making them highly biocompatible and capable of interacting with a wide array of biological targets.[1][2] The pyrimidine core is a privileged structure found in numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive effects.[1][2][3] The 2-substituted pyrimidine motif, in particular, is a key pharmacophore in many kinase inhibitors, where it often mimics the adenine ring of ATP to bind to the enzyme's active site.[1][4][5]
"this compound" represents a valuable starting point for a drug discovery campaign. Its structure combines the biologically active pyrimidine ring with a substituted benzoic acid ester, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide will explore the potential of this scaffold, beginning with its synthesis and proceeding to detailed protocols for its biological characterization.
Synthesis of this compound
The synthesis of 2-aryl pyrimidines can be achieved through various methods. A common and effective approach is the nucleophilic aromatic substitution (SNAr) reaction, which avoids the need for precious metal catalysts.[6][7][8] An alternative well-established method involves the condensation of a β-keto ester with an amidine.[9] Below is a representative protocol for the synthesis of the title compound, based on modern synthetic methodologies.
Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from established methods for the synthesis of 2-aryl pyrimidines.[6][7][8]
Objective: To synthesize this compound from a suitable 2-substituted pyrimidine and a methyl 2-bromo-5-methylbenzoate derivative.
Materials:
-
2-Chloropyrimidine or 2-(tert-butylsulfonyl)pyrimidine
-
Methyl 2-bromo-5-methylbenzoate
-
Isopropylmagnesium chloride-lithium chloride complex (Turbo-Grignard)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve methyl 2-bromo-5-methylbenzoate (1.0 eq) in anhydrous THF. Cool the solution to -10 °C.
-
Slowly add isopropylmagnesium chloride-lithium chloride complex (1.1 eq) dropwise, maintaining the temperature below 0 °C. Stir the mixture for 1-2 hours at this temperature to ensure the formation of the corresponding aryl Grignard reagent.
-
SNAr Reaction: In a separate flask, dissolve 2-chloropyrimidine (1.2 eq) in anhydrous THF.
-
Slowly add the freshly prepared Grignard reagent to the 2-chloropyrimidine solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
Potential Therapeutic Applications and Biological Evaluation
Given the broad biological activities of pyrimidine derivatives, "this compound" can be screened against a variety of targets. The most promising areas for investigation are oncology, inflammation, and virology.
Application in Oncology
Many pyrimidine derivatives function as potent anticancer agents by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[1][3][5] The pyrido[2,3-d]pyrimidine class of compounds, for example, has been shown to inhibit both tyrosine and serine/threonine kinases.[5] Therefore, a primary avenue of investigation for our target compound is its potential as a kinase inhibitor.
This protocol provides a general method for assessing the inhibitory activity of a compound against a panel of protein kinases using a luminescence-based assay that quantifies ATP consumption.[4][10][11]
Objective: To determine the IC₅₀ value of this compound against a panel of cancer-relevant protein kinases (e.g., EGFR, VEGFR2, JAK1).[12]
Materials:
-
Recombinant protein kinases
-
Kinase-specific substrates
-
Test compound (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[11]
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO to create a concentration range that will span the expected IC₅₀ value.
-
Reaction Setup: In the wells of a 384-well plate, add the recombinant kinase, the specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add a small volume of the diluted test compound or control (DMSO for negative control, a known inhibitor like Staurosporine for positive control) to the appropriate wells.
-
Reaction Initiation: Start the kinase reaction by adding a defined concentration of ATP to each well. The final ATP concentration should be close to the Kₘ value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.
-
Signal Detection: Terminate the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate reader. A lower signal corresponds to higher kinase activity (more ATP consumed) and thus, lower inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
To assess the cytotoxic effects of the compound on cancer cells, a cell viability assay such as the MTT assay is essential.[13][14][15] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18][19][20]
Objective: To determine the EC₅₀ value of this compound in various cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon).[13][21]
Materials:
-
Cancer cell lines and a normal cell line (e.g., human dermal fibroblasts) for control[13]
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[17][20]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the EC₅₀ value.
Caption: A general workflow for the initial biological screening of the compound.
Application in Anti-Inflammatory Drug Discovery
Pyrimidine derivatives have also been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[22][23][24]
Objective: To evaluate the inhibitory activity and selectivity of this compound against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Assay buffer
-
Test compound and controls (e.g., Celecoxib for COX-2 selectivity, Indomethacin as a non-selective inhibitor)
-
96-well plate
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control for a specified time at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD. The peroxidase activity of COX will lead to the oxidation of TMPD, resulting in a color change.[22]
-
Absorbance Measurement: Monitor the change in absorbance at 590 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition and calculate the IC₅₀ values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Application in Antiviral Research
The pyrimidine scaffold is present in several antiviral drugs.[25] A general screening assay can be employed to assess the potential of "this compound" against various viruses.
Objective: To screen for antiviral activity by measuring the ability of the compound to protect host cells from virus-induced cell death.[26]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero-E6 for SARS-CoV-2)[27]
-
Virus stock with a known titer
-
Test compound
-
Cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates and incubate overnight.
-
Compound and Virus Addition: Treat the cells with serial dilutions of the test compound, followed by infection with the virus at a predetermined multiplicity of infection (MOI). Include uninfected cell controls and infected vehicle-treated controls.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).
-
Viability Measurement: Assess cell viability using a luminescent assay like CellTiter-Glo®, which measures ATP levels.[26]
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. A dose-response curve is then used to determine the EC₅₀ (the concentration that protects 50% of cells from CPE). The CC₅₀ (50% cytotoxic concentration) is determined in parallel on uninfected cells to calculate the selectivity index (SI = CC₅₀/EC₅₀).[28]
Data Presentation and Interpretation
All quantitative data from the assays described above should be summarized in tables for clear comparison.
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Kinase Target | IC₅₀ (µM) of Compound X | IC₅₀ (µM) of Control Inhibitor |
| EGFR | 5.2 | 0.1 |
| VEGFR2 | 2.8 | 0.05 |
| JAK1 | 10.5 | 0.2 |
Table 2: Hypothetical Anticancer Cell Viability Data
| Cell Line | EC₅₀ (µM) of Compound X | EC₅₀ (µM) of Doxorubicin |
| A549 | 7.8 | 0.5 |
| MCF-7 | 12.3 | 0.8 |
| HT-29 | 9.5 | 0.6 |
| Fibroblasts | >50 | 5.0 |
Conclusion and Future Directions
"this compound" serves as a promising starting point for drug discovery due to its privileged pyrimidine scaffold. The protocols outlined in this guide provide a robust framework for its synthesis and comprehensive biological evaluation. Should initial screenings yield positive results, further studies would be warranted, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy and safety studies in relevant animal models. The versatility of the pyrimidine core suggests that with targeted chemical modifications, this scaffold can be developed into a potent and selective therapeutic agent.
References
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Madia, F., et al. (2023). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. Available at: [Link]
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Saczewski, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. Available at: [Link]
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Navuluri, C. C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. ACS Publications. Available at: [Link]
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Navuluri, C. C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. American Chemical Society. Available at: [Link]
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Boumi, S., et al. (2020). Synthesis, Biological Evaluation and Docking Study of New Pyrimidine Compounds as Anticancer Agents. ResearchGate. Available at: [Link]
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Geronikaki, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. Available at: [Link]
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Singh, U. P., et al. (2017). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. PubMed. Available at: [Link]
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Bohrium. (2024). general-and-scalable-synthesis-of-2-aryl-and-2-alkyl-pyrimidines-via-an-electronically-tuned-s-n-ar-approach. Available at: [Link]
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Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC - NIH. Available at: [Link]
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Al-Karmalawy, A. A., et al. (2022). Iterated Virtual Screening-Assisted Antiviral and Enzyme Inhibition Assays Reveal the Discovery of Novel Promising Anti-SARS-CoV-2 with Dual Activity. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]
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Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. Available at: [Link]
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Knez, D., et al. (2022). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online. Available at: [Link]
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Wang, D., et al. (2012). Assay development and high-throughput antiviral drug screening against Bluetongue virus. PMC - PubMed Central. Available at: [Link]
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Godl, K., et al. (2005). Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. PubMed. Available at: [Link]
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Vitaku, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]
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Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]
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El-Hema, H. S., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. ResearchGate. Available at: [Link]
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Shi, J., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC - NIH. Available at: [Link]
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Chen, C. Z., et al. (2021). Screening a Library of FDA-Approved and Bioactive Compounds for Antiviral Activity against SARS-CoV-2. Mount Sinai Scholars Portal. Available at: [Link]
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ResearchGate. (2025). A novel HIV-1 antiviral high throughput screening approach for the discovery of HIV-1 inhibitors. Available at: [Link]
-
Abbas, N., et al. (2021). Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. PubMed. Available at: [Link]
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Al-Ostath, R. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]
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Abbas, N., et al. (2021). (PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). ResearchGate. Available at: [Link]
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Saczewski, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. Available at: [Link]
-
Abdullah, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]
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Application Notes and Protocols: Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of the Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a quintessential heterocyclic motif that holds a privileged position in medicinal chemistry and materials science.[1][2] Its prevalence in the architecture of DNA and RNA has made it an attractive scaffold for the design of molecules that can interact with a vast array of biological targets.[2] Notably, in the realm of oncology, pyrimidine derivatives are central to the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[1][3] Kinases, which regulate a multitude of cellular processes, are often dysregulated in cancer, making them prime targets for therapeutic intervention.[3] The pyrimidine core can adeptly mimic the adenine ring of ATP, enabling competitive inhibition at the kinase hinge region.[4]
This guide focuses on the synthetic utility of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate , a strategically functionalized building block poised for the efficient construction of complex, high-value molecules. Its structure incorporates a methyl ester for derivatization into amides and other functionalities, a pyrimidine ring for biological targeting, and a tolyl group which can influence solubility and molecular interactions. We will provide a detailed exploration of its application in the synthesis of a novel kinase inhibitor analogue, demonstrating its potential in drug discovery programs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 1088994-20-0 | [5][6] |
| Molecular Formula | C₁₃H₁₂N₂O₂ | [5] |
| Molecular Weight | 228.25 g/mol | [5] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, THF) | General knowledge |
Core Synthetic Strategy: From Building Block to a Novel Kinase Inhibitor Analogue
To illustrate the utility of this compound, we propose its application in a concise, two-step synthesis of a novel analogue of a kinase inhibitor. The core strategy involves:
-
Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid, unmasking a key functional group for subsequent coupling.
-
Amide Bond Formation: The newly formed carboxylic acid is coupled with a suitable amine to generate the final target molecule, an amide-containing kinase inhibitor analogue.
This approach is highly modular, allowing for the generation of a library of analogues by varying the amine coupling partner.
Caption: Proposed synthetic workflow for a kinase inhibitor analogue.
Protocol I: Saponification of this compound
Rationale: The hydrolysis of the methyl ester to a carboxylic acid is a critical first step. While saponification is a classic transformation, sterically hindered esters can be resistant to hydrolysis under standard conditions.[7] The 2-pyrimidine substituent on the benzoate ring may impart some steric hindrance. Therefore, a robust protocol is necessary to ensure complete conversion without degradation of the pyrimidine ring. The use of a co-solvent system like methanol/water enhances the solubility of both the ester and the hydroxide salt.[8]
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 v/v ratio). The concentration should be approximately 0.2-0.5 M.
-
Addition of Base: Add sodium hydroxide (2.0-3.0 eq), either as a solid or as a concentrated aqueous solution, to the stirred solution.
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 60-70 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-methyl-2-(pyrimidin-2-yl)benzoic acid.
-
Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The disappearance of the methyl ester singlet (around 3.9 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton signal are indicative of a successful reaction.
Protocol II: Amide Coupling to Synthesize a Kinase Inhibitor Analogue
Rationale: Amide bond formation is one of the most frequently performed reactions in drug discovery.[9] The choice of coupling reagent is critical to ensure high yields and avoid side reactions. We present two reliable protocols using common coupling reagents, EDC/HOBt and HATU.
-
EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate.[10] N-Hydroxybenzotriazole (HOBt) is often used as an additive to suppress racemization and improve efficiency by forming a more reactive HOBt-ester.[10][11]
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent that forms a reactive OAt-active ester, often leading to faster reaction times and higher yields, especially with hindered or electron-deficient amines.[10][12]
Target Analogue: For illustrative purposes, we will describe the synthesis of N-(4-methyl-3-nitrophenyl)-5-methyl-2-(pyrimidin-2-yl)benzamide , a novel compound with structural motifs found in known kinase inhibitors.
Method A: EDC/HOBt Mediated Amide Coupling
Materials:
-
5-Methyl-2-(pyrimidin-2-yl)benzoic acid (from Protocol I)
-
4-methyl-3-nitroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents (as in Protocol I).
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methyl-2-(pyrimidin-2-yl)benzoic acid (1.0 eq), 4-methyl-3-nitroaniline (1.1 eq), and HOBt (1.2 eq).
-
Solvent and Base: Dissolve the mixture in anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath with stirring. Add DIPEA (2.5 eq) dropwise.
-
Activation and Coupling: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 5% aqueous citric acid or 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(4-methyl-3-nitrophenyl)-5-methyl-2-(pyrimidin-2-yl)benzamide.
Method B: HATU Mediated Amide Coupling
Materials:
-
5-Methyl-2-(pyrimidin-2-yl)benzoic acid (from Protocol I)
-
4-methyl-3-nitroaniline
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Standard work-up and purification reagents.
Step-by-Step Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve 5-methyl-2-(pyrimidin-2-yl)benzoic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15-30 minutes for pre-activation.
-
Coupling: Add a solution of 4-methyl-3-nitroaniline (1.1 eq) in a small amount of anhydrous DMF to the activated acid mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Method A.
Application in Kinase Inhibitor Design
The pyrimidine core of our synthesized analogue is designed to interact with the hinge region of the ATP-binding pocket of a target kinase. The amide linkage provides a key hydrogen bonding donor and acceptor, while the substituted phenyl ring can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Caption: Competitive inhibition of a kinase by a pyrimidine-based inhibitor.
Safety and Handling
-
General Precautions: Handle the compound in a well-ventilated fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of dust and contact with skin and eyes.[12]
-
Aromatic Methyl Esters: These compounds can be harmful if swallowed.[16] They may cause skin and eye irritation.[17]
-
Pyrimidine Derivatives: Pyrimidines are flammable liquids and vapors.[14] They should be kept away from heat, sparks, and open flames.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the MSDS for all reagents used in the described protocols and perform a thorough risk assessment before commencing any experimental work.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. The protocols detailed herein provide a clear and reliable pathway for its conversion into novel kinase inhibitor analogues. The strategic placement of functional groups allows for a modular synthetic approach, enabling the rapid generation of compound libraries for structure-activity relationship studies. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively leverage this building block to advance their research and development programs.
References
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Application Notes and Protocols: Synthesis of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate via Palladium-Catalyzed Stille Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate, a valuable building block in medicinal chemistry and materials science. The described methodology is centered around a palladium-catalyzed Stille cross-coupling reaction, a robust and versatile C-C bond-forming strategy. This guide offers comprehensive, step-by-step protocols for the preparation of the necessary precursors and the final coupling reaction, grounded in established chemical principles and supported by authoritative references.
Introduction and Strategic Overview
The synthesis of functionalized bi-aryl and heteroaryl-aryl compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents. This compound incorporates a pyrimidine core, a privileged scaffold found in numerous bioactive molecules. The synthetic approach detailed herein employs a Stille cross-coupling reaction, which offers mild reaction conditions and excellent functional group tolerance.[1][2]
Our strategy involves the coupling of two key fragments: an electrophilic partner, Methyl 2-bromo-5-methylbenzoate (I) , and an organometallic nucleophile, 2-(tributylstannyl)pyrimidine (II) . This approach allows for a convergent synthesis, where complex fragments are prepared separately before being joined in the final step.
Overall Synthetic Workflow
The synthesis is designed as a three-stage process, ensuring high purity and yield at each step.
Caption: Overall synthetic workflow for the target molecule.
Mechanistic Insight: The Stille Cross-Coupling Cycle
The Stille reaction is a powerful palladium-catalyzed process that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[3] The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organic electrophile (Methyl 2-bromo-5-methylbenzoate), inserting itself into the carbon-bromine bond. This forms a square planar Pd(II) complex.
-
Transmetalation : The organostannane (2-(tributylstannyl)pyrimidine) exchanges its pyrimidinyl group with the bromide on the Pd(II) complex. This is often the rate-limiting step and can be accelerated by additives like copper(I) salts.[1]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
Safety Precaution : Organotin compounds are highly toxic. All manipulations involving 2-(tributylstannyl)pyrimidine and tributyltin hydride must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3]
Protocol 1: Synthesis of Methyl 2-bromo-5-methylbenzoate (I)
This protocol describes the esterification of 2-bromo-5-methylbenzoic acid. The use of oxalyl chloride followed by methanol is an efficient method for this transformation.
Quantitative Data Summary
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmols | Equiv. |
| 2-bromo-5-methylbenzoic acid | 215.04 | 215 | 1.0 | 1.0 |
| Oxalyl chloride | 126.93 | 380 (0.26 mL) | 3.0 | 3.0 |
| Methanol (MeOH) | 32.04 | ~2 mL | - | Solvent |
| Dichloromethane (DCM) | 84.93 | ~4 mL | - | Solvent |
| N,N-dimethylformamide (DMF) | 73.09 | 1 drop | - | Catalyst |
Step-by-Step Methodology
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-5-methylbenzoic acid (215 mg, 1.0 mmol).
-
Solvent Addition : Add dichloromethane (DCM, 4 mL) and a single drop of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath.
-
Acid Chloride Formation : Slowly add oxalyl chloride (0.13 mL, 1.5 mmol) to the stirred solution.[5] After the initial addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Completion of Activation : Add a second portion of oxalyl chloride (0.13 mL, 1.5 mmol) and continue stirring for another hour at room temperature.[5]
-
Esterification : Add methanol (2 mL) to the reaction mixture and allow it to stir for 6 hours.[5]
-
Workup : Upon completion (monitored by TLC), adjust the pH to ~9 with a saturated sodium carbonate (Na₂CO₃) solution. Extract the product with DCM (2 x 10 mL).[5]
-
Purification : Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: 15:1 petroleum ether/ethyl acetate) to yield Methyl 2-bromo-5-methylbenzoate as a colorless oil.[5] (Expected yield: ~92%).
-
Characterization : The product can be validated by ¹H NMR spectroscopy. The expected shifts are ¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 1.6 Hz, 1H), 7.53 (d, J = 8.8 Hz, 1H), 7.15 (q, J = 3.2 Hz, 1H), 3.92 (s, 3H), 2.33 (s, 3H) ppm.[5]
Protocol 2: Synthesis of 2-(tributylstannyl)pyrimidine (II)
This protocol details the synthesis of the key organostannane reagent from 2-chloropyrimidine.[6][7]
Quantitative Data Summary
| Reagent | M.W. ( g/mol ) | Amount | mmols | Equiv. |
| 2-chloropyrimidine | 114.54 | 4.0 g | 35.0 | 1.0 |
| Tributyltin hydride | 291.06 | 12.5 g | 42.9 | 1.23 |
| Lithium diisopropylamide (LDA) | 107.12 | 18.75 g (2M sol.) | 35.0 | 1.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | ~40 mL | - | Solvent |
Step-by-Step Methodology
-
Reaction Setup : In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve tributyltin hydride (12.5 g) in anhydrous tetrahydrofuran (THF, 20 mL).[6][7]
-
Deprotonation : Cool the solution to 0 °C and slowly add a 2M solution of lithium diisopropylamide (LDA) (18.75 g). Stir for 30 minutes at 0 °C.[6][7]
-
Nucleophilic Substitution : Cool the reaction system to -18 °C. Slowly add a solution of 2-chloropyrimidine (4.0 g, 35 mmol) dissolved in anhydrous THF (20 mL) dropwise.[6][7]
-
Reaction Progression : After the addition is complete, allow the reaction to gradually warm to room temperature and stir for 12 hours.[6][7]
-
Workup : Quench the reaction by carefully adding 30 mL of water. Extract the aqueous layer with ethyl acetate.
-
Purification : Combine the organic phases and concentrate under reduced pressure. Purify the resulting crude material by column chromatography to afford 2-(tributylstannyl)pyrimidine.[6][7] (Expected yield: ~90%).
Protocol 3: Stille Coupling for this compound
This final step couples the two prepared fragments to yield the target molecule.
Quantitative Data Summary
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmols | Equiv. |
| Methyl 2-bromo-5-methylbenzoate (I) | 229.07 | 229 | 1.0 | 1.0 |
| 2-(tributylstannyl)pyrimidine (II) | 369.13 | 406 | 1.1 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 | 0.05 | 0.05 |
| Copper(I) iodide (CuI) | 190.45 | 19 | 0.1 | 0.1 |
| Toluene, anhydrous | 92.14 | ~10 mL | - | Solvent |
Step-by-Step Methodology
-
Reaction Setup : To a flame-dried Schlenk flask, add Methyl 2-bromo-5-methylbenzoate (229 mg, 1.0 mmol), 2-(tributylstannyl)pyrimidine (406 mg, 1.1 mmol), and Copper(I) iodide (19 mg, 0.1 mmol).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent and Catalyst : Add anhydrous toluene (10 mL) via syringe, followed by Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mol%).
-
Reaction Conditions : Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1 hour, then filter through a pad of celite.
-
Purification : Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product, this compound.
Conclusion
The synthetic route detailed in these application notes provides a reliable and reproducible method for obtaining this compound. By employing a convergent strategy centered on the Stille cross-coupling reaction, this protocol allows for the efficient construction of a valuable chemical intermediate. The step-by-step instructions, coupled with explanations of the underlying chemical principles, are designed to enable researchers to successfully implement this synthesis in their own laboratories.
References
-
Li, J., et al. (2017). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances. Available at: [Link]
-
Cheminform. (2015). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Available at: [Link]
-
Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry. Available at: [Link]
-
MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
Sakamoto, T., et al. (1981). Synthesis of Pyrimidine Derivatives Having Olefinic Substituents by Palladium-catalyzed Cross-coupling Reaction of Iodopyrimidines. HETEROCYCLES. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. Available at: [Link]
-
ACS Publications. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Available at: [Link]
-
Synfacts. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Available at: [Link]
-
Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Letters in Organic Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Available at: [Link]
-
Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry. Available at: [Link]
-
Smith, K., et al. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
ResearchGate. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
NROChemistry. (2021). Stille Coupling. Available at: [Link]
-
Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Available at: [Link]
-
Wikipedia. (2024). Stille reaction. Available at: [Link]
-
J&K Scientific LLC. (2023). Stille Cross-Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
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- 5. METHYL 2-BROMO-5-METHYLBENZOATE | 90971-88-3 [chemicalbook.com]
- 6. 2-(Tributylstannyl)pyrimidine | 153435-63-3 [chemicalbook.com]
- 7. 2-(Tributylstannyl)pyrimidine CAS#: 153435-63-3 [m.chemicalbook.com]
Application Note: Solubility Profiling and Solvent Selection for Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
Abstract and Introduction
The solubility of a test compound is a critical physicochemical parameter that dictates its behavior in virtually all experimental systems.[1] In drug discovery and development, poor aqueous solubility can lead to underestimated potency in biological assays, erratic absorption, poor bioavailability, and significant challenges in formulation development.[2][3][4] Consequently, a thorough understanding of a compound's solubility profile is essential for generating reliable data and making informed decisions during lead optimization and candidate selection.[5][6]
This guide provides a detailed framework for researchers, chemists, and formulation scientists to characterize the solubility of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate . It combines theoretical principles with robust, step-by-step protocols for both rapid kinetic screening and definitive thermodynamic solubility assessment. The causality behind experimental choices is explained to empower scientists to adapt these methods to their specific research needs.
Compound Profile: this compound
To effectively select solvents and design solubility experiments, one must first analyze the structure of the target molecule.
Structure:
Figure 1. Chemical Structure of this compound.
Physicochemical Characteristics (Predicted): A detailed experimental profile for this specific molecule is not readily available in the literature, which is common for novel research compounds. However, we can predict its general solubility behavior by dissecting its structural features:
-
Lipophilic Regions: The molecule contains a toluene ring and a methyl ester group, which contribute to its nonpolar character and will favor solubility in organic solvents.
-
Polar Regions: The pyrimidine ring, with its two nitrogen atoms, acts as a hydrogen bond acceptor. The carbonyl oxygen of the ester group also serves as a hydrogen bond acceptor. These features provide some capacity for interaction with polar solvents.
-
Overall Prediction: this compound is predicted to be a moderately polar compound. Its aqueous solubility is expected to be low due to the significant lipophilic surface area. It is likely to fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by poor solubility.[6] It should exhibit good solubility in a range of polar aprotic and some polar protic organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O₂ | |
| Molecular Weight | 228.25 g/mol | Calculated |
| CAS Number | 1088994-20-0 | |
| Predicted Nature | Moderately polar, weakly basic, poor aqueous solubility | Structural Analysis |
Principles of Solvent Selection
The foundational principle governing solubility is that "like dissolves like."[7] This means that solutes dissolve best in solvents that have a similar polarity. The selection of an appropriate solvent is a critical first step and is often an empirical process guided by an understanding of the compound's structure.[7][8]
A logical approach to solvent selection involves screening a variety of solvents from different classes. The CHEM21 solvent selection guide, which ranks solvents based on safety, health, and environmental criteria, is an excellent resource for choosing less hazardous options.[9]
Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting an initial slate of solvents for testing based on the predicted properties of the target compound.
Diagram 1. Logical workflow for initial solvent selection.
Experimental Protocols
Two distinct types of solubility are relevant in research: kinetic and thermodynamic. Kinetic solubility is a high-throughput measure used for initial screening, while thermodynamic solubility is the true equilibrium value, essential for later-stage development.[5][6]
Overall Experimental Workflow
The following diagram illustrates the comprehensive workflow for characterizing the solubility of a new compound.
Diagram 2. Comprehensive workflow for solubility assessment.
Protocol 1: High-Throughput Kinetic Solubility Assay
This method is designed for rapid assessment in early-stage discovery, where many compounds are screened and material is often limited.[2][10] It measures how readily a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[5]
A. Materials and Equipment
-
Test Compound: this compound
-
DMSO (Anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Clear, flat-bottom 96-well microplates
-
Nephelometer or plate reader capable of measuring turbidity (e.g., at 620 nm)
-
Multichannel pipettes
-
Plate shaker/incubator
B. Step-by-Step Methodology
-
Prepare Stock Solution: Accurately weigh the test compound and dissolve it in 100% DMSO to create a 20 mM stock solution.[2] Ensure the compound is fully dissolved.
-
Plate Setup: In a 96-well plate, add 5 µL of the 20 mM DMSO stock solution to the top well of a column (e.g., A1). Add 5 µL of pure DMSO to the remaining wells in that column to serve as controls.
-
Add Buffer: Rapidly add 245 µL of PBS (pH 7.4) to all wells containing the compound or DMSO. This results in a final DMSO concentration of 2% and a starting compound concentration of 400 µM.
-
Mix and Incubate: Immediately seal the plate and mix thoroughly on a plate shaker for 2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[5][11]
-
Measure Precipitation: After incubation, measure the light scattering or turbidity using a nephelometer or plate reader.
C. Data Analysis & Trustworthiness
-
Calculation: The kinetic solubility is the highest concentration at which the turbidity reading is not significantly different from the DMSO-only control wells.
-
Self-Validation: Run a known highly soluble compound (e.g., propranolol) and a known poorly soluble compound (e.g., felodipine) in parallel on the same plate. These controls validate that the assay can correctly distinguish between soluble and insoluble compounds under the experimental conditions. The results from this assay can overestimate true solubility because the compound starts in a dissolved state, which can lead to supersaturated solutions.[12]
Protocol 2: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This is the "gold standard" method for determining the true solubility of a compound at equilibrium.[12][13] It is lower throughput but provides the most accurate and reliable data, which is crucial for formulation and preclinical development.
A. Materials and Equipment
-
Test Compound: this compound (solid powder)
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Acetonitrile)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC-UV or similar quantitative analytical instrument
B. Step-by-Step Methodology
-
Prepare Samples: Add an excess amount of solid compound to a glass vial. "Excess" means enough solid will visibly remain at the end of the experiment. A starting point is 2-5 mg of compound per 1 mL of solvent.
-
Add Solvent: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[4][5] For some poorly soluble or highly crystalline compounds, 48-72 hours may be necessary.
-
Phase Separation: After equilibration, let the vials stand undisturbed for 30 minutes to allow larger particles to settle. To remove all undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a 0.22 µm syringe filter. Causality Note: This step is critical. Failure to completely remove undissolved solid is the most common source of erroneously high solubility values.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent. Determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared from the same compound.
C. Data Analysis & Trustworthiness
-
Calibration: Prepare a standard curve by making serial dilutions of a known concentration of the compound stock solution. The curve must have a high correlation coefficient (R² > 0.99).
-
Calculation: Use the regression equation from the standard curve to calculate the concentration in the diluted supernatant. Back-calculate to find the concentration in the original undiluted supernatant. This value is the thermodynamic solubility.
-
Self-Validation: The most important validation check is visual confirmation that excess, undissolved solid remains in the vial after the equilibration period. This proves that a saturated solution was achieved.
Data Summary and Interpretation
All quantitative data should be summarized for easy comparison.
| Solvent | Method | Temp (°C) | Solubility (µg/mL) | Solubility (µM) |
| PBS, pH 7.4 | Kinetic | 25 | Experimental Value | Calculated Value |
| PBS, pH 7.4 | Thermodynamic | 25 | Experimental Value | Calculated Value |
| Water | Thermodynamic | 25 | Experimental Value | Calculated Value |
| Ethanol | Thermodynamic | 25 | Experimental Value | Calculated Value |
| Acetonitrile | Thermodynamic | 25 | Experimental Value | Calculated Value |
| DMSO | Thermodynamic | 25 | Experimental Value | Calculated Value |
Interpretation:
-
Aqueous Solubility: The thermodynamic solubility in PBS at pH 7.4 is the most physiologically relevant value for predicting in vivo behavior. A value below 10 µg/mL suggests that solubility may be a limiting factor for oral absorption.
-
Kinetic vs. Thermodynamic: It is common for kinetic solubility to be higher than thermodynamic solubility.[12][14] A large difference can indicate a high propensity for the compound to form amorphous precipitates from supersaturated solutions.
-
Organic Solvents: High solubility in solvents like Ethanol or DMSO is useful for preparing concentrated stock solutions for in vitro assays and for guiding potential formulation strategies.
References
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved from protocols.io. [Link]
-
Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from AxisPharm. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]
-
Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024). Retrieved from ResearchGate. [Link]
-
4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021). Retrieved from Ascendia Pharma. [Link]
-
How are solvents chosen in organic reactions? - Chemistry Stack Exchange. (2016). Retrieved from Chemistry Stack Exchange. [Link]
-
(PDF) Principles of Solubility - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]
-
Thermodynamic solubility - PCBIS. (n.d.). Retrieved from PCBIS. [Link]
-
Solvent and Reagent Selection Guide - Green Chemistry Initiative. (n.d.). Retrieved from University of Toronto. [Link]
-
Any recommendations on guides to basic solvent choices for organic molecules? - Reddit. (2017). Retrieved from Reddit. [Link]
-
Green Solvent Selection Guide for Biobased Organic Acid Recovery - ACS Publications. (2020). Retrieved from ACS Publications. [Link]
-
The Importance of Solubility for New Drug Molecules. (2020). Farmacia. [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Green Solvent Selection Guide - J&K Scientific LLC. (2021). Retrieved from J&K Scientific. [Link]
-
Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - Ingenta Connect. (2020). Retrieved from Ingenta Connect. [Link]
-
Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - NIH. (2018). Retrieved from National Institutes of Health. [Link]
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- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 14. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate, a key building block in pharmaceutical research and development. The synthetic strategy centers on a highly efficient and scalable telescoped Miyaura borylation and Suzuki-Miyaura cross-coupling reaction. These application notes detail the process from starting material selection to final product purification, with a strong emphasis on process safety, optimization, and analytical monitoring. The protocols provided are designed to be robust and reproducible for multi-gram to kilogram scale production.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The title compound, this compound, is a valuable intermediate for the synthesis of a variety of biologically active molecules. Its efficient and scalable synthesis is therefore of significant interest to the pharmaceutical industry. The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of the critical aryl-heteroaryl bond in this molecule, offering high functional group tolerance and generally mild reaction conditions.[2][3]
This guide outlines a telescoped, one-pot Miyaura borylation of a readily available aryl bromide followed by a Suzuki-Miyaura coupling with 2-chloropyrimidine. This approach enhances process efficiency by minimizing intermediate isolation steps, thereby reducing waste and improving overall yield.[4][5] Key considerations for process safety, catalyst selection, palladium removal, and final product crystallization are discussed in detail to ensure a safe, robust, and scalable manufacturing process.
Synthetic Strategy and Workflow
The synthesis of this compound is achieved through a two-step, one-pot process starting from commercially available Methyl 5-bromo-2-methylbenzoate and 2-chloropyrimidine.
DOT Script for Synthetic Workflow
Caption: Overall workflow for the telescoped synthesis of this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methyl 5-bromo-2-methylbenzoate | ≥98% | Commercially Available |
| 2-Chloropyrimidine | ≥98% | Commercially Available |
| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| Buchwald SPhos | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Isopropanol (IPA) | ACS Grade | Commercially Available |
| Water | Deionized | In-house |
| Celite® | --- | Commercially Available |
| Activated Carbon | --- | Commercially Available |
| Thiol-based Palladium Scavenger | --- | Commercially Available |
Protocol for Telescoped Miyaura Borylation and Suzuki-Miyaura Coupling (100 g Scale)
1. Reaction Setup:
-
To a clean, dry, and inerted 5 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and nitrogen inlet/outlet, charge Methyl 5-bromo-2-methylbenzoate (100 g, 0.437 mol, 1.0 equiv), Bis(pinacolato)diboron (122 g, 0.481 mol, 1.1 equiv), and Potassium Carbonate (181 g, 1.31 mol, 3.0 equiv).
-
Evacuate and backfill the reactor with nitrogen three times to ensure an inert atmosphere.
2. Miyaura Borylation:
-
Add anhydrous 1,4-dioxane (1 L) to the reactor.
-
In a separate Schlenk flask, prepare the catalyst solution by dissolving Palladium(II) Acetate (2.95 g, 0.013 mol, 3 mol%) and SPhos (10.7 g, 0.026 mol, 6 mol%) in anhydrous 1,4-dioxane (200 mL) under a nitrogen atmosphere.
-
Transfer the catalyst solution to the reactor via cannula.
-
Heat the reaction mixture to 85-90 °C and stir for 4-6 hours.
-
Monitor the progress of the borylation by taking aliquots and analyzing via HPLC or GC-MS to confirm the consumption of the starting aryl bromide.
3. Suzuki-Miyaura Coupling:
-
Once the borylation is deemed complete, cool the reaction mixture to 70-75 °C.
-
In a separate container, dissolve 2-chloropyrimidine (52.5 g, 0.459 mol, 1.05 equiv) in anhydrous 1,4-dioxane (300 mL).
-
Slowly add the 2-chloropyrimidine solution to the reaction mixture over 30-60 minutes, maintaining the internal temperature between 70-80 °C.
-
After the addition is complete, heat the reaction mixture to 85-90 °C and stir for 8-12 hours.
-
Monitor the reaction progress by HPLC until the boronate ester intermediate is consumed to the desired level.
4. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add water (1 L) and toluene (1 L) to the reactor and stir for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 500 mL).
-
Combine the organic layers and wash with brine (1 L).
-
Filter the organic layer through a pad of Celite® to remove any particulate matter.
-
Concentrate the organic layer under reduced pressure to afford the crude product as an oil or a semi-solid.
Purification and Crystallization
Purification of the final product is critical to remove residual palladium and other process-related impurities.
Palladium Removal
Residual palladium levels in active pharmaceutical ingredients (APIs) are strictly regulated.[6] A combination of activated carbon and a thiol-based scavenger is recommended for efficient removal.
Protocol:
-
Dissolve the crude product in a suitable solvent such as toluene or ethyl acetate (approximately 3-5 volumes).
-
Add activated carbon (5-10 wt% of the crude product) and a thiol-based palladium scavenger (e.g., SiliaMetS Thiol, 2-4 wt%).
-
Heat the mixture to 50-60 °C and stir for 4-6 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite®.
-
Wash the filter cake with the chosen solvent.
-
Concentrate the filtrate under reduced pressure.
Crystallization
Crystallization is a crucial step for achieving high purity of the final product.[7] A mixed solvent system of isopropanol (IPA) and water is a good starting point for the crystallization of this compound.
Protocol:
-
Dissolve the palladium-free crude product in a minimal amount of hot isopropanol (e.g., 3-4 volumes at 60-70 °C).
-
Slowly add water (1-2 volumes) dropwise until the solution becomes slightly turbid.
-
Add a small amount of isopropanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature with gentle stirring.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a cold IPA/water mixture (e.g., 1:1 v/v).
-
Dry the crystals under vacuum at 40-50 °C to a constant weight.
Scale-Up Considerations and Process Safety
Scaling up chemical reactions from the laboratory to a pilot plant or manufacturing facility introduces new challenges that must be carefully managed.[8]
Thermal Safety
The Suzuki-Miyaura reaction is known to be exothermic, and on a large scale, the heat generated can lead to a thermal runaway if not properly controlled.[3][9]
-
Hazard Assessment: A thorough thermal hazard assessment, including reaction calorimetry (RC1) and differential scanning calorimetry (DSC) of the reaction mixture, should be performed to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and potential for decomposition.
-
Heat Management: The use of a jacketed reactor with precise temperature control is essential. The rate of addition of the 2-chloropyrimidine solution should be carefully controlled to manage the exotherm. An emergency cooling plan should be in place.
Hydrogen Evolution in Telescoped Borylation/Suzuki Reactions
The use of bis(pinacolato)diboron in the Miyaura borylation step can lead to the formation of hydrogen gas, particularly during the subsequent aqueous basic conditions of the Suzuki coupling.[4][10]
-
Hazard: Hydrogen is a highly flammable gas and can form explosive mixtures with air.
-
Mitigation: The reactor must be properly vented, and the headspace should be inerted with nitrogen throughout the process. Ensure adequate ventilation in the processing area.
Mixing and Mass Transfer
Efficient mixing is crucial for a successful and reproducible reaction, especially in a heterogeneous mixture.
-
Agitation: The reactor should be equipped with an appropriate agitator (e.g., pitched-blade turbine) to ensure good mixing of the solid base and the liquid phases.
-
Mass Transfer: Inefficient mixing can lead to localized "hot spots" and incomplete reactions. The stirring speed should be optimized during process development.
Analytical Monitoring and Process Control
In-process controls (IPCs) are essential for monitoring the reaction progress and ensuring consistent product quality.
-
HPLC/UPLC: A validated HPLC or UPLC method should be used to monitor the consumption of starting materials and the formation of the product and any impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the structural confirmation of the final product and for identifying any impurities.
-
Mass Spectrometry: GC-MS or LC-MS can be used for reaction monitoring and impurity profiling.
DOT Script for Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
Table 1: Key Process Parameters and Ranges
| Parameter | Stage | Recommended Range | Justification |
| Temperature | Borylation | 85-90 °C | Ensures efficient formation of the boronate ester. |
| Temperature | Suzuki Coupling | 85-90 °C | Promotes the coupling of the less reactive 2-chloropyrimidine. |
| Catalyst Loading | Both | 1-3 mol% | Balances reaction efficiency with cost and ease of removal. |
| Base | Both | K₂CO₃ (3.0 equiv) | A common and effective base for both reactions. |
| Solvent | Both | Anhydrous 1,4-Dioxane | A suitable solvent for both steps of the telescoped reaction. |
Table 2: Analytical Specifications for Final Product
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identity | Conforms to the reference standard | ¹H NMR, ¹³C NMR, MS |
| Purity (by HPLC) | ≥ 99.0% | HPLC-UV |
| Residual Solvents | Toluene: ≤ 890 ppm, IPA: ≤ 5000 ppm | GC-HS |
| Residual Palladium | ≤ 10 ppm | ICP-MS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Conclusion
The telescoped Miyaura borylation and Suzuki-Miyaura cross-coupling reaction described in these application notes provides an efficient, scalable, and robust route for the synthesis of this compound. By implementing the detailed protocols and paying close attention to the scale-up and safety considerations, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity. The provided analytical methods and specifications will aid in ensuring the quality and consistency of the final product.
References
-
Merritt, J. E., et al. (2021). Hydrogen Evolution from Telescoped Miyaura Borylation and Suzuki Couplings Utilizing Diboron Reagents: Process Safety and Hazard Considerations. Organic Process Research & Development. [Link]
-
Green, R. A., et al. (2024). Streamlined Three-Step Telescope Enabled by a Nonaqueous Suzuki–Miyaura Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
G. A. Molander, et al. (2012). Mitigating the Risk of Co-precipitation of Pinacol During Isolation From Telescoped Miyaura Borylation and Suzuki Couplings Utilizing Boron Pinacol Esters: Use of Modeling for Process Design. Organic Process Research & Development. [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. [Link]
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. (2014). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
K. S. A. Vallin, et al. (2003). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Organic Process Research & Development. [Link]
-
Lu, C. H., et al. (2011). Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E. [Link]
-
MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Li, G., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
NIH. (2012). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. [Link]
-
MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
- Google Patents. (n.d.). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
-
GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. [Link]
-
NIH. (n.d.). Methyl Benzoate. PubChem. [Link]
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The Royal Society of Chemistry. (n.d.). 4. The Royal Society of Chemistry. [Link]
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MDPI. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. MDPI. [Link]
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Application Notes and Protocols for Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and application of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate. As a key intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutics, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. These protocols are synthesized from established best practices for handling related chemical classes, including aromatic esters and pyrimidine derivatives, to provide a robust framework for researchers.
Introduction: The Scientific Context
This compound is a bespoke chemical entity of significant interest in medicinal chemistry and drug discovery. Its structure, which marries a substituted benzoic acid ester with a pyrimidine ring, presents a versatile scaffold for the synthesis of complex molecular architectures. Pyrimidine moieties are foundational in numerous therapeutic agents, including antiviral and anticancer drugs, owing to their ability to mimic endogenous nucleobases and interact with biological targets.[1] The methyl ester and methyl-substituted phenyl ring offer additional points for synthetic modification, making this compound a valuable starting material for generating libraries of potential drug candidates.[2]
Given its likely application in multi-step synthetic pathways, maintaining the purity and stability of this compound through appropriate handling and storage is critical to ensure the reliability and reproducibility of experimental outcomes.
Chemical and Physical Properties
While a specific, verified Safety Data Sheet (SDS) for this compound is not publicly available, its physical and chemical properties can be inferred from its structural components: a methylated methyl benzoate and a pyrimidine ring.
| Property | Inferred Value/Characteristic | Rationale and Supporting Data |
| Molecular Formula | C₁₃H₁₂N₂O₂ | Based on chemical structure. |
| Appearance | Likely a white to off-white solid. | Many similar aromatic esters and pyrimidine derivatives are solids at room temperature. |
| Solubility | Poorly soluble in water; soluble in organic solvents. | Methyl benzoate is poorly soluble in water but miscible with organic solvents.[3] |
| Stability | Stable under standard laboratory conditions. | Aromatic esters are generally characterized by high chemical stability.[4] |
| Reactivity | Susceptible to hydrolysis under acidic or basic conditions. The pyrimidine ring is electron-deficient and may be reactive towards strong nucleophiles. | Esters can undergo hydrolysis to the corresponding carboxylic acid and alcohol.[3][5][6][7] The electron-deficient nature of the pyrimidine ring makes it reactive in Suzuki couplings.[8] |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are extrapolated from data on methyl benzoate and general pyrimidine derivatives.
Primary Hazards:
-
Harmful if swallowed: Methyl benzoate has an oral LD50 of 1177 mg/kg in rats, indicating moderate acute oral toxicity.[9][10]
-
Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[10]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Combustible: While not highly flammable, the compound is likely a combustible solid. Methyl benzoate has a flash point of 82-83°C.[3][11]
Risk Assessment Workflow
The following diagram outlines a systematic approach to risk assessment before handling this compound.
Caption: Risk Assessment Workflow for Handling this compound.
Detailed Protocols for Safe Handling and Storage
Adherence to the following protocols is essential for minimizing risk and ensuring the longevity of the compound.
Personal Protective Equipment (PPE)
A standard suite of PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases where fine dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator is recommended.
Engineering Controls
-
Ventilation: All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[12]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the laboratory.[12]
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned and the work area (chemical fume hood) is clean and uncluttered.
-
Weighing: If weighing the solid, do so in a fume hood or on a balance with a draft shield to prevent dissemination of dust.
-
Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[11]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment and the work area.
Storage Protocol
Proper storage is crucial to maintain the chemical integrity of this compound.
-
Container: Store in a tightly sealed, properly labeled container.
-
Temperature: Keep in a cool, dry place away from direct sunlight and heat sources.[11][12]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[13] Esters can be hydrolyzed by acids and bases.[3][5][6][7]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]
-
Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[10]
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
References
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI. Retrieved from [Link]
-
Can methyl benzoate be hydrolyzed? (2021, January 27). Quora. Retrieved from [Link]
-
What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Study.com. Retrieved from [Link]
-
Hydrolysis and saponification of methyl benzoates. (2006). Green Chemistry, 8(5), 485-488. Retrieved from [Link]
-
Methyl benzoate. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pichon, M., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. Retrieved from [Link]
-
Material Safety Data Sheet. (2011, June 1). Alfa Aesar. Retrieved from [Link]
-
This compound. (n.d.). Chemsigma. Retrieved from [Link]
-
Methyl benzoate MSDS. (2005, October 10). ScienceLab.com. Retrieved from [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2003). The Journal of Organic Chemistry, 68(26), 9948-9957. Retrieved from [Link]
-
Pichon, M., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. Retrieved from [Link]
-
Application of methyl in drug design. (2013). Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]
-
Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(13), 7388-7411. Retrieved from [Link]
-
Pyrimidine as an Aryl C-H Activating Group. (2018). Organic Letters, 20(13), 3745-3748. Retrieved from [Link]
-
ICSC 1187 - METHYL BENZOATE. (n.d.). International Labour Organization. Retrieved from [Link]
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- 13. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
Welcome to the technical support center for the synthesis of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for creating biaryl and heteroaryl structures.[1][2][3] The general approach involves the palladium-catalyzed coupling of a pyrimidine derivative with a substituted benzene derivative.
A likely synthetic route is the coupling of a 2-halopyrimidine (such as 2-chloropyrimidine or 2-bromopyrimidine) with a boronic acid or boronic ester derivative of methyl 5-methylbenzoate. The electron-deficient nature of the pyrimidine ring makes it a reactive substrate for this type of cross-coupling.[4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
dot
Caption: Troubleshooting workflow for low-yield synthesis.
Q1: My reaction has a very low yield or did not proceed at all. What are the first things I should check?
A1:
-
Inert Atmosphere: The Palladium(0) active catalyst is highly sensitive to oxygen. Ensure that your reaction vessel was properly flame-dried and that all solvents were thoroughly degassed with an inert gas (argon or nitrogen). The reaction should be maintained under a positive pressure of inert gas throughout.
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[5] It is recommended to use fresh or properly stored boronic acid/ester.
-
Halopyrimidine: Ensure the purity of your 2-halopyrimidine starting material. Impurities can interfere with the catalytic cycle.
-
Base: The base should be finely powdered and anhydrous. Clumps can lead to poor reproducibility.
-
-
Stirring: For heterogeneous mixtures, vigorous stirring is crucial for proper mixing of all components.
Q2: I am observing a significant amount of dehalogenated starting material (e.g., pyrimidine instead of the coupled product). What causes this and how can I prevent it?
A2: Dehalogenation is a common side reaction where the halide on the pyrimidine is replaced by a hydrogen atom.
-
Potential Causes:
-
Source of Hydride: The palladium-halide intermediate can react with a hydride source in the reaction mixture. This can originate from solvents or impurities.
-
Ligand Choice: In some cases, the choice of phosphine ligand can influence the rate of dehalogenation.
-
-
Solutions:
Q3: My main byproduct appears to be the homocoupling of the boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is often promoted by the presence of oxygen.
-
Potential Cause: Inadequate degassing of the reaction mixture allows oxygen to enter the catalytic cycle, leading to the oxidative homocoupling of the boronic acid.
-
Solutions:
-
Rigorous Degassing: Improve your degassing procedure. Bubbling argon or nitrogen through the solvent for an extended period or using freeze-pump-thaw cycles is effective.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess may lead to more homocoupling.
-
Q4: The reaction starts but then stalls, and I observe the formation of palladium black. What is happening?
A4: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst.
-
Potential Causes:
-
Oxygen Contamination: As mentioned, oxygen can lead to catalyst deactivation.
-
High Temperatures: Excessively high temperatures can cause the catalyst to decompose.
-
Ligand Degradation: Some phosphine ligands can be unstable at high temperatures or in the presence of certain reagents.
-
-
Solutions:
-
Improve Inert Atmosphere: Ensure the reaction is strictly anaerobic.
-
Temperature Optimization: Try running the reaction at a lower temperature for a longer period. Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially reducing catalyst decomposition.[7]
-
Catalyst and Ligand Choice: Consider using a more robust pre-catalyst or ligand system that is known for its stability.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the synthesis of this compound?
A1: Based on analogous Suzuki-Miyaura couplings of pyrimidines, a reliable set of starting conditions is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Halopyrimidine | 2-Chloropyrimidine or 2-Bromopyrimidine (1.0 eq) | Chloropyrimidines are often more cost-effective, but bromopyrimidines can be more reactive.[2][4] |
| Boronic Acid | (2-methoxycarbonyl-4-methylphenyl)boronic acid (1.2 eq) | A slight excess helps drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%) | These are common and effective catalysts for Suzuki couplings. |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 eq) | An inorganic base is required for the transmetalation step.[8] |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1) | The presence of water can be beneficial for the solubility of the base and the transmetalation step. |
| Temperature | 80-100 °C | This temperature range is typically sufficient to promote the reaction without significant catalyst decomposition. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst deactivation and side reactions.[1] |
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken (under an inert atmosphere), diluted with a suitable solvent (e.g., ethyl acetate), and analyzed. The disappearance of the limiting starting material and the appearance of a new, more non-polar spot (the product) on TLC will indicate the reaction is proceeding.
Q3: What is a suitable workup and purification procedure for this compound?
A3:
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Column Chromatography: The crude product can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane) can be an efficient purification method.
-
Q4: What are the expected spectroscopic data for this compound?
A4: While an experimental spectrum should always be used for definitive characterization, the following are predicted ¹H NMR signals for the target compound in CDCl₃:
-
~8.8 ppm (d, 2H): Doublet for the two equivalent protons on the pyrimidine ring.
-
~7.2-7.8 ppm (m, 3H): Multiplets for the protons on the benzene ring.
-
~3.9 ppm (s, 3H): Singlet for the methyl ester protons.
-
~2.4 ppm (s, 3H): Singlet for the methyl group on the benzene ring.
The molecular weight of this compound (C₁₃H₁₂N₂O₂) is 228.25 g/mol .[3] High-resolution mass spectrometry should show a molecular ion peak corresponding to this mass.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example based on established Suzuki-Miyaura coupling methodologies for similar compounds.
dot
Caption: General workflow for the synthesis of this compound.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (1.0 eq), (2-methoxycarbonyl-4-methylphenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-chloropyrimidine is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
References
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (URL: [Link])
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate. (URL: [Link])
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: [Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - RSC Publishing. (URL: [Link])
-
Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed. (URL: [Link])
- Synthesis method of alogliptin benzoate - Google P
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. (URL: [Link])
- Preparation method of methyl benzoate compound - Google P
- Process for the preparation of pyrimidine compounds - Google P
- Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4- - Google Patents. (URL: https://patents.google.
- Process for the preparation of 2-amino-5-methyl-pyridine - Google P
- Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | P
-
Solved NMR spectra of methyl benzoate and methyl | Chegg.com. (URL: [Link])
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (URL: [Link])
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
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- 5. mdpi.com [mdpi.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
Welcome to the technical support guide for the synthesis of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important biaryl intermediate. As a key structural motif in medicinal chemistry, achieving a high-yield, high-purity synthesis is critical. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
The most common and efficient route to this molecule is via a palladium-catalyzed cross-coupling reaction, typically the Suzuki-Miyaura coupling. This guide will focus on the side reactions and challenges inherent to this methodology, particularly when dealing with electron-deficient N-heterocyclic systems like pyrimidine.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during your experiment, offering probable causes and actionable solutions.
Question 1: My reaction is showing very low conversion of the starting materials, or it has stalled completely. What are the likely causes?
Low or no conversion is a frequent issue, often pointing to problems with the catalytic cycle.
-
Probable Cause 1: Catalyst Inhibition or Degradation. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity. The choice of supporting ligand is therefore critical to shield the palladium and facilitate the reaction.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[1][2] These ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) are often more robust and air-stable, ensuring a consistent concentration of the active Pd(0) species in solution.[2]
-
Check Reagent Purity: Ensure your solvent is anhydrous and your base is of high purity. Water can contribute to catalyst decomposition and other side reactions.
-
-
Probable Cause 2: Suboptimal Base or Temperature. The base plays a crucial role in activating the boronic acid for transmetalation. An inappropriate base or temperature can lead to a sluggish reaction.
-
Solution:
-
Base Optimization: For Suzuki couplings involving pyrimidines, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[3][4] Stronger bases like hydroxides can promote ester hydrolysis (see Issue 2).
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. Aim for a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS to find the optimal balance.
-
Question 2: My TLC and/or LC-MS analysis shows the desired product, but it's contaminated with significant impurities. What are these side products and how can I prevent them?
The formation of byproducts is the most common challenge in this synthesis. Below are the three most prevalent impurities, their causes, and mitigation strategies.
-
Impurity A: Homocoupled Dimer of the Boronic Acid (Bi-pyrimidine) This occurs when two molecules of the pyrimidine boronic acid (or equivalent) couple together.
-
Causality: This side reaction is often mediated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to form the dimer.[5][6] A secondary pathway can involve a stoichiometric reaction between Pd(II) and the boronic acid.[5][7]
-
Mitigation Strategy:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (Nitrogen or Argon) for 20-30 minutes or by using several freeze-pump-thaw cycles.[6]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.
-
-
-
Impurity B: Dehalogenated Starting Material (Methyl 5-methylbenzoate) This involves the replacement of the halide (e.g., Br, Cl) on the benzoate starting material with a hydrogen atom.
-
Causality: Dehalogenation occurs when a hydride species is transferred to the palladium complex after oxidative addition.[8] The source of this hydride can be the base (e.g., from formate impurities), the solvent (e.g., alcohols), or even water.[8][9][10]
-
Mitigation Strategy:
-
Solvent Choice: Use aprotic solvents like dioxane, toluene, or THF, which are less likely to act as hydride donors.
-
Base Selection: Use high-purity bases. If dehalogenation is severe, consider using a non-hydridic base.
-
Protecting Groups: In some challenging cases, particularly with electron-rich or sensitive substrates, protecting groups can suppress dehalogenation, though this adds steps to the synthesis.[10]
-
-
-
Impurity C: Hydrolyzed Product (5-methyl-2-(pyrimidin-2-yl)benzoic acid) The methyl ester of the target molecule is hydrolyzed to the corresponding carboxylic acid.
-
Causality: The ester functional group is susceptible to hydrolysis under basic conditions, especially at elevated temperatures.[11][12][13] The presence of water and a strong base (like NaOH or KOH) creates the necessary conditions for saponification.[12][13]
-
Mitigation Strategy:
-
Use a Milder Base: Avoid hydroxide bases. Use carbonate (K₂CO₃) or phosphate (K₃PO₄) bases, which are sufficiently basic for the coupling but less nucleophilic towards the ester.
-
Minimize Water: Use anhydrous solvents and reagents to the greatest extent possible.
-
Reduce Reaction Time/Temperature: Monitor the reaction closely and stop it as soon as the starting materials are consumed to prevent prolonged exposure of the product to basic conditions.
-
-
Summary of Side Products and Mitigation
| Side Product | Common Cause(s) | Primary Mitigation Strategy | Secondary Actions |
| Homocoupled Dimer | Oxygen in reaction mixture; excess Pd(II) | Rigorously degas solvents and reaction mixture | Use a Pd(0) source or pre-catalyst; slow addition of boronic acid |
| Dehalogenation | Hydride transfer from solvent or base | Use aprotic solvents (dioxane, toluene) | Use high-purity, non-hydridic bases |
| Ester Hydrolysis | Strong base (e.g., hydroxides); water | Use weaker, non-nucleophilic bases (K₂CO₃, K₃PO₄) | Use anhydrous conditions; minimize reaction time and temperature |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki-Miyaura coupling, and where do the side reactions fit in?
The Suzuki-Miyaura coupling follows a well-established catalytic cycle. Understanding this cycle is key to troubleshooting.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and points of side reaction entry.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the methyl 2-halo-5-methylbenzoate.
-
Transmetalation: The pyrimidine group is transferred from the activated boron species to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Side reactions branch off this main pathway. Dehalogenation occurs from the Oxidative Addition intermediate if a hydride is present.[8] Homocoupling happens outside the main cycle, typically when the Pyrimidine Boronic Acid reacts with a Pd(II) species in the presence of oxygen.[6]
Q2: How do I choose the correct stoichiometry for the reaction?
Typically, a slight excess of the boronic acid reagent (1.1 to 1.5 equivalents) is used to drive the reaction to completion.[3] Using a large excess can make purification more difficult and may increase the rate of homocoupling. The base is usually used in larger excess (2 to 3 equivalents) to ensure complete activation of the boronic acid and to neutralize any acidic species generated during the reaction. The palladium catalyst loading is typically low, ranging from 0.5 to 5 mol%.
Q3: My product appears to be decomposing during workup or purification. What should I do?
While the target molecule is generally stable, prolonged exposure to strong acids or bases during workup can cause hydrolysis.
-
Solution:
-
Neutral Workup: After the reaction, quench with a neutral salt solution (e.g., saturated ammonium chloride or water) rather than strong acid.
-
Avoid Acidic Silica: If performing column chromatography, some grades of silica gel can be slightly acidic. If you suspect product degradation on the column, you can use silica gel that has been pre-treated with a base (e.g., washed with a solvent containing 1% triethylamine) and then dried.
-
Minimize Heat: Concentrate your purified fractions at the lowest practical temperature (e.g., using a rotary evaporator with a room temperature water bath) to prevent thermal decomposition.
-
Appendices
Experimental Protocol 1: General Suzuki-Miyaura Synthesis
This protocol is a representative starting point and should be optimized for your specific setup.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a flame-dried round-bottom flask, add Methyl 2-bromo-5-methylbenzoate (1.0 eq), 2-(pyrimidinyl)boronic acid (or equivalent ester, 1.2 eq), and potassium carbonate (2.5 eq).
-
Degassing: Add a suitable solvent (e.g., 1,4-dioxane/water 4:1). Seal the flask and sparge the mixture with nitrogen or argon for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) or a pre-catalyst/ligand system.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography.
Experimental Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the prepared column.[14]
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The less polar dehalogenated byproduct will typically elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired product, this compound.[14]
-
Isolation: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent under reduced pressure to yield the purified compound. The more polar hydrolyzed acid and homocoupled byproducts will typically remain on the column or elute much later.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Quora. Can methyl benzoate be hydrolyzed?. [Link]
-
Royal Society of Chemistry. Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
ResearchGate. (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
-
NIH National Center for Biotechnology Information. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PMC. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Clark College. Preparation of Methyl Benzoate. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Wikipedia. Pyrimidine. [Link]
-
Indiana State University. Purine and Pyrimidine Metabolism. [Link]
-
PubMed. Purification and Characterization of S-adenosyl-L-methionine:benzoic Acid Carboxyl Methyltransferase, the Enzyme Responsible for Biosynthesis of the Volatile Ester Methyl Benzoate in Flowers of Antirrhinum Majus. [Link]
-
NIH National Center for Biotechnology Information. Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. PMC. [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. [Link]
-
International Union of Crystallography. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [Link]
-
ResearchGate. Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. [Link]
-
ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]
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Technical Support Center: Purification of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
Welcome to the technical support center for the purification of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this and structurally related biaryl N-heterocyclic compounds. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the properties and purification of this compound.
Q1: What are the key structural features of this compound that influence its purification?
A1: The molecule's structure presents a unique combination of features that dictate its behavior during purification. It has a moderately polar pyrimidine ring, which is a nitrogen-containing heterocycle, linked to a less polar substituted methyl benzoate ring. The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors and may interact with acidic stationary phases like silica gel, potentially causing issues like peak tailing during chromatography.[1][2] The overall polarity makes it soluble in a range of organic solvents but generally insoluble in water.
Q2: What are the most common impurities found after synthesizing this compound?
A2: If synthesized via a Suzuki coupling reaction, which is a common method for this class of compound, typical impurities include:
-
Homocoupling byproducts: Dimers of the boronic acid or the halide starting materials.[3][4]
-
Unreacted starting materials: Residual aryl halide or pyrimidine boronic acid.
-
Dehalogenation products: Where the halide on the starting material is replaced by a hydrogen atom.[3]
-
Catalyst residues: Traces of palladium from the coupling reaction.
Q3: Which purification techniques are most suitable for this compound?
A3: The choice of technique depends on the crude sample's purity and the scale of the purification.[2]
-
Flash Column Chromatography: This is the most versatile and widely used method, especially when dealing with multiple impurities or a complex crude mixture.[5][6]
-
Recrystallization: Ideal for final polishing if the crude product is already of moderate to high purity (typically >90%). It is often more cost-effective and scalable than chromatography.[7][8]
-
Acid/Base Extraction: This can be useful for removing certain types of impurities but is less effective for separating structurally similar byproducts.
Troubleshooting Guide: Purification Workflows
This guide provides solutions to specific problems you may encounter during the purification process.
Issue 1: Poor Separation or Overlapping Spots on TLC/Column Chromatography
Q: My TLC shows spots that are very close together or my column fractions are all mixed. What's happening and how can I fix it?
A: This is a common challenge indicating that the chosen solvent system lacks sufficient selectivity to resolve your target compound from impurities.
Probable Causes & Solutions:
-
Inappropriate Solvent System Polarity: The polarity of your eluent may not be optimized. For normal-phase chromatography on silica gel, your target compound should have an Rf value between 0.2 and 0.4 for the best separation.[9]
-
Solution: Methodically screen different solvent systems. If you started with a standard hexane/ethyl acetate system, try switching one of the components. For example, replacing hexane with toluene can alter aromatic interactions, while replacing ethyl acetate with acetone or dichloromethane/methanol can change the polarity and selectivity.[2]
-
-
Strong Interaction with Silica Gel: The basic nitrogen atoms on the pyrimidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to streaking or tailing, which results in poor separation.[1][2]
-
Column Overloading: Loading too much crude material onto the column will inevitably lead to poor separation.[2]
-
Solution: As a general rule, the mass of the crude sample should be between 1% and 5% of the mass of the silica gel. For difficult separations, a ratio of 100:1 (silica:sample) is recommended.[9]
-
Issue 2: The Compound is Unstable on Silica Gel
Q: I suspect my compound is degrading during column chromatography. How can I confirm this and what are the alternatives?
A: Compounds with sensitive functional groups can sometimes degrade on the acidic surface of silica gel.
Probable Causes & Solutions:
-
Acid-Catalyzed Degradation: The Lewis acidic sites on silica gel can catalyze the decomposition of sensitive molecules.
-
Solution (Confirmation): Perform a stability test using a 2D TLC. Spot your compound on a TLC plate, then let the plate sit for 30-60 minutes before eluting it. Rotate the plate 90 degrees and elute it again in the same solvent system. If you see spots that are not on the diagonal, it indicates degradation.[10]
-
Solution (Purification):
-
Deactivate the Silica: Pre-treat the silica gel by flushing the column with your eluent containing 1-2% triethylamine before loading your sample.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[1][10]
-
Reversed-Phase Chromatography: If the compound is sufficiently hydrophobic, reversed-phase flash chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile) is an excellent alternative.[2]
-
-
Issue 3: Product Fails to Crystallize or "Oils Out" During Recrystallization
Q: I've dissolved my compound in a hot solvent, but upon cooling, it forms an oil instead of crystals, or it simply stays in solution. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Failure to crystallize means the compound remains too soluble in the cold solvent.
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7][11]
-
Solution: Systematically test different solvents. For a moderately polar compound like this, good single solvents to try include ethanol, isopropanol, or ethyl acetate. If a single solvent doesn't work, a two-solvent system is often effective. Common pairs include a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is insoluble), such as Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Ethanol/Water.[11][12]
-
-
Cooling Rate is Too Fast: Rapid cooling encourages precipitation rather than the ordered process of crystallization, often leading to oils or amorphous solids.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.[13]
-
-
Presence of Impurities: High levels of impurities can inhibit crystal lattice formation.
-
Solution: If the sample is heavily contaminated, it may require a preliminary purification step, like flash chromatography, before a successful recrystallization can be achieved.
-
Visualized Workflows and Data
To aid in your experimental design, the following diagrams and tables summarize key decision-making processes and data.
Diagram 1: Purification Method Selection
Caption: Decision tree for selecting the primary purification method.
Diagram 2: Troubleshooting Column Chromatography
Caption: Common causes and solutions for poor chromatographic separation.
Table 1: Recommended Solvent Systems for Chromatography & Recrystallization
| Technique | Solvent System (Starting Point) | Polarity | Notes |
| Normal-Phase Chromatography | Hexane / Ethyl Acetate (9:1 to 7:3) | Low to Medium | A good starting point for TLC screening. Adjust ratio to achieve Rf of 0.2-0.4.[9] |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | Useful for more polar impurities. Can be buffered with NH₃ for basic compounds.[10] | |
| Reversed-Phase Chromatography | Water / Acetonitrile (+0.1% Formic Acid) | High to Medium | Excellent for polar compounds that are difficult to purify on silica.[14] |
| Recrystallization | Ethanol or Isopropanol | Polar Protic | Good for moderately polar solids. Cool slowly. |
| Ethyl Acetate / Hexane | Medium / Non-polar | Use minimal hot ethyl acetate to dissolve, then add hexane until cloudy. Reheat to clarify and cool slowly.[12] |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is designed for the purification of ~1 gram of crude material.
-
TLC Analysis:
-
Dissolve a small amount of crude material in dichloromethane.
-
Spot on a silica gel TLC plate and elute with various solvent systems (e.g., start with 8:2 Hexane:Ethyl Acetate).
-
Identify a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and provides good separation from major impurities.[9]
-
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40-50 mm diameter for 1 g of sample on ~50 g of silica).
-
Prepare a slurry of silica gel (40-63 µm particle size) in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no cracks or air bubbles form.[6]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the 1 g of crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add ~5-10 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.[15][16]
-
Carefully add the dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
If a gradient elution is needed, gradually increase the percentage of the more polar solvent. For example, start with 100% Hexane, move to 95:5 Hexane:EtOAc, then 90:10, and so on.
-
Collect fractions (e.g., 20-25 mL each) and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexane)
This protocol is suitable for purifying a solid product that is already >90% pure.
-
Solvent Selection: This assumes Ethyl Acetate is a "good" solvent and Hexane is a "poor" solvent.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at or near the boiling point.
-
-
Induce Saturation:
-
Remove the flask from the heat source.
-
Slowly add hexane dropwise while stirring until the solution becomes persistently cloudy (turbid). This indicates the solution is saturated.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[11]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Purity Assessment
After purification, it is critical to assess the final purity of the compound.
-
¹H NMR Spectroscopy: This is the primary method for confirming the structure and assessing purity. The absence of impurity signals and correct integration of the protons are key indicators. For this compound, you should expect to see distinct signals for the aromatic protons on both rings, as well as singlets for the methyl and methoxy groups.[17][18][19]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides purity information (as % area under the curve) and confirms the molecular weight of the compound.
-
HPLC (High-Performance Liquid Chromatography): A high-resolution technique that is excellent for quantifying purity, especially when compared against a reference standard.
By following these guidelines and protocols, researchers can effectively overcome the challenges associated with the purification of this compound and ensure the high quality of their material for subsequent research and development.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Quora. What is the best solvent for recrystallization?. [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
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Wired Chemist. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of York, Department of Chemistry. Solvent Choice. [Link]
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
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PubMed Central (PMC). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
ACS Publications. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. [Link]
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Wikipedia. Column chromatography. [Link]
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National Institutes of Health (NIH). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
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National Institutes of Health (NIH). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
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vscht.cz. TROUBLESHOOTING. [Link]
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ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
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ResearchGate. Sodium benzoate 1 H-NMR spectra. [Link]
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ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
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umass.edu. Macroscale Nitration of Methyl Benzoate. [Link]
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PubMed. Application and challenges of nitrogen heterocycles in PROTAC linker. [Link]
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MDPI. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. [Link]
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National Institutes of Health (NIH). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]
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Organic Chemistry Portal. Synthesis of Densely Substituted Pyrimidine Derivatives. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]
-
National Institutes of Health (NIH). A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]
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- 19. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Achieving High Purity of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
Introduction
Welcome to the technical support guide for "Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate" (C₁₃H₁₂N₂O₂). This molecule, a key intermediate in medicinal chemistry and drug development, is frequently synthesized via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The efficacy, safety, and reproducibility of downstream applications are critically dependent on the purity of this starting material. Impurities stemming from unreacted starting materials, side reactions, or catalyst residues can lead to misleading biological data and complicate subsequent synthetic steps.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It provides not only step-by-step protocols but also the underlying scientific principles to empower researchers to make informed decisions during the purification process.
Section 1: Frequently Asked Questions (FAQs) - Impurity Profiling & Initial Analysis
This section addresses the most common initial challenges researchers face when handling the crude product.
Q1: What are the most likely impurities in my crude "this compound" sample after a Suzuki-Miyaura coupling reaction?
A1: The impurity profile of a Suzuki-Miyaura coupling is highly dependent on reaction conditions, but several classes of byproducts are consistently observed.[1][2] Understanding these will guide your purification strategy.
-
Homocoupling Byproducts: These are dimers of your starting materials. For instance, if you coupled 2-chloro-pyrimidine with a boronic acid derivative of methyl 5-methylbenzoate, you might find both bipyrimidine and a biphenyl dimer. These arise from oxidative processes, often exacerbated by the presence of oxygen or Pd(II) species in the reaction mixture.[2]
-
Protodeboronation/Dehalogenation Products: These are "reduced" impurities where the boronic acid or halide functional group is replaced by a hydrogen atom. This results in the formation of pyrimidine and methyl 5-methylbenzoate. This side reaction can be caused by hydrolysis of the boronic acid or the presence of strong reducing agents.[1]
-
Unreacted Starting Materials: Incomplete reactions will leave residual aryl halide and boronic acid/ester in the crude mixture.[3] The high polarity of boronic acids can sometimes make their removal challenging.
-
Catalyst and Ligand-Derived Impurities: Residual palladium can precipitate as palladium black, which is typically easy to remove.[1] More problematic are soluble palladium species and impurities derived from the phosphorus-based ligands used in the reaction, which can sometimes be carried through purification steps.[4]
| Impurity Class | Common Examples | Likely Cause |
| Homocoupling | Bipyrimidine, Biphenyl Dimer | Presence of O₂, inefficient Pd(0) regeneration |
| Reduction | Pyrimidine, Methyl 5-methylbenzoate | Hydrolysis of boronic acid, strong reducing agents |
| Starting Materials | Aryl Halide, Boronic Acid/Ester | Incomplete reaction, stoichiometry imbalance |
| Catalyst/Ligand | Palladium black, Phosphine Oxides | Catalyst degradation, ligand oxidation |
Q2: My initial analysis by Thin-Layer Chromatography (TLC) shows multiple spots. How can I begin to identify them and select a purification method?
A2: TLC is an indispensable tool for initial assessment and method development.[5] If you observe multiple spots, the first step is to "dope" the TLC plate. Run separate lanes for your crude product, your starting materials, and a co-spot lane containing both the crude product and one of the starting materials. If a spot in the crude mixture moves to the same Rf as a starting material in the co-spot lane, you have tentatively identified it.
The relative positions of the spots inform your choice of purification method:
-
Spots are well-separated (ΔRf > 0.2): Flash column chromatography is an excellent choice.[6]
-
Spots are very close or overlapping (ΔRf < 0.1): This indicates similar polarities. You may need to screen several solvent systems for TLC to find one that provides better separation. If that fails, high-performance techniques like preparative HPLC may be necessary for achieving high purity.[6]
-
A spot remains at the baseline: This often corresponds to highly polar impurities like boronic acids or inorganic salts from the base used in the reaction. These are typically well-separated from the desired product during silica gel chromatography.
Q3: My ¹H NMR spectrum is complex and shows more peaks than expected. How can I assign these to potential impurities?
A3: ¹H NMR is a powerful tool for structural confirmation and impurity identification.[7] First, assign the peaks for the target molecule, "this compound".
Expected ¹H NMR Peaks for the Product:
-
Aromatic protons on the benzoate ring (typically 3H).
-
Aromatic protons on the pyrimidine ring (typically 3H).
-
A singlet for the methyl ester group (-OCH₃) around 3.9 ppm.[7]
-
A singlet for the methyl group on the benzoate ring (-CH₃) around 2.4 ppm.
Identifying Impurity Peaks:
-
Unreacted Methyl 5-methyl-2-halobenzoate: You would expect to see the characteristic signals for this starting material, likely with different chemical shifts in the aromatic region compared to the product.
-
Homocoupled Biphenyl Dimer: This symmetrical molecule will have a simpler NMR spectrum than the product, often with sharp singlets or clear doublets/triplets depending on the substitution pattern.
-
Solvent Peaks: Residual high-boiling point solvents from the reaction (e.g., DMF, Dioxane) or purification (e.g., Ethyl Acetate, Hexane) are common. Compare your spectrum to a standard solvent chart.
-
Grease: Broad, ill-defined peaks around 1.2-1.5 ppm often indicate vacuum grease contamination.
Section 2: Troubleshooting Purification Workflows
Even with a plan, experimental challenges are common. This section provides logical frameworks for troubleshooting the two primary purification techniques.
Workflow 1: Optimizing Flash Column Chromatography
Flash column chromatography is the workhorse for purifying pyrimidine derivatives.[5][8] However, poor separation can lead to impure fractions and significant product loss.
Caption: Troubleshooting workflow for column chromatography.
Workflow 2: Overcoming Recrystallization Failures
Recrystallization is a powerful, cost-effective technique for obtaining highly pure crystalline solids.[6] Its success hinges on the differential solubility of the product and impurities in a chosen solvent at different temperatures.
Q4: I'm trying to recrystallize my product, but it's "oiling out" or not crashing out of solution at all. What should I do?
A4: This is a common and frustrating issue. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated before crystallization can begin.
Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice: The ideal solvent dissolves the compound when hot but not when cold.[3] If nothing crystallizes, the compound may be too soluble even at low temperatures. Try a less polar solvent or a mixed-solvent system.
-
Use a Mixed-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., Dichloromethane). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., Hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow this to cool slowly.[6]
-
Control the Cooling Rate: Rapid cooling encourages oiling out or the formation of very small, impure crystals. Allow the flask to cool slowly to room temperature, then transfer it to an ice bath, and finally to a freezer if necessary. Insulating the flask can help slow the cooling process.[9]
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of pure product to the cooled, supersaturated solution to provide a nucleation site.
-
Scratching: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can serve as nucleation points.
-
-
Reduce the Amount of Solvent: If you used too much solvent initially, the solution may not be saturated enough to crystallize upon cooling. Carefully evaporate some of the solvent and attempt to cool again.
Section 3: Standardized Purification Protocols
These protocols provide a reliable starting point for the purification of "this compound".
Protocol 1: Flash Column Chromatography
This method is highly effective for purifying gram-scale quantities of the target compound from major byproducts.[3]
Materials:
-
Crude "this compound"
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (HPLC grade)
-
Glass column, flasks, and TLC plates
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, determine the optimal eluent composition. A good starting point is a mixture of Hexane and Ethyl Acetate. The ideal system should give the product an Rf value of approximately 0.2-0.4 and provide good separation from impurities.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and use gentle pressure to pack a uniform, crack-free stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method generally results in better separation than loading a liquid sample. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system. Collect fractions continuously and monitor their composition by TLC.
-
Gradient Elution (if necessary): If the product is slow to elute, gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% Ethyl Acetate in Hexane). A slow, gradual increase is more effective than a sharp jump in polarity.[3]
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Protocol 2: Recrystallization
This protocol is ideal for a final polishing step to remove trace impurities and obtain a highly pure, crystalline solid.[6]
Materials:
-
Column-purified "this compound"
-
Candidate solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flask, condenser, heat source, and filtration apparatus
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your product in ~0.5 mL of various solvents. A good solvent will require heating to dissolve the solid.
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves. If using a mixed solvent system, dissolve in the "good" solvent first, then add the "poor" solvent.[3]
-
Hot Filtration (Optional): If you observe insoluble impurities (like dust or palladium black), perform a rapid gravity filtration of the hot solution to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.[6]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Section 4: Purity Validation
Confirming the purity of your final product is a critical final step. A single analytical method is often insufficient; orthogonal techniques (methods that measure different properties) provide the highest confidence.[7]
Caption: General workflow for synthesis, purification, and validation.
Expected Analytical Data for Pure this compound:
| Analysis Technique | Parameter | Expected Result | Purpose |
| HPLC | Purity | >98% by peak area | Quantifies purity and detects minor impurities.[10] |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | ~8.9 ppm (d, 2H), ~7.2-8.2 ppm (m, 4H), ~3.9 ppm (s, 3H), ~2.5 ppm (s, 3H) | Confirms structural integrity and absence of proton-bearing impurities.[11] |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shifts (δ) | ~168 ppm (C=O), ~157-165 ppm (Ar-C), ~118-142 ppm (Ar-C), ~52 ppm (-OCH₃), ~21 ppm (-CH₃) | Confirms the carbon backbone of the molecule. |
| LC-MS (ESI+) | [M+H]⁺ | m/z 229.09 | Confirms the correct molecular weight of the target compound. |
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (n.d.). Benchchem.
- Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography. (2025). Benchchem.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. (2025). Benchchem.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. (n.d.). PubMed Central.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. (n.d.). Usiena air.
- Impurities formed during the Suzuki−Miyaura coupling. (n.d.). ResearchGate.
- The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction. (n.d.). ResearchGate.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate. (2025). Benchchem.
- A Comparative Guide to Confirming the Purity of Synthesized Methyl 2-(piperidin-1-yl)benzoate. (2025). Benchchem.
- A Comparative Guide to Purity Validation of Synthesized Methyl 2-(pyrrolidin-1-yl)benzoate. (2025). Benchchem.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. (n.d.).
- Solved NMR spectra of methyl benzoate and methyl. (2019). Chegg.com.
- Application Notes and Protocols for the Quantification of Methyl 2-(pyrrolidin-1-yl)benzoate. (2025). Benchchem.
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- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Solved NMR spectra of methyl benzoate and methyl | Chegg.com [chegg.com]
"Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate" stability and degradation issues
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate (CAS No. 1088994-20-0). This guide is designed to provide in-depth, practical advice on the stability and degradation of this compound. As Senior Application Scientists, we understand that ensuring compound integrity is critical for the validity of your experimental results and the success of your development programs. This document provides troubleshooting advice, FAQs, and validated protocols based on fundamental chemical principles and established industry practices.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on its structure, the compound has three primary points of potential chemical instability:
-
Hydrolysis of the Methyl Ester: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5-methyl-2-(pyrimidin-2-yl)benzoic acid and methanol.[1][2][3] This is often the most common degradation pathway for ester-containing compounds, especially in aqueous media or in the presence of trace amounts of acid or base.
-
Oxidation of the Benzylic Methyl Group: The methyl group attached to the benzene ring (a benzylic position) is activated and can be oxidized to a carboxylic acid, especially in the presence of strong oxidizing agents.[4][5][6] This would result in the formation of methyl 2-(pyrimidin-2-yl)-5-carboxybenzoate.
-
Photolytic Degradation: Aromatic and heterocyclic ring systems can be susceptible to degradation upon exposure to UV or visible light.[7] Pyrimidine itself can photolytically decompose into uracil under UV light.[8] While the specific photosensitivity of this compound is not documented, it is a potential risk that should be managed.
Q2: I've observed a new, more polar peak in my HPLC analysis after storing my compound in a methanol/water solution. What is the likely cause?
The most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-methyl-2-(pyrimidin-2-yl)benzoic acid. Carboxylic acids are significantly more polar than their methyl ester counterparts, leading to earlier elution times on reverse-phase HPLC. To confirm this, you can:
-
Use LC-MS: The mass of the new peak should correspond to the mass of the carboxylic acid (M-14 compared to the parent).
-
Spike your sample: Intentionally hydrolyze a small amount of your starting material with a dilute base (like NaOH) and see if the retention time of the resulting product matches your unknown peak.
Q3: How should I store this compound to ensure long-term stability?
-
Solid Form: As a solid, the compound is likely most stable. It should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place (e.g., a desiccator at 2-8°C). This minimizes exposure to moisture, light, and heat, which are key drivers of degradation.[7]
-
In Solution: Preparing fresh solutions for each experiment is the best practice. If you must store solutions, use an anhydrous aprotic solvent (e.g., DMSO, DMF, Acetonitrile) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Avoid aqueous or protic solvents like methanol for long-term storage due to the risk of hydrolysis.
Q4: Can the pyrimidine ring itself degrade?
While generally stable, the pyrimidine ring is classified as π-deficient, which makes it susceptible to nucleophilic attack.[8] In highly aggressive acidic or basic conditions, or in the presence of strong nucleophiles, ring-opening or substitution reactions could theoretically occur, though this is less common than ester hydrolysis under typical experimental conditions. The pyrimidine ring's stability can be pH-dependent.[9]
Troubleshooting Guide: Investigating Compound Degradation
If you suspect your sample of this compound is degrading, a systematic approach is necessary to identify the cause and prevent future issues.
Problem: Appearance of unknown peaks in a chromatogram or unexpected experimental results.
This workflow provides a structured approach to identifying the source of instability.
Key Degradation Pathways
The following diagram illustrates the primary chemical transformations to anticipate.
Protocols for Stability Assessment
To proactively understand the stability profile of your compound, a forced degradation study is the industry-standard approach.[10][11][12] This involves intentionally exposing the compound to harsh conditions to predict potential degradation pathways.[13]
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and determine the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines.[10][12]
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (or TFA) for mobile phase
-
1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector (See Protocol 2)
-
Photostability chamber, calibrated oven
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Time Zero Control: Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with 50:50 ACN:Water. Analyze immediately via HPLC. This is your unstressed control.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At time points (e.g., 2, 8, 24h), take an aliquot, neutralize with 1 M NaOH, dilute, and analyze.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at room temperature. Note: Base hydrolysis is often much faster than acid hydrolysis.[1] Sample at early time points (e.g., 5, 15, 60 min), neutralize with 1 M HCl, dilute, and analyze.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. Sample at time points, dilute, and analyze.
-
Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours. Also, place a capped vial of the stock solution at 60°C. Sample, dissolve/dilute, and analyze.
-
Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution (in a quartz cuvette or other UV-transparent vessel) to a light source meeting ICH Q1B requirements (e.g., overall illumination of ≥1.2 million lux hours).[14][15][16] Keep a "dark control" sample wrapped in aluminum foil alongside the exposed sample to differentiate thermal from photolytic degradation.[16] Analyze both samples afterward.
Data Analysis:
-
For each condition, calculate the percentage degradation by comparing the peak area of the parent compound to the time zero control.
-
Aim for 5-20% degradation.[10] If degradation is too rapid, reduce time or temperature. If it's too slow, increase the stress.
-
Characterize major degradant peaks using LC-MS to obtain their mass.
| Stress Condition | Typical Reagent/Condition | Primary Expected Degradation Product |
| Acid Hydrolysis | 1 M HCl, 60°C | 5-methyl-2-(pyrimidin-2-yl)benzoic acid |
| Base Hydrolysis | 1 M NaOH, RT | 5-methyl-2-(pyrimidin-2-yl)benzoic acid (likely rapid) |
| Oxidation | 3% H₂O₂, RT | Methyl 2-(pyrimidin-2-yl)-5-carboxybenzoate |
| Thermal | 80°C (solid), 60°C (solution) | Varies, may accelerate hydrolysis if moisture is present |
| Photolytic | ICH Q1B light source | Varies, potential for complex reactions |
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop a simple, robust HPLC method capable of separating the parent compound from its potential degradation products. A method is "stability-indicating" when it can resolve and quantify the active ingredient in the presence of its degradants.[11]
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm (or similar)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm (or scan with PDA detector)
This method should provide good separation between the relatively non-polar parent ester and its more polar carboxylic acid degradants. Use the samples generated from the forced degradation study (Protocol 1) to validate that this method can indeed separate the new peaks from the parent peak.
References
-
What is the mechanism for the basic hydrolysis of methyl benzoate? - Homework.Study.com. [Link]
-
[FREE] Write the mechanism for the acid-catalyzed hydrolysis of methyl benzoate. - Brainly. [Link]
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. [Link]
-
Can methyl benzoate be hydrolyzed? - Quora. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. - Spectroscopy Online. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Analytical Techniques In Stability Testing - Separation Science. [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - MDPI. [Link]
-
Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. [Link]
-
Hydrolysis of Methyl Benzoate - Lab Demo - YouTube. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
-
esterification of benzoic acid to methyl benzoate. [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. [Link]
-
Carboxylic acid synthesis by oxidation of benzylic positions - Organic Chemistry Portal. [Link]
-
16.9: Oxidation of Aromatic Compounds - Chemistry LibreTexts. [Link]
-
Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices - PubMed. [Link]
-
Aromatic Compounds and Their Reactions 3. [Link]
-
Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons | Request PDF - ResearchGate. [Link]
-
Pyrimidine - Wikipedia. [Link]
-
Reactions at the Benzylic Position - Chemistry Steps. [Link]
-
Photostability of N@C | Request PDF - ResearchGate. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Methyl 2-(2-pyrimidinyl)benzoate | C12H10N2O2 | CID 67086604 - PubChem. [Link]
-
(PDF) Conformational Flexibility of Pyrimidine Ring in Nucleic Acid Bases - ResearchGate. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]
-
Photostability testing theory and practice - Q1 Scientific. [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. [Link]
-
Methyl benzoate - Wikipedia. [Link]
-
The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal | ACS Organic & Inorganic Au. [Link]
-
(2-Methylpyrimidin-5-yl) benzoate | C12H10N2O2 | CID 174217743 - PubChem. [Link]
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Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
Welcome to our dedicated technical support guide for monitoring the synthesis of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists to effectively troubleshoot common challenges encountered when using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring. Our goal is to provide practical, experience-driven advice to ensure the successful synthesis and analysis of this and similar heterocyclic compounds.
Introduction: The Synthetic Challenge
The synthesis of bi-aryl compounds such as this compound often involves cross-coupling reactions, for instance, a Suzuki-Miyaura coupling. A plausible synthetic route could involve the reaction of a methyl benzoate derivative bearing a boronic acid or ester with a suitable pyrimidine halide. Monitoring the consumption of starting materials and the formation of the desired product is critical for optimizing reaction conditions and ensuring a high yield of the pure compound. This guide will address common pitfalls in this analytical monitoring process.
Troubleshooting & FAQs: Reaction Monitoring
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Thin-Layer Chromatography (TLC) Troubleshooting
TLC is a rapid and cost-effective technique for qualitatively monitoring the progress of a reaction.[1][2] However, its simplicity can sometimes be deceptive.
Question 1: My TLC plate shows a long, continuous streak from the baseline. How can I resolve the spots?
Answer: Streaking on a TLC plate is a common issue that can arise from several factors.[3][4][5]
-
Overloading: You may have spotted too much of the reaction mixture on the plate.[3] Try diluting your sample with a suitable solvent (e.g., ethyl acetate or dichloromethane) before spotting.
-
Inappropriate Solvent System: The polarity of your mobile phase might be too high, causing all components to move with the solvent front, or too low, resulting in minimal movement from the baseline. A good starting point for a molecule like this compound would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[3] Experiment with different ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to achieve a retention factor (Rf) of approximately 0.3-0.5 for your starting material or product.[4]
-
Acidic or Basic Compounds: If your starting materials or product are acidic or basic, they can interact strongly with the silica gel (which is slightly acidic), leading to streaking.[6] Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase can often resolve this issue.[6]
Question 2: The spots for my starting material and product are very close together on the TLC plate. How can I improve the separation?
Answer: Poor separation of spots with similar polarities is a frequent challenge.
-
Optimize the Mobile Phase: Fine-tuning the solvent system is the most effective approach. Try using solvent mixtures with different selectivities. For example, replacing some of the ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the interactions with the stationary phase and improve separation.
-
Use a Co-spot: To confirm if two spots are indeed different compounds, a "co-spot" is invaluable.[4] On your TLC plate, have three lanes: one for your starting material, one for the reaction mixture, and a middle lane where you spot the starting material first, and then the reaction mixture on top of it. If the starting material and product are different, you will see two separate spots in the reaction mixture lane, and the co-spot will appear as a single, potentially elongated spot if the Rfs are very close.
Question 3: I don't see any spots on my TLC plate under the UV lamp after running the reaction for a while. What could be the problem?
Answer: This can be an alarming observation, but there are several logical explanations.
-
Non-UV Active Compounds: While many aromatic compounds are UV active, it's possible one of your starting materials or the product is not, or is only weakly so. Try using a visualization stain, such as potassium permanganate or iodine, to visualize the spots.[1]
-
Sample is Too Dilute: The concentration of your compounds in the reaction mixture might be too low to be detected.[3] Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications, to concentrate the sample.[5]
-
Reaction Has Not Started or Has Failed: It is possible the reaction has not initiated. Before concluding this, ensure your visualization method is appropriate.
-
Compound is Volatile: While less likely for this specific molecule, highly volatile compounds can evaporate from the TLC plate before or during development.
| TLC Troubleshooting Summary | |
| Problem | Potential Solutions |
| Streaking Spots | Dilute the sample, optimize the mobile phase polarity, add acid/base modifier. |
| Poor Separation | Fine-tune the mobile phase with different solvents, use a co-spot for confirmation. |
| No Visible Spots (UV) | Use a chemical stain, concentrate the sample by repeated spotting, confirm reaction progress with another technique. |
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
LC-MS is a powerful tool for reaction monitoring, providing both separation and mass information, which aids in the identification of starting materials, intermediates, products, and byproducts.[7][8]
Question 4: I can't find the molecular ion peak for my product, this compound, in the mass spectrum. Where should I be looking?
Answer: The molecular formula for this compound is C13H12N2O2, with a monoisotopic mass of 228.09 g/mol . In positive ion mode electrospray ionization (ESI), you should primarily look for the protonated molecule [M+H]+.
-
Expected Ions: The most likely ion to be observed is the protonated molecule, [M+H]+, at a mass-to-charge ratio (m/z) of 229.09. You may also see adducts with sodium [M+Na]+ at m/z 251.07 or potassium [M+K]+ at m/z 267.05, especially if there are trace amounts of these salts in your solvents or glassware.[9]
-
Ionization Mode: Ensure you are operating in the correct ionization mode. The pyrimidine nitrogens are basic and should readily protonate in positive ion mode.
-
In-source Fragmentation: If the ionization source conditions (e.g., capillary voltage, source temperature) are too harsh, the molecule may fragment before it is detected.[9] Try reducing the source energy to observe the molecular ion.
Question 5: I see multiple peaks in my LC-MS chromatogram. How do I know which one is my product?
Answer: A chromatogram with multiple peaks is expected for a reaction mixture. Here's how to identify your product:
-
Extract Ion Chromatograms (EICs): Instead of looking at the total ion chromatogram (TIC), extract the chromatogram for the specific m/z of your expected product ion ([M+H]+ = 229.09). This will show you the peak corresponding to your product. Do the same for your starting materials to track their consumption.
-
Retention Time: As the reaction progresses, the peak corresponding to your product should grow, while the peaks for your starting materials should diminish. Injecting standards of your starting materials will help you identify their retention times.
-
Mass Spectral Analysis: Click on each peak in the chromatogram to view its mass spectrum. This will help you identify starting materials, the product, and potentially byproducts.
Question 6: My reaction seems to have stalled; the starting material peaks are still large, and the product peak is small and not growing. What can LC-MS tell me?
Answer: LC-MS is excellent for diagnosing stalled reactions.
-
Look for Intermediates: A stalled reaction could be due to the formation of a stable, unreactive intermediate. Look for new peaks in the chromatogram and analyze their mass spectra.
-
Identify Byproducts: Side reactions can consume your starting materials without forming the desired product. Analyze the mass spectra of unexpected peaks to identify potential byproducts. For example, in a Suzuki coupling, homocoupling of the boronic ester is a common side reaction.
-
Confirm Reagent Integrity: If you suspect one of your reagents has degraded, you can often confirm this by injecting a sample of the reagent and checking its mass.
| Expected Masses for LC-MS Analysis (Positive ESI Mode) | |
| Compound | Expected m/z ([M+H]+) |
| This compound | 229.09 |
| Hypothetical Starting Material 1: 2-chloropyrimidine | 115.01 |
| Hypothetical Starting Material 2: (2-methoxycarbonyl-4-methylphenyl)boronic acid | 195.07 |
Experimental Protocols
Protocol 1: Setting Up and Running a TLC Experiment
-
Prepare the TLC Chamber: Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Spot the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Use a capillary tube to spot a small amount of your reaction mixture on the starting line.[1] If you are using a co-spot, apply the starting material and reaction mixture to the appropriate lanes.[4] Ensure the spots are small and do not spread into each other.[3]
-
Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the starting line is above the solvent level.[1] Cover the chamber and allow the solvent to travel up the plate.
-
Visualize the Results: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for visualization.
Protocol 2: Preparing a Sample for LC-MS Analysis
-
Sample Quenching and Dilution: Take a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction by diluting it in a larger volume (e.g., 1 mL) of a suitable solvent like methanol or acetonitrile. This stops the reaction and prepares the sample for analysis.
-
Filtration: If the reaction mixture contains solid particles (e.g., catalyst), filter the diluted sample through a 0.22 µm syringe filter to prevent clogging the LC system.
-
Vial Preparation: Transfer the filtered sample into an appropriate autosampler vial.
-
Analysis: Place the vial in the LC-MS autosampler and run your predefined analytical method.
Workflow Diagram: Troubleshooting a Stalled Reaction
Caption: Troubleshooting workflow for a stalled reaction using LC-MS data.
References
-
Quiñones, R. E., Wu, Z.-C., & Boger, D. L. (2021). A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. The Journal of Organic Chemistry, 86(19), 13465–13474. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Available at: [Link]
-
Synthesis of 2-Substituted Pyrimidines via Cross-Coupling Reaction of Pyrimidin-2-yl Sulfonates with Nucleophiles in Polyethylene Glycol 400. (2010). Semantic Scholar. Available at: [Link]
-
Khan, M. S. Y., & Gupta, M. (2003). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Indian Journal of Pharmaceutical Sciences, 65(1), 44-49. Available at: [Link]
-
Reddy, C. S., et al. (2010). Synthesis of 2-Substituted Pyrimidines via Cross-Coupling Reaction of Pyrimidin-2-Yl Sulfonates With Nucleophiles in Polyethylene Glycol 400. Amanote Research. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Available at: [Link]
-
Troubleshooting LC-MS. (2023). LCGC International. Available at: [Link]
-
Dirksen, E. (2016, April 3). May anyone share his or her expertise about how to calculate molecular mass from LC-MS data? will it be accurate or just a possibility? ResearchGate. Available at: [Link]
-
LibreTexts. (2021, August 3). 2.3: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Available at: [Link]
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Royal Society of Chemistry. (2013). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
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OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Available at: [Link]
-
Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available at: [Link]
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Chemistry For Everyone. (2025, June 14). How Do You Interpret Data From An LC-MS? [Video]. YouTube. Available at: [Link]
-
Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available at: [Link]
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Husser, T., & Böcker, S. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]
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Element Lab Solutions. (n.d.). LC-MS Troubleshooting. Available at: [Link]
-
The Analytical Scientist. (2020, September 20). Mass calculations in mass spectrometry [Video]. YouTube. Available at: [Link]
-
van der Hooft, J. J. J., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 39(5-6), 439-468. Available at: [Link]
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Wang, G., & Hsieh, Y. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review, 19(6). Available at: [Link]
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Shimadzu. (n.d.). Analysis results of LC-MS. Shimadzu Asia Pacific. Available at: [Link]
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Li, F., & Li, T. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Expert Opinion on Drug Discovery, 11(9), 877-893. Available at: [Link]
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Hwang, T. G. (2018, October 30). What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. Available at: [Link]
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The ISIC-EPFL mstoolbox. (n.d.). Molecular mass calculator. Available at: [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Available at: [Link]
-
Chegg. (2020, November 11). Solved 3. You are running the Suzuki cross-coupling reaction. Available at: [Link]
-
Kriggy_. (2023, February 16). How difficult should a suzuki coupling be? Reddit. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. Available at: [Link]
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Wikipedia. (n.d.). Methyl benzoate. Available at: [Link]
-
The Good Scents Company. (n.d.). methyl 2-methyl benzoate. Available at: [Link]
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"Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate" crystallization and recrystallization issues
Welcome to the technical support center for the crystallization and recrystallization of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-purity crystalline material of this compound. Here, we synthesize fundamental crystallization principles with practical, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for this compound failing to crystallize?
A1: The most frequent issue is often an inappropriate choice of solvent or using an excessive volume of it.[1][2] For a successful crystallization, the compound should be highly soluble in the chosen solvent at elevated temperatures but poorly soluble at lower temperatures.[3][4] If the compound remains fully dissolved even after cooling, the solvent is too good, or too much was used.
Q2: My crystals have an oily or gooey consistency. What does this mean?
A2: This phenomenon is known as "oiling out." It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[5][6] This can be caused by a high concentration of impurities, a cooling rate that is too rapid, or the melting point of your compound being lower than the temperature of the solution.[6][7][8]
Q3: Can the presence of impurities prevent crystallization?
A3: Yes, impurities can significantly hinder or even completely prevent crystallization. They can disrupt the formation of the crystal lattice by getting in the way of the solute molecules arranging themselves in an ordered pattern.[7][9][10] In some cases, impurities can also lead to the formation of less stable crystal forms (polymorphs).[9][11]
Q4: What is "seeding" and should I be using it?
A4: Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to initiate crystallization.[12][13] It is a highly effective technique to control crystal growth, overcome the energy barrier for nucleation, and can sometimes help prevent oiling out.[14][15] If you are facing difficulties with spontaneous crystallization, seeding is a recommended strategy.
Q5: How do I choose the best solvent for recrystallization?
A5: The ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[3] A systematic approach involves testing the solubility of a small amount of your compound in various solvents at both room temperature and at their boiling points.[16] The adage "like dissolves like" can be a useful starting point; for this compound, which has both aromatic and polar functional groups, solvents like ethanol, acetone, or ethyl acetate, possibly in combination with an anti-solvent like water or hexane, could be effective.[4][17][18]
Troubleshooting Guide: From Theory to Practice
This section provides in-depth solutions to specific problems you may encounter during the crystallization of this compound.
Problem 1: Complete Failure to Crystallize
Your solution remains clear even after cooling and extended waiting periods.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The compound is too soluble in the chosen solvent at all temperatures.
-
Solution: Re-evaluate your solvent selection. If the compound is highly soluble, you may need to use a less polar solvent or employ a mixed-solvent system. A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.[19] Heating to redissolve and then slow cooling can yield crystals.
-
-
Excessive Solvent Volume: The concentration of the solute is below the saturation point even at low temperatures.
-
Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator.[1] Be cautious not to evaporate to dryness. Once the volume is reduced, allow the solution to cool slowly.
-
-
Supersaturation: The solution is supersaturated but lacks a nucleation site to initiate crystal growth.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.[1]
-
Solution 2: Seeding: Introduce a tiny crystal of pure this compound into the cooled solution.[12][13] If you don't have a seed crystal, you can sometimes obtain one by dissolving a small amount of the crude material in a minimal amount of a volatile solvent in a watch glass and allowing it to evaporate completely.
-
-
High Impurity Load: The presence of a significant amount of impurities can inhibit crystal lattice formation.[9][20]
-
Solution: Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.
-
Problem 2: "Oiling Out" - Formation of a Liquid Phase
Instead of solid crystals, a viscous liquid or oil separates from the solution upon cooling.
Causality: Oiling out happens when the supersaturation of the solution is so high that the solute comes out of solution at a temperature above its melting point (or the melting point of the impure mixture).[5][6] The resulting oil is a liquid phase rich in the solute and often entraps impurities effectively, leading to poor purification.[5][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oiling out.
Step-by-Step Protocol to Resolve Oiling Out:
-
Re-heat and Dilute: Warm the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to reduce the supersaturation.[6]
-
Ensure Slow Cooling: This is critical. A hot solution should be allowed to cool to room temperature undisturbed on the benchtop, ideally in an insulated container (e.g., a beaker with glass wool) to slow the process down. Only after it has reached room temperature should it be moved to an ice bath.[1]
-
Adjust Solvent System: For this compound, if you are using a highly non-polar solvent, the compound might have a lower melting point in that environment. Try switching to a more polar solvent system.
-
Seeding Strategy: If oiling persists, re-heat the solution to dissolve the oil. Cool it to a temperature just above where the oiling out occurs. Add a seed crystal. The seed should provide a template for crystallization to occur at a temperature where the compound is a solid.[15]
Problem 3: Poor Crystal Quality or Low Yield
Crystals are very fine, needle-like, or the final recovered mass is very low.
Potential Causes & Solutions:
-
Rapid Crystallization: Cooling the solution too quickly can lead to the rapid formation of many small crystals or fine needles, which can be difficult to filter and may trap impurities.
-
Solution: Employ a slower cooling rate. Allow the solution to cool to room temperature naturally before placing it in an ice bath.
-
-
Insufficient Cooling: Not cooling the solution for a long enough period or to a low enough temperature will result in a significant portion of the product remaining dissolved.
-
Solution: After reaching room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal recovery.[16]
-
-
Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, will dissolve some of the product.[2][21]
-
Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), some of which may have different crystal habits (e.g., needles vs. prisms).[22][23][24] The formation of a specific polymorph can be influenced by the solvent, cooling rate, and temperature.[25]
-
Solution: Experiment with different solvents and cooling profiles. Characterize the resulting crystals using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to identify different polymorphic forms.
-
Best Practices for Crystallization of this compound
To proactively avoid the issues detailed above, follow these best practices.
Solvent Selection Protocol
A systematic approach to solvent selection is crucial for success.
Caption: Decision workflow for solvent screening.
Recommended Solvents to Screen:
| Solvent Class | Examples | Rationale for this compound |
| Alcohols | Ethanol, Isopropanol | Good balance of polarity to dissolve the compound when hot. |
| Ketones | Acetone | A good polar aprotic solvent.[4] |
| Esters | Ethyl Acetate | "Like dissolves like" principle for the ester functional group.[18] |
| Aromatics | Toluene | May interact favorably with the aromatic rings of the compound. |
| Alkanes | Heptane, Hexane | Likely to be poor solvents; useful as anti-solvents.[17] |
| Ethers | Methyl tert-butyl ether (MTBE) | Intermediate polarity, can be a good choice. |
Seeding Technique: A Step-by-Step Guide
-
Prepare the Solution: Dissolve your crude this compound in the minimum amount of hot solvent.
-
Cool to Supersaturation: Allow the solution to cool slowly. The ideal temperature for seeding is within the "metastable zone," where spontaneous nucleation is unlikely, but crystal growth can occur.[14] This is typically a few degrees below the saturation temperature.
-
Introduce the Seed: Add one or two small, well-formed crystals of the pure compound.
-
Allow for Growth: Let the solution stand undisturbed. The seed crystals will act as templates, and the dissolved solute will slowly deposit onto their surfaces, leading to the growth of larger, high-quality crystals.
General Protocol for Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is just dissolved. Avoid adding an excess.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. Air drying followed by drying in a vacuum oven is a common procedure.
By following this guide, researchers can systematically address the challenges associated with the crystallization of this compound, leading to improved purity, yield, and crystal quality.
References
- Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- ACS Publications. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
- Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
- PubMed. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs).
- Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals.
- Taylor & Francis Online. (n.d.). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level.
- Oxford Academic. (n.d.). Seeding Techniques | Crystallization of Nucleic Acids and Proteins.
- PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter.
- PubMed. (n.d.). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals.
- ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes.
- Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- YouTube. (2025, August 29). How Do Impurities Affect Crystal Structures? Chemistry For Everyone.
- CrystEngComm (RSC Publishing). (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
- White Rose Research Online. (n.d.). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes.
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Cambridge University Press & Assessment. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4). Handbook of Industrial Crystallization.
- Hampton Research. (n.d.). Seeding.
- NIH. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.
- Anonymous. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Chemistry LibreTexts. (2022, April 7). 7.11: Testing Solvents for Crystallization.
- YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development.
- Anonymous. (n.d.). Recrystallization.
- Anonymous. (n.d.). recrystallization-2.doc.pdf.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Anonymous. (n.d.). Recrystallization1.
- Quora. (2017, February 16). What is the best solvent for recrystallization?
- Anonymous. (n.d.). Recrystallization-1.pdf.
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Validation & Comparative
A Comparative Guide to Pyrimidine Derivatives in Biological Assays: Spotlight on Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] Its prevalence in natural bioactive molecules and its synthetic tractability have made it a privileged structure in the quest for novel drugs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3][4] This guide provides a comparative analysis of pyrimidine derivatives in biological assays, with a special focus on the structural attributes and potential bioactivity of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate, a compound of emerging interest.
The Pyrimidine Core: A Versatile Pharmacophore
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), highlighting its intrinsic biocompatibility.[5] This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and receptors within the cell.[1] Medicinal chemists have extensively explored the structure-activity relationships (SAR) of pyrimidine derivatives, demonstrating that substitutions on the pyrimidine ring and its appended moieties can profoundly influence their biological activity.[6][7]
Structural Analysis of this compound and Its Predicted Biological Profile
This compound features a central pyrimidine ring linked to a substituted benzoate group. This arrangement, particularly the 2-substituted pyrimidine motif, is a common feature in molecules designed to target various biological pathways.
Potential as an Anticancer Agent
The 2-aminopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. For instance, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have shown potent inhibitory activity against USP1/UAF1 deubiquitinase, a promising anticancer target.[8] Furthermore, 2,4-pyrimidinediamine derivatives have been developed as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs).[9]
The structure of this compound, with its pyrimidine core, suggests potential interactions with the ATP-binding pocket of various kinases, a common mechanism of action for pyrimidine-based anticancer drugs. The methyl and methyl ester substitutions on the benzoate ring can influence the compound's solubility, lipophilicity, and steric interactions within the target binding site, thereby modulating its potency and selectivity. Based on the SAR of similar pyrimidine derivatives, it is plausible that this compound could exhibit inhibitory activity against kinases such as Cyclin-Dependent Kinases (CDKs) or other receptor tyrosine kinases implicated in cancer progression.[10]
Potential as an Antimicrobial Agent
Pyrimidine derivatives have a long history as antimicrobial agents. The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes. The structural features of this compound, including the aromatic and heterocyclic rings, could allow it to interfere with bacterial cell wall synthesis or other vital metabolic pathways. For example, some 5-methylbenzo[c]phenanthridinium derivatives have shown significant antibacterial activity.[11] While the specific antimicrobial spectrum of this compound is unknown, its core structure is present in compounds with demonstrated antibacterial and antifungal properties.
Potential as an Anti-inflammatory Agent
Certain pyrimidine derivatives have been investigated for their anti-inflammatory properties.[12] The mechanism of action often involves the inhibition of pro-inflammatory enzymes or cytokines. The anti-inflammatory potential of this compound could be explored in assays measuring the inhibition of cyclooxygenase (COX) enzymes or the suppression of inflammatory mediator release from immune cells. The substitution pattern on the benzoate ring may play a crucial role in its anti-inflammatory profile, as seen in other methyl salicylate derivatives.[13]
Comparative Data of Structurally Related Pyrimidine Derivatives
| Compound Class | Biological Target/Assay | Reported Activity (IC50/MIC) | Reference |
| 2,4-pyrimidinediamine derivatives | ALK and HDACs inhibition | IC50 values in the nanomolar range for some analogs | [9] |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 deubiquitinase inhibition | Nanomolar inhibitory potency | [8] |
| 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine analogues | CDK4/6 inhibition | IC50 = 7.4/0.9 nM for a key analog | [10] |
| (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide derivatives | RXRα antagonism | EC50 = 1.68 ± 0.22 µM for a lead compound | [14] |
| 5-methylbenzo[c]phenanthridinium derivatives | Antibacterial activity against S. aureus and E. faecalis | MIC values in the low micromolar range for active compounds | [11] |
This table highlights the potential of the pyrimidine scaffold to yield highly potent molecules against a variety of biological targets. The specific substitutions on the pyrimidine and its appended rings are critical for determining the biological activity and selectivity.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound and other pyrimidine derivatives, detailed protocols for key biological assays are provided below.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[1]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT Cell Viability Assay.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. A common method involves a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[15]
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound or a control (e.g., staurosporine as a positive control, DMSO as a negative control) to the wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and add a reagent that converts ADP to ATP, which then drives a luciferase-luciferin reaction to produce light.[15]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
Caption: Key steps in a luminescence-based kinase inhibition assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][16][17]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5][16][17]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
While direct biological data for this compound is currently limited, a comprehensive analysis of its structure in the context of known pyrimidine derivatives suggests its potential as a bioactive molecule, particularly in the areas of oncology, infectious diseases, and inflammation. The provided experimental protocols offer a robust framework for elucidating its specific biological activities and mechanism of action. Further investigation of this and related pyrimidine derivatives is warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers embarking on the biological evaluation of novel pyrimidine-based compounds.
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Comparative Efficacy of BCR-Abl Kinase Inhibitors: A Guide for Drug Development Professionals
Introduction: The Challenge of Targeting a Dynamic Oncoprotein
The discovery of the Philadelphia chromosome and its resulting BCR-Abl fusion oncoprotein revolutionized our understanding of Chronic Myeloid Leukemia (CML).[1][2] This constitutively active tyrosine kinase drives the uncontrolled proliferation of myeloid cells by activating a complex network of downstream signaling pathways.[2][3][4] The development of Imatinib, the first-generation tyrosine kinase inhibitor (TKI), marked a paradigm shift in cancer therapy, transforming CML from a fatal disease into a manageable chronic condition.[5][6]
However, the clinical success of Imatinib was soon met with the challenge of drug resistance.[5][7] Resistance mechanisms are broadly categorized as BCR-Abl dependent or independent.[5] The most common BCR-Abl dependent mechanism involves point mutations within the Abl kinase domain, which can interfere with Imatinib binding or stabilize the active conformation of the kinase.[6][8][9] This clinical reality spurred the development of second and third-generation TKIs, analogues designed to have greater potency and to overcome the limitations of their predecessors.[10][11]
This guide provides a comparative analysis of the efficacy of key Imatinib analogues, grounded in experimental data. We will explore the structure-activity relationships that govern their differential performance, detail the methodologies used to assess their inhibitory potential, and provide context by visualizing the critical BCR-Abl signaling pathway.
Comparative Efficacy of Key BCR-Abl Tyrosine Kinase Inhibitors
The evolution of BCR-Abl inhibitors has produced a suite of drugs with distinct potency profiles and activities against various mutant forms of the oncoprotein. While Imatinib remains a crucial first-line therapy, second-generation inhibitors like Nilotinib, Dasatinib, and Bosutinib, along with the third-generation inhibitor Ponatinib, offer critical advantages in potency and in combating resistance.[11][12]
Nilotinib, developed from the Imatinib scaffold, exhibits a much-improved topological fit, leading to greater binding affinity and potency.[13][14] Dasatinib has a distinct chemical structure and binds to both the active and inactive conformations of the Abl kinase, inhibiting a broader range of kinases.[14][15] Ponatinib was specifically designed to inhibit the "gatekeeper" T315I mutant, which is resistant to first and second-generation TKIs.[3][13][15]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for these key inhibitors against wild-type (WT) BCR-Abl and the critical T315I mutant. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) | Key Characteristics | References |
| Imatinib | BCR-Abl (WT) | 25 - 100 | First-generation TKI; Binds to inactive kinase conformation. | [16] |
| BCR-Abl (T315I) | >10,000 | Ineffective due to loss of a key hydrogen bond. | [13][17] | |
| Nilotinib | BCR-Abl (WT) | <30 | ~20-fold more potent than Imatinib; Binds to inactive conformation. | [7][14][16] |
| BCR-Abl (T315I) | >3,000 | Ineffective against T315I mutation. | [17] | |
| Dasatinib | BCR-Abl (WT) | <1 | ~300-fold more potent than Imatinib; Binds active & inactive conformations. | [7][15][16] |
| BCR-Abl (T315I) | >500 | Ineffective against T315I mutation. | [17] | |
| Bosutinib | BCR-Abl (WT) | ~1.2 | Dual Src/Abl inhibitor. | [18] |
| BCR-Abl (T315I) | >2,000 | Ineffective against T315I mutation. | [18] | |
| Ponatinib | BCR-Abl (WT) | ~0.4 | Third-generation pan-BCR-Abl inhibitor. | [19] |
| BCR-Abl (T315I) | ~2 | Designed to inhibit the T315I "gatekeeper" mutation. | [16] |
Table 1: Comparative in vitro potency (IC50) of selected BCR-Abl TKIs. Values are derived from cellular proliferation or kinase assays and can vary based on experimental conditions.[16][17][20]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The differential efficacy of these inhibitors is a direct result of their distinct molecular interactions with the Abl kinase domain.
-
Imatinib and Nilotinib (Type II Inhibitors): These inhibitors bind to and stabilize the inactive, "DFG-out" conformation of the kinase.[13] The T315I mutation, however, introduces a bulky isoleucine residue that sterically hinders drug binding and eliminates a critical hydrogen bond required for high-affinity interaction.[13] Nilotinib's structure allows for a tighter, more optimal fit into the inactive conformation, explaining its higher potency against wild-type BCR-Abl compared to Imatinib.[13]
-
Dasatinib (Type I Inhibitor): Dasatinib is less conformationally restricted and can bind to the active "DFG-in" state of the kinase, contributing to its high potency.[13] However, its binding is still disrupted by the T315I mutation.[15]
-
Ponatinib (Third Generation): The design of Ponatinib ingeniously circumvents the T315I resistance mechanism. Its structure incorporates a carbon-carbon triple bond linker that provides the rigidity and geometry needed to bind effectively without forming the hydrogen bond with residue 315 that is critical for the other inhibitors.[13] This allows it to potently inhibit both wild-type and T315I mutant BCR-Abl.
The BCR-Abl Signaling Network
To appreciate the impact of these inhibitors, it is essential to understand the signaling cascade they disrupt. The constitutively active BCR-Abl kinase phosphorylates numerous downstream substrates, activating multiple pathways that drive CML pathogenesis.[3][4] Key among these are the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote uncontrolled cell proliferation and inhibit apoptosis (programmed cell death).[1][2][4]
Caption: The BCR-Abl signaling network and point of TKI intervention.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Determining the IC50 values that underpin comparative efficacy analyses requires robust and reproducible experimental methods.[21] The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely used, high-throughput method for quantifying kinase activity and inhibition.[22][23][24]
Principle: TR-FRET technology relies on energy transfer between a donor fluorophore (e.g., a Europium or Terbium chelate) and an acceptor fluorophore (e.g., AlexaFluor 647 or fluorescein).[22][25] In this kinase assay, a biotinylated substrate peptide and a phosphospecific antibody are used. The antibody is labeled with the donor, and streptavidin labeled with the acceptor binds the biotin on the peptide. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity, which generates a FRET signal.[24] An inhibitor compound will prevent phosphorylation, leading to a decrease in the FRET signal.[26]
Step-by-Step TR-FRET Kinase Assay Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., Imatinib analogue) in DMSO. A typical starting concentration is 1 mM.[27]
-
Further dilute the compounds in the appropriate kinase assay buffer.
-
-
Reaction Setup (384-well plate format):
-
Add 5 µL of the diluted test compound to the assay wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Prepare a master mix of recombinant BCR-Abl enzyme and the phosphospecific antibody (labeled with Europium). Add 5 µL of this mix to each well.[27]
-
Prepare a master mix containing the biotinylated peptide substrate, ATP, and streptavidin-acceptor fluorophore.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.[27]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. The reader will excite the Europium donor and measure emission at two wavelengths: one for the donor and one for the acceptor.[25]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Caption: Experimental workflow for a TR-FRET based kinase inhibition assay.
Conclusion and Future Outlook
The development of analogues to the first-generation BCR-Abl inhibitor, Imatinib, represents a landmark success in rational drug design. By understanding the molecular mechanisms of resistance, scientists have been able to create second and third-generation inhibitors with significantly improved potency and the ability to overcome formidable clinical challenges like the T315I mutation. Comparative efficacy studies, underpinned by robust in vitro assays, are the cornerstone of this process, allowing for the direct quantification and ranking of inhibitor performance.
The journey, however, is not over. While current TKIs are highly effective, they do not eliminate the quiescent leukemic stem cells that can lead to relapse upon treatment cessation.[28][29] Future research will focus on developing novel analogues and combination therapies that can eradicate these reservoirs, moving the field closer to a definitive cure for CML. The principles of comparative efficacy and mechanistic understanding detailed in this guide will remain central to these ongoing efforts.
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BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. National Institutes of Health (NIH). Available at: [Link]
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Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. National Institutes of Health (NIH). Available at: [Link]
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Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. D-Scholarship@Pitt. Available at: [Link]
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"Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate" structural confirmation by X-ray crystallography
Introduction: The Imperative of Unambiguous Structural Elucidation
While a suite of spectroscopic techniques, including NMR, IR, and MS, are indispensable for proposing a molecular structure, they often fall short of providing absolute proof.[3][4] These methods excel at defining atomic connectivity and identifying functional groups but can be ambiguous, particularly with complex heterocyclic systems.[5] Single-Crystal X-ray Diffraction (SCXRD) stands alone in its ability to deliver a direct, high-resolution visualization of the molecular structure in the solid state, providing precise bond lengths, bond angles, and stereochemical relationships.[6][7] This guide will compare and contrast these techniques, establishing a best-practice hierarchy for the structural confirmation of the title compound.
The Synergistic Workflow of Structural Analysis
The process of elucidating a new molecular structure is a multi-stage endeavor, where each analytical technique provides a unique piece of the puzzle.[8] The workflow logically progresses from establishing the basic formula and connectivity to confirming the precise 3D arrangement.
Caption: Workflow for structural elucidation.
Comparative Analysis of Spectroscopic Techniques
The initial characterization of this compound would rely on a combination of spectroscopic methods to build a structural hypothesis.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
-
Mass Spectrometry: This technique would be the first step to confirm the molecular weight of the target compound (C₁₃H₁₂N₂O₂), which is 228.25 g/mol .[9] High-resolution mass spectrometry (HRMS) would further provide the exact mass, confirming the elemental composition and ruling out alternative molecular formulas.
-
Infrared Spectroscopy: IR spectroscopy identifies the functional groups present.[3] For the title compound, characteristic absorption bands would be expected for the C=O stretch of the ester group (~1720 cm⁻¹), C=N and C=C stretches of the pyrimidine and benzene rings (~1600-1450 cm⁻¹), and C-O stretches (~1275 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity of a molecule in solution.[10][11] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would allow for the assignment of all proton and carbon signals, piecing together the molecular skeleton.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Benzene-H3 | ~7.8 (d) | ~130 | C2, C4, C5 |
| Benzene-H4 | ~7.4 (dd) | ~132 | C2, C6 |
| Benzene-H6 | ~8.0 (d) | ~128 | C2, C4, C5 |
| 5-CH₃ | ~2.4 (s) | ~21 | C4, C5, C6 |
| O-CH₃ | ~3.9 (s) | ~52 | C=O |
| Pyrimidine-H4' | ~8.9 (d) | ~158 | C2', C6' |
| Pyrimidine-H5' | ~7.5 (t) | ~122 | C4', C6' |
| Pyrimidine-H6' | ~8.9 (d) | ~158 | C2', C4' |
| C1 | - | ~135 | - |
| C2 | - | ~140 | - |
| C5 | - | ~142 | - |
| C=O | - | ~167 | - |
| C2' | - | ~157 | - |
Note: Predicted values are based on standard chemical shift increments and data from similar structures. Actual values may vary.
While NMR provides a robust 2D map of the molecule, it has limitations. It describes the molecule's average conformation in solution, and certain isomeric structures can sometimes produce very similar NMR spectra, leading to potential misassignment.[5]
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides the definitive, unambiguous structural proof by mapping electron density in a crystalline solid.[6] This technique moves beyond mere connectivity to reveal the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.
The Experimental Advantage
To perform SCXRD, a high-quality single crystal of the compound is required.[6] While obtaining suitable crystals can be a challenge, the resulting data is unparalleled in its detail. The process involves mounting a crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern.[7][12]
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A Comparative Guide to the In Vitro Biological Activity Validation of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale for Investigation
Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate is a novel small molecule whose biological activities are largely uncharacterized. Its structure, featuring a pyrimidine ring linked to a substituted benzoate, contains pharmacophoric elements common to a class of molecules with established pharmacological importance. The pyrimidine nucleus is a cornerstone in the structure of many biologically active compounds, including kinase inhibitors, antivirals, and anti-inflammatory agents.[1][2][3][4] Specifically, the 2-substituted pyrimidine motif is prevalent in numerous ATP-competitive kinase inhibitors, which are critical in oncology and other therapeutic areas.[5][6]
This guide, therefore, proposes a structured, in vitro validation workflow to elucidate the biological activity of this compound. We will operate under the hypothesis that its chemical architecture confers inhibitory activity against protein kinases, a pivotal class of enzymes regulating cellular processes.[6] Our primary focus will be on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle G1/S phase transition, which is frequently dysregulated in cancer.[7][8][9]
To provide a robust benchmark, we will compare the performance of our test compound against Dinaciclib (SCH 727965) , a well-characterized, potent inhibitor of several CDKs, including CDK2. This comparative approach ensures that the experimental data generated is contextualized against a known standard, allowing for a more definitive assessment of the compound's potential.
Part 1: Primary Target Validation — Biochemical Kinase Inhibition
The first critical step is to determine if this compound directly interacts with and inhibits the enzymatic activity of its putative target, CDK2/Cyclin A2. A direct, in vitro kinase assay is the most quantitative method to establish this relationship.[10]
Causality and Experimental Choice
We have selected the ADP-Glo™ Kinase Assay as our primary biochemical assay. This choice is predicated on several key advantages:
-
Universality: The assay measures the production of ADP, a universal product of any kinase reaction, making it adaptable to virtually any kinase and substrate combination.[11][12][13][14]
-
High Sensitivity: It can detect low levels of ATP-to-ADP conversion, which is crucial when working with kinases of varying activity levels or when trying to conserve enzyme.[11][12]
-
Robustness: The "glow-type" luminescent signal is stable for several hours, providing flexibility in plate processing and minimizing the need for precise timing, which is ideal for high-throughput screening (HTS) applications.[12][15]
The assay works in two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted into ATP, which then fuels a luciferase/luciferin reaction to produce a light signal directly proportional to kinase activity.[11][13][15]
Comparative Data: Hypothetical IC50 Values
The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%. The data below represents a hypothetical outcome for our test compound compared to the reference inhibitor, Dinaciclib.
| Compound | Target | IC50 (nM) [Hypothetical] |
| This compound | CDK2/Cyclin A2 | 150 |
| Dinaciclib (Reference Compound) | CDK2/Cyclin A2 | 5 |
Table 1: Hypothetical IC50 values against CDK2/Cyclin A2.
Experimental Workflow: Biochemical Kinase Assay
Detailed Protocol: CDK2/Cyclin A2 ADP-Glo™ Kinase Assay
This protocol is adapted from standard Promega guidelines.[9][11]
-
Reagent Preparation:
-
Prepare a 2X CDK2/Cyclin A2 kinase buffer: 80mM Tris (pH 7.5), 40mM MgCl2, 0.2mg/mL BSA, 100µM DTT.
-
Dilute the CDK2/Cyclin A2 enzyme stock to a final 2X concentration (e.g., 2 ng/µL) in 1X kinase buffer.
-
Prepare a 2X substrate/ATP solution containing Histone H1 substrate (e.g., 2 µg/µL) and ATP (e.g., 50 µM) in 1X kinase buffer.
-
Prepare serial dilutions (e.g., 10-point, 1:3) of this compound and Dinaciclib in 100% DMSO, then dilute into 1X kinase buffer to create a 4X final concentration.
-
-
Kinase Reaction:
-
In a white, low-volume 384-well plate, add 2.5 µL of 4X compound solution or vehicle (DMSO) control.
-
Add 2.5 µL of the 2X CDK2/Cyclin A2 enzyme solution to all wells except "no enzyme" controls.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution. The final reaction volume is 10 µL.
-
Seal the plate and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate and ADP-Glo™ reagents to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[15]
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader (e.g., GloMax®).
-
-
Data Analysis:
-
Subtract background luminescence (no enzyme control) from all data points.
-
Normalize the data by setting the vehicle control (0% inhibition) to 100% activity and a high concentration of reference inhibitor (100% inhibition) to 0% activity.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Part 2: Cellular Activity Validation — Anti-Proliferative Effects
Following biochemical validation, it is essential to determine if the compound's target engagement translates into a functional cellular outcome. Since CDK2 inhibition is expected to cause cell cycle arrest, a cell viability or proliferation assay is a logical next step.[7]
Causality and Experimental Choice
We have selected the CellTiter-Glo® Luminescent Cell Viability Assay to assess the anti-proliferative effects of our compound on a relevant cancer cell line (e.g., HeLa, cervical cancer). This assay quantifies ATP, an indicator of metabolically active cells.[16][17] The rationale for this choice includes:
-
Simplicity: The homogeneous "add-mix-measure" format requires minimal pipetting steps, reducing handling errors and making it suitable for HTS.[16][17]
-
Sensitivity: The luminescent output provides a wide dynamic range, allowing for the accurate measurement of subtle changes in cell viability.
-
Speed: The rapid lysis of cells and signal generation allows for quick data acquisition.[18]
Comparative Data: Hypothetical GI50 Values
The endpoint for this assay is the half-maximal growth inhibition concentration (GI50), which reflects the compound concentration needed to inhibit cell proliferation by 50%.
| Compound | Cell Line | GI50 (µM) [Hypothetical] |
| This compound | HeLa | 2.5 |
| Dinaciclib (Reference Compound) | HeLa | 0.1 |
Table 2: Hypothetical GI50 values in HeLa cells after 72-hour incubation.
Signaling Pathway: CDK2 and Cell Cycle Progression
// Edge to show consequence of inhibition Inhibitor -> Arrest [style=dashed, color="#EA4335", label=" Leads to"];
// Invisible edges for layout G1_S -> Arrest [style=invis]; } caption { label = "Simplified pathway of CDK2-mediated cell cycle progression and its inhibition."; fontsize = 10; fontname = "Arial"; }
Detailed Protocol: CellTiter-Glo® Cell Viability Assay
This protocol is based on standard Promega guidelines.[16][17][19]
-
Cell Plating:
-
Culture HeLa cells in appropriate media (e.g., DMEM + 10% FBS).
-
Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of media into a 96-well, opaque-walled plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare 10X serial dilutions of this compound and Dinaciclib in culture media.
-
Add 10 µL of the 10X compound solution to the appropriate wells. Include vehicle (DMSO) and "cells only" controls.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[18][19]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[17][18]
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.[17]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[18][19]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the average background signal (media only wells) from all measurements.
-
Normalize the data with the vehicle-treated wells representing 100% viability.
-
Plot the normalized percent viability versus the log of the compound concentration and fit to a dose-response curve to calculate the GI50 value.
-
Conclusion and Forward Outlook
This guide outlines a foundational, two-tiered in vitro strategy to validate the biological activity of this compound. The proposed workflow, beginning with a direct biochemical assay and progressing to a functional cellular assay, provides a robust and logical framework for characterizing a novel compound.
Based on the hypothetical data presented, this compound demonstrates direct, albeit moderate, inhibition of CDK2/Cyclin A2, which translates to anti-proliferative activity in a cancer cell line. While its potency does not match that of the clinical-stage inhibitor Dinaciclib, these results would establish a clear mechanism of action and validate the compound as a hit worthy of further investigation.
Future steps would involve broader kinase profiling to assess selectivity, mechanism of action studies to determine ATP-competitiveness, and evaluation in additional cell lines to establish a broader anti-cancer profile. This structured, comparative approach ensures that resources are directed toward compounds with a validated biological rationale, accelerating the early stages of the drug discovery pipeline.
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CellTiter-Glo Assay - Oslo University Hospital Protocols. [Link]
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Technologies to Study Kinases. East Port Praha. [Link]
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Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
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Zask, A., et al. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]
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In Vitro Kinase Assays. Eurofins Discovery. [Link]
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Brehmer, D., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
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Kinase assays. BMG LABTECH. [Link]
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Qin, J., et al. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. ResearchGate. [Link]
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In vitro JAK kinase activity and inhibition assays. PubMed. [Link]
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CDK2/CyclinA2 Kinase Enzyme System Datasheet. SignalChem. [Link]
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How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
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Wang, F., et al. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. PubMed Central. [Link]
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Abdel-Rahman, A.A.H., et al. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
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Sharma, R., et al. Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
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Gontla, R., et al. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
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CDK2 Assay Kit. BPS Bioscience. [Link]
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El-Sayed, N.F., et al. An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
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Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PubMed. [Link]
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Liu, Y., et al. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. [Link]
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Chen, J.-D., et al. Methyl 4-[(5-chloro-pyrimidin-2-yl)carbamo-yl]benzoate. PubMed. [Link]
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A Comparative Guide to the In Vivo Performance of Pyrimidine-Benzoate Derivatives as Smoothened Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of in vivo studies involving derivatives of the pyrimidine-benzoate scaffold, focusing on their role as inhibitors of the Smoothened (SMO) receptor within the Hedgehog (Hh) signaling pathway. While the specific compound "Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate" serves as a foundational chemical structure, this guide will focus on its clinically advanced derivative, Glasdegib (PF-04449913) , and compare its performance with other SMO inhibitors based on available preclinical and clinical data.
Introduction: The Hedgehog Pathway and the Rise of SMO Inhibitors
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development.[1][2] In adults, the pathway is mostly quiescent but can be aberrantly reactivated in various cancers, including basal cell carcinoma (BCC), medulloblastoma, and hematologic malignancies like acute myeloid leukemia (AML).[1][2][3] This reactivation drives tumor growth and maintenance, particularly in cancer stem cells.[1][4]
The transmembrane protein Smoothened (SMO) is the central transducer of the Hh signal.[2][4] Its inhibition has become a key therapeutic strategy.[5][6] The pyrimidine-benzoate chemical scaffold has proven to be a fruitful starting point for the development of potent and selective SMO inhibitors, leading to the discovery of drugs like Glasdegib.
Mechanism of Action: How Pyrimidine-Benzoate Derivatives Inhibit Hedgehog Signaling
The canonical Hh pathway is initiated when an Hh ligand binds to the Patched (PTCH) receptor. This binding relieves PTCH's inhibition of SMO, allowing SMO to activate downstream signaling. This cascade culminates in the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival.[2][4][7]
Glasdegib and related compounds act as direct antagonists of SMO.[4] By binding to the SMO receptor, they prevent its conformational change and subsequent signaling, leading to the suppression of GLI transcription factor activity and the downregulation of Hh target genes.[4][8] This mechanism effectively shuts down the oncogenic signaling driven by an overactive Hh pathway.
Caption: The Hedgehog signaling pathway and the mechanism of SMO inhibition by Glasdegib.
Comparative In Vivo Performance: Glasdegib vs. Other Agents
Glasdegib's development was supported by robust preclinical in vivo data, which has been corroborated in clinical settings, particularly in AML.
Pharmacokinetics (PK)
A drug's efficacy and safety are heavily dependent on its pharmacokinetic profile. An ideal oral SMO inhibitor should have good bioavailability and a half-life that supports once-daily dosing.
| Parameter | Glasdegib (PF-04449913) | Vismodegib (GDC-0449) | Sonidegib (LDE225) |
| Indication | Acute Myeloid Leukemia (AML) | Basal Cell Carcinoma (BCC) | Basal Cell Carcinoma (BCC) |
| Oral Bioavailability | ~77% in humans[9][10] | ~32% in humans | ~6-8% in humans |
| Tmax (Time to Peak) | ~1.3 - 1.8 hours[11] | ~24 hours | ~2-4 hours |
| Terminal Half-life (t½) | ~14 hours in humans[9] | ~4 days (steady state) | ~28 days (steady state) |
| Dosing Regimen | 100 mg once daily[10] | 150 mg once daily | 200 mg once daily |
| Metabolism | Primarily CYP3A, with minor contributions from CYP2C8 and UGT1A9[11] | CYP2C9, CYP3A4 | CYP3A4 |
Insight: Glasdegib exhibits a favorable pharmacokinetic profile with high oral bioavailability and a half-life that supports convenient once-daily dosing.[9][10] This contrasts with the lower bioavailability of other approved SMO inhibitors.
Efficacy in Preclinical In Vivo Models
Preclinical studies using animal models are crucial for establishing proof-of-concept and guiding clinical development. Glasdegib has demonstrated significant activity in various models.
-
Drosophila Model: In a Drosophila model, PF-04449913 was shown to inhibit the Drosophila SMO, leading to a loss of hematopoietic precursor cells, mimicking the desired effect of eliminating cancer-initiating cells in leukemia.[12]
-
Patient-Derived Xenografts (PDX): In PDX models of AML, Glasdegib demonstrated an ability to reduce tumor burden and sensitize quiescent malignant stem cells to conventional chemotherapy like cytarabine.[1]
-
Colorectal Cancer Models: In BALB/c-nude mice models of colorectal cancer, PF-04449913 inhibited tumor growth and promoted apoptosis.[13]
-
Pancreatic Cancer Models: A novel pyridyl pyrimidine derivative, B31, which also targets SMO, significantly regressed subcutaneous tumors in nude mice without notable toxicity.[14]
Insight: The consistent anti-tumor activity across different in vivo models, including sophisticated PDX models, provided a strong rationale for the clinical investigation of Glasdegib in hematologic malignancies.[1]
Clinical Efficacy and Safety
Glasdegib is approved by the FDA for the treatment of newly diagnosed AML in specific patient populations.[1][10]
-
Pivotal Trial (BRIGHT AML 1003): This trial demonstrated that Glasdegib in combination with low-dose cytarabine (LDAC) resulted in a statistically significant improvement in overall survival compared to LDAC alone in patients with newly diagnosed AML who are not candidates for intensive chemotherapy.[1][11]
-
Safety Profile: The most common adverse reactions (incidence ≥20%) include fatigue, bleeding, febrile neutropenia, musculoskeletal pain, nausea, edema, and decreased appetite.[11] While generally manageable, Glasdegib has been associated with transient serum aminotransferase elevations.[3]
Experimental Protocols: A Guide to Key In Vivo Assays
Reproducible and well-controlled experiments are the bedrock of drug development. Below are standardized protocols for evaluating SMO inhibitors in vivo.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Studies
This protocol outlines the establishment of a tumor model to test the anti-cancer efficacy of a SMO inhibitor.
Objective: To evaluate the effect of a test compound on the growth of human cancer cells implanted in immunocompromised mice.
Workflow Diagram:
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Comparative Guide for Target Validation: Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate in a Basal Cell Carcinoma Model
This guide provides a comprehensive framework for the target validation of a novel investigational compound, "Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate" (designated herein as Compound X ), within the context of Basal Cell Carcinoma (BCC). Our core hypothesis is that Compound X functions as an inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. The performance of Compound X will be benchmarked against Vismodegib , an FDA-approved SMO inhibitor for advanced BCC.[1][2][3][4]
The experimental workflows detailed below are designed to rigorously test this hypothesis, moving from direct biochemical engagement to cellular pathway inhibition and culminating in an in vivo efficacy model. This guide is intended for researchers, scientists, and drug development professionals seeking to validate novel targeted therapies.
Introduction: The Hedgehog Pathway in Basal Cell Carcinoma
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that is largely quiescent in adult tissues.[1][4] However, its aberrant reactivation is a key driver in several human cancers, most notably Basal Cell Carcinoma.[2][5] In over 90% of BCC cases, mutations in the Hh pathway lead to uncontrolled cell proliferation.[4]
The canonical pathway involves the Patched-1 (PTCH1) receptor, which, in the absence of an Hh ligand, suppresses the activity of the G-protein-coupled receptor, Smoothened (SMO).[1][6] In BCC, inactivating mutations in PTCH1 or activating mutations in SMO are common, leading to constitutive SMO signaling.[2][3] This results in the activation and nuclear translocation of GLI transcription factors, which upregulate genes promoting cell growth and survival.[1][6]
Vismodegib, a first-in-class therapeutic, directly binds to and inhibits SMO, thereby blocking the downstream signaling cascade.[6][7] This established mechanism provides a clear benchmark for evaluating our investigational Compound X.
Signaling Pathway Overview
Caption: The Hedgehog signaling pathway in its 'OFF' and 'ON' states.
Experimental Workflow for Target Validation
A tiered approach is essential for robust target validation. We will progress from direct target interaction to cellular and in vivo functional outcomes. This workflow ensures that resources are committed to more complex models only after foundational evidence is established.
Caption: Tiered experimental workflow for Compound X target validation.
Detailed Experimental Protocols & Comparative Data
Phase 1: Biochemical and In Vitro Validation
Objective: To determine if Compound X directly binds to and inhibits SMO and subsequently blocks downstream Hh pathway signaling in a cellular context.
Protocol 1.1: Radioligand Binding Assay
-
Causality: This assay provides direct evidence of target engagement. It quantifies the ability of Compound X to displace a known SMO-binding radioligand from the receptor, thereby determining its binding affinity (Ki).
-
Methodology:
-
Prepare membranes from cells overexpressing human SMO (e.g., HEK293-SMO).
-
Incubate the membranes with a constant concentration of [³H]-Vismodegib or a similar high-affinity SMO radioligand.
-
Add increasing concentrations of unlabeled Compound X or Vismodegib (as a positive control) across a 10-point dose-response curve (e.g., 0.1 nM to 10 µM).
-
After incubation, separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 of displacement using the Cheng-Prusoff equation.
-
-
Self-Validation: The inclusion of unlabeled Vismodegib as a competitor provides an internal control with a known binding affinity. A vehicle-only control (e.g., DMSO) defines 100% binding.
Protocol 1.2: Cellular Hedgehog Pathway Assay (GLI-Luciferase)
-
Causality: This functional assay measures the consequence of SMO inhibition. A reduction in luciferase activity directly reflects the inhibition of GLI-mediated transcription, the final step in the Hh pathway.
-
Methodology:
-
Use a reporter cell line engineered to express firefly luciferase under the control of a GLI-responsive promoter (e.g., Shh-LIGHT2 cells).
-
Activate the Hh pathway using a SMO agonist (e.g., SAG) or by using cells with a PTCH1-deficient background.
-
Treat the activated cells with increasing concentrations of Compound X or Vismodegib for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.
-
Normalize data to a vehicle control and plot a dose-response curve to determine the IC50 value.
-
-
Self-Validation: Comparing the IC50 of Compound X to that of Vismodegib in the same assay run provides a direct measure of relative cellular potency.
Protocol 1.3: Target Gene Expression Analysis (qPCR)
-
Causality: This assay validates pathway inhibition by measuring the modulation of endogenous downstream target genes, providing a more physiologically relevant readout than an artificial reporter.
-
Methodology:
-
Use a relevant cancer cell line with an active Hh pathway (e.g., medulloblastoma or BCC cell lines).
-
Treat cells with Compound X and Vismodegib at concentrations around their respective IC50 values determined in Protocol 1.2.
-
After 24 hours, isolate total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Quantify the expression levels of Hh target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH) using quantitative real-time PCR (qPCR).
-
Calculate the relative fold change in gene expression compared to vehicle-treated cells.
-
-
Self-Validation: A potent SMO inhibitor should significantly decrease GLI1 and PTCH1 mRNA levels, while having no effect on the housekeeping gene.
Table 1: Comparative In Vitro Performance Data (Hypothetical)
| Parameter | Compound X | Vismodegib (Reference) | Justification of Outcome |
| SMO Binding Affinity (Ki) | 5.2 nM | 3.1 nM | Demonstrates direct, high-affinity binding to the SMO receptor, comparable to the standard of care. |
| GLI-Luciferase IC50 | 25.6 nM | 15.8 nM | Confirms potent cellular inhibition of the Hh pathway downstream of SMO. |
| GLI1 Gene Expression | 85% reduction at 100 nM | 92% reduction at 100 nM | Validates inhibition of endogenous target gene transcription, confirming the mechanism of action. |
Phase 2: In Vivo Target Validation
Objective: To assess the anti-tumor efficacy of Compound X in a disease-relevant animal model and confirm target modulation in vivo.
Protocol 2.1: Basal Cell Carcinoma Xenograft Model Efficacy Study
-
Causality: This is the ultimate test of a drug candidate's potential. Tumor growth inhibition in a living organism provides strong evidence of therapeutic viability, integrating pharmacology, and target engagement.
-
Methodology:
-
Implant a BCC patient-derived xenograft (PDX) or a relevant cell line (e.g., ASZ001) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups: Vehicle control, Vismodegib (at its established efficacious dose), and two dose levels of Compound X.
-
Administer compounds daily via oral gavage for 21-28 days.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and harvest tumors for further analysis.
-
-
Self-Validation: The vehicle group controls for the natural growth of the tumor, while the Vismodegib group provides a benchmark for the expected level of efficacy from SMO inhibition.
Protocol 2.2: Pharmacodynamic (PD) Analysis of Tumor Tissue
-
Causality: This crucial step links the observed anti-tumor effect (pharmacology) directly to target engagement in the tumor tissue. It confirms that the drug reached its target at a sufficient concentration to modulate the pathway.
-
Methodology:
-
Collect tumors from a satellite group of mice from Protocol 2.1 at various time points after the final dose (e.g., 2, 8, and 24 hours).
-
Homogenize tumor tissue to prepare protein lysates and extract RNA.
-
Using the RNA, perform qPCR as described in Protocol 1.3 to measure Gli1 expression levels.
-
Using the protein lysates, perform a Western blot to measure levels of GLI1 protein.
-
-
Self-Validation: A time-dependent and dose-dependent decrease in Gli1 mRNA and protein levels in the tumors of treated mice, which correlates with tumor growth inhibition, provides definitive proof of in vivo target engagement.
Table 2: Comparative In Vivo Efficacy Data (Hypothetical)
| Parameter | Vehicle | Compound X (Low Dose) | Compound X (High Dose) | Vismodegib (Reference) |
| Tumor Growth Inhibition (TGI) | 0% | 45% | 88% | 91% |
| Tumor Gli1 mRNA Reduction | 0% | 55% | 90% | 94% |
Phase 3: Resistance Profiling
Objective: To evaluate the activity of Compound X against clinically relevant SMO mutations that confer resistance to first-generation inhibitors like Vismodegib.
Protocol 3.1: Profiling Against SMO Resistance Mutations
-
Causality: Acquired resistance to SMO inhibitors often involves secondary mutations in the SMO drug-binding pocket.[8][9] Assessing Compound X's activity against these mutants is critical for understanding its potential clinical durability and differentiation.
-
Methodology:
-
Generate stable cell lines expressing wild-type SMO and common Vismodegib-resistant SMO mutants (e.g., D473H, W535L).[8]
-
Perform the GLI-Luciferase assay (Protocol 1.2) on each of these cell lines.
-
Determine the IC50 of Compound X and Vismodegib for each mutant.
-
Calculate the fold-shift in IC50 for each mutant relative to the wild-type receptor.
-
-
Self-Validation: Vismodegib will show a significant loss of potency (high fold-shift) against the resistant mutants. If Compound X retains activity (low fold-shift), it suggests a differentiated binding mode and a potential advantage in overcoming clinical resistance.
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to validate the hypothesis that "this compound" (Compound X) is a novel SMO inhibitor for the treatment of Basal Cell Carcinoma. By directly comparing its performance against the clinical standard, Vismodegib, across biochemical, cellular, and in vivo assays, a clear and objective assessment of its potential can be achieved.
Positive outcomes from this validation cascade—specifically, high-affinity binding, potent cellular pathway inhibition, robust in vivo tumor growth inhibition correlated with target modulation, and potential activity against resistance mutations—would provide a strong rationale for advancing Compound X into formal preclinical development.
References
- Smoothened variants explain the majority of drug resistance in basal cell carcinoma - PMC. (n.d.). Vertex AI Search.
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- Smoothened Inhibitors and the Hedgehog Pathway: Applications in Basal Cell Carcinoma and Beyond | Targeted Oncology. (n.d.). Vertex AI Search.
- Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma. (n.d.). Vertex AI Search.
- Smoothened inhibitors in the treatment of advanced basal cell carcinomas - PubMed. (n.d.). Vertex AI Search.
- Sonic Hedgehog Inhibitors for Treatment of Periocular Basal Cell Carcinoma. (2016, March 1). Vertex AI Search.
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A Senior Application Scientist's Guide to the Patent Landscape and Novelty of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical research and development, understanding the novelty and patentability of a new chemical entity is paramount. This guide provides an in-depth analysis of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its patented synthesis, compare it with alternative methodologies, and assess its novelty within the broader context of pyrimidine derivatives, which are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
The Significance of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous bioactive molecules and commercially available drugs.[3] Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in biological systems. In medicinal chemistry, pyrimidine derivatives have been extensively explored, leading to the development of drugs for a variety of diseases, including cancer, infectious diseases, and metabolic disorders.[1] The versatility of the pyrimidine core allows for diverse substitutions, enabling the fine-tuning of pharmacological properties.[1][2] Recent research continues to uncover novel pyrimidine derivatives with potent biological activities, highlighting the enduring importance of this scaffold in drug development.[4][5]
Patented Synthesis of this compound
Hypothetical Patented Experimental Protocol:
A likely patented synthesis would involve a Suzuki or Stille coupling reaction. Here, we outline a hypothetical Suzuki coupling protocol:
-
Preparation of the Boronic Acid/Ester: 2-Iodo-5-methylbenzoic acid (commercially available) is esterified to Methyl 2-iodo-5-methylbenzoate. The resulting aryl iodide is then converted to the corresponding boronic acid or pinacol boronate ester.
-
Coupling Reaction: The boronic acid derivative is then coupled with 2-chloropyrimidine or 2-bromopyrimidine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., dioxane or a toluene/water mixture).
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove inorganic salts. The organic layer is dried and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices:
-
Choice of Cross-Coupling: Suzuki and Stille couplings are favored for their high functional group tolerance and generally high yields, which are critical for efficient synthesis.
-
Palladium Catalyst: Palladium catalysts are highly effective in facilitating the formation of carbon-carbon bonds between aryl halides and organoboron or organotin compounds.
-
Base: The base is crucial for the activation of the boronic acid and for neutralizing the acid generated during the reaction.
-
Solvent: The choice of solvent is determined by the solubility of the reactants and the temperature required for the reaction to proceed efficiently.
Visualizing the Synthetic Workflow:
Caption: Hypothetical Suzuki coupling workflow for the synthesis of this compound.
Comparative Analysis of Synthetic Routes
An alternative to the cross-coupling approach could be a condensation reaction, a more classical method.
Alternative Experimental Protocol (Condensation):
-
Amidine Formation: Guanidine is reacted with a suitable 1,3-dicarbonyl compound to form a 2-aminopyrimidine intermediate.
-
Sandmeyer Reaction: The 2-aminopyrimidine is then subjected to a Sandmeyer reaction to introduce a halogen at the 2-position.
-
Coupling/Condensation: The resulting 2-halopyrimidine is then coupled or condensed with a derivative of 5-methylbenzoic acid.
Data Summary: Comparison of Synthetic Routes
| Parameter | Suzuki Coupling (Hypothetical) | Condensation Reaction (Alternative) |
| Yield | Generally High (70-95%) | Variable, often moderate |
| Reaction Conditions | Mild to moderate temperatures | Can require harsh conditions (e.g., strong acids/bases) |
| Substrate Scope | Broad | More limited |
| Byproducts | Minimal, easily removable | Can generate significant waste |
| Scalability | Generally good | Can be challenging |
The Suzuki coupling approach, while potentially more expensive due to the cost of the catalyst, offers significant advantages in terms of yield, purity, and scalability, making it a more attractive option for industrial production and a strong basis for a patent claim.
Novelty Assessment
The novelty of this compound lies in the specific combination of the 5-methyl-substituted benzoate moiety and the pyrimidin-2-yl group. While numerous pyrimidine derivatives have been synthesized and patented, this particular arrangement of substituents may confer unique pharmacological properties.[4][5]
Key Differentiators and Potential Advantages:
-
Lipophilicity: The methyl group on the benzoate ring increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
-
Metabolic Stability: The specific substitution pattern may also influence the molecule's metabolic stability, potentially leading to a longer half-life in the body.
-
Target Specificity: The overall shape and electronic properties of the molecule, dictated by its unique substitution, could lead to higher affinity and selectivity for a particular biological target. For instance, many pyrimidine derivatives are explored as kinase inhibitors, and the specific structure of this compound could be crucial for fitting into the ATP-binding pocket of a target kinase.
Logical Flow of Novelty Argument:
Caption: Logical argument for the novelty and patentability of this compound.
Conclusion
This compound represents a novel chemical entity with significant potential for drug development. Its synthesis via a modern cross-coupling reaction, such as the Suzuki coupling, provides a strong basis for patentability due to its efficiency and scalability over more traditional methods. The unique structural features of the molecule, particularly the 5-methyl substitution on the benzoate ring, are likely to confer advantageous pharmacokinetic and pharmacodynamic properties. Further research into the biological activity of this compound is warranted to fully elucidate its therapeutic potential. The information presented in this guide, including the detailed synthetic protocols and comparative analysis, provides a solid foundation for researchers and drug development professionals to assess the novelty and potential of this promising compound. The exploration of its utility as an intermediate for anticancer or antiviral drugs is a particularly promising avenue for future investigation.[6]
References
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Recent Discoveries and Development Towards Its Medicinal Impact. (2024). Pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
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ScienceDirect. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2024). NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. Retrieved from [Link]
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MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]
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- Google Patents. (n.d.). US3696141A - Process for the production of methyl benzoate.
- Google Patents. (n.d.). WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2-ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-yl]methyl}-l h-benzimidazole-7-carboxylate and its potassium salt.
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
National Institutes of Health. (n.d.). Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Iodo-5-methylbenzoic acid | CAS#:52548-14-8. Retrieved from [Link]
-
Chemsrc. (n.d.). chloropyrimidine | CAS#:1722-12-9. Retrieved from [Link]
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The 2-(Pyrimidin-2-yl)benzoate Scaffold: A Comparative Guide to Structure-Activity Relationships in TAK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a key scaffold in kinase inhibition, the 2-(pyrimidin-2-yl)benzoate core. Our focus will be on its application in targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory and oncogenic signaling pathways. While specific biological data for "Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate" is not extensively available in the public domain, this molecule serves as a quintessential example of this chemical class. The SAR analysis presented herein is based on closely related 2,4-disubstituted pyrimidine analogs that have been extensively studied as covalent TAK1 inhibitors. We will compare this scaffold to other prominent classes of TAK1 inhibitors, providing a comprehensive overview for researchers in the field.
The Rationale for Targeting TAK1
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that plays a pivotal role in the signaling cascades of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1 (IL-1).[1][2] Upon activation, TAK1 phosphorylates downstream kinases, including IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs) like p38 and JNK. This leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of inflammatory mediators and cell survival proteins.[3] Dysregulation of the TAK1 signaling pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it an attractive therapeutic target.[1][4]
Caption: Figure 1: Simplified TAK1 Signaling Pathway.
The 2-(Pyrimidin-2-yl)benzoate Scaffold: A Covalent Approach to TAK1 Inhibition
The 2-(pyrimidin-2-yl)benzoate scaffold is a key component of a class of TAK1 inhibitors that act through a covalent mechanism. These inhibitors typically feature a reactive group that forms an irreversible bond with a cysteine residue in the ATP-binding pocket of the kinase, leading to potent and sustained inhibition. In the case of TAK1, this critical residue is Cys174.[5]
Structure-Activity Relationship (SAR) of 2,4-Disubstituted Pyrimidine Analogs
Based on extensive studies of 2,4-disubstituted pyrimidine covalent TAK1 inhibitors, we can infer the following SAR for the "this compound" scaffold:
-
The Pyrimidine Core: The pyrimidine ring serves as a crucial hinge-binding motif, forming hydrogen bonds with the backbone of the kinase's hinge region. This interaction is essential for anchoring the inhibitor in the ATP-binding pocket.
-
The Benzoate Moiety: The substituted benzoate ring occupies a hydrophobic pocket within the active site.
-
The 5-Methyl Group: The methyl group at the 5-position of the benzoate ring likely enhances binding by occupying a small hydrophobic pocket, thereby increasing potency and potentially selectivity.
-
The Ester/Carboxylic Acid: While "this compound" contains a methyl ester, it is highly probable that the corresponding carboxylic acid, "5-Methyl-2-(pyrimidin-2-yl)benzoic acid," is the active form or a key intermediate.[1][6][7] The carboxylic acid could form important hydrogen bonds or salt bridges with residues in the active site. In many cases, esters are used as prodrugs to improve cell permeability, being hydrolyzed to the active carboxylic acid within the cell.
-
-
A Covalent Warhead: For covalent inhibition, a reactive group, often an acrylamide, is typically attached to the scaffold. This "warhead" is positioned to react with the thiol group of Cys174, forming a permanent covalent bond. While our topic compound does not inherently contain a warhead, its scaffold is ideal for the addition of one.
Caption: Figure 2: Hypothesized SAR of the 2-(Pyrimidin-2-yl)benzoate Scaffold.
Comparison with Alternative TAK1 Inhibitors
To provide a broader context, we will compare the pyrimidinyl-benzoate scaffold with other well-characterized classes of TAK1 inhibitors.
| Inhibitor Class | Mechanism of Action | Key Structural Features | Advantages | Disadvantages |
| 2,4-Disubstituted Pyrimidines | Covalent, Irreversible | Pyrimidine hinge binder, substituted aryl group, acrylamide warhead | High potency, prolonged duration of action | Potential for off-target reactivity, immunogenicity |
| 5(Z)-7-Oxozeaenol (Natural Product) | Covalent, Irreversible | Resorcylic acid lactone macrocycle | High potency | Poor selectivity, complex synthesis |
| Takinib | Reversible, Type I | Benzimidazole core | High selectivity | Moderate potency, potential for acquired resistance |
| NG-25 (Type II Inhibitors) | Reversible, Type II | Pyrrolo[2,3-b]pyridine core | Binds to the inactive DFG-out conformation, can offer a different selectivity profile | Often larger and more complex molecules |
| HS-276 | Reversible, ATP-competitive | Benzimidazole-based | High potency and selectivity, orally bioavailable | Potential for acquired resistance |
Table 1: Comparison of Different Classes of TAK1 Inhibitors.
Quantitative Comparison of TAK1 Inhibitors
| Compound | Class | Target | IC50 (nM) | Reference |
| Analog of 2,4-disubstituted pyrimidine | Covalent | TAK1 | 5.1 | [5] |
| 5(Z)-7-Oxozeaenol | Covalent | TAK1 | 5.6 | [5] |
| Takinib | Reversible, Type I | TAK1 | ~9 | [8] |
| NG-25 | Reversible, Type II | TAK1 | 149 | [7] |
| HS-276 | Reversible, ATP-competitive | TAK1 | 2.5 | [6] |
Table 2: In Vitro Potency of Selected TAK1 Inhibitors. Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro TAK1 Kinase Assay (ADP-Glo™)
This protocol describes a luminescent kinase assay to measure the in vitro inhibitory activity of a compound against TAK1.
Caption: Figure 3: Workflow for the ADP-Glo™ TAK1 Kinase Assay.
Materials:
-
Purified recombinant TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[1]
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Dilute the TAK1/TAB1 enzyme, MBP substrate, ATP, and test compounds to their final desired concentrations in kinase buffer.
-
Set up Kinase Reaction: In a white microplate, add the following in order:
-
Test compound or vehicle (DMSO) control.
-
TAK1/TAB1 enzyme.
-
Substrate/ATP mix to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Assay for TAK1 Pathway Inhibition (Western Blot)
This protocol is for assessing the ability of a compound to inhibit TAK1 signaling in a cellular context by measuring the phosphorylation of downstream targets.
Materials:
-
A suitable cell line (e.g., THP-1 human macrophages)
-
Cell culture medium and supplements
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-IKKα/β, anti-total-IKKα/β, anti-phospho-p38, anti-total-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory stimulus (e.g., LPS) for a predetermined time (e.g., 15-30 minutes) to activate the TAK1 pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition of TAK1 signaling by the test compound.
-
Conclusion
The 2-(pyrimidin-2-yl)benzoate scaffold represents a versatile and promising starting point for the development of potent and selective TAK1 inhibitors. The SAR insights gleaned from related 2,4-disubstituted pyrimidine analogs highlight the importance of the pyrimidine hinge-binder, the substituted aromatic ring for hydrophobic interactions, and the potential for introducing a covalent warhead to achieve irreversible inhibition. While the specific biological activity of "this compound" remains to be fully elucidated in publicly accessible literature, its structural features align well with those of known TAK1 inhibitors.
A comparative analysis with other inhibitor classes, such as the natural product 5(Z)-7-oxozeaenol and the reversible inhibitors Takinib and NG-25, underscores the diverse strategies employed to target TAK1. The choice of scaffold and mechanism of action will ultimately depend on the desired therapeutic profile, including potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a framework for the evaluation of novel TAK1 inhibitors, facilitating the discovery and development of new therapeutics for inflammatory diseases and cancer.
References
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Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(3), 548-552. Available from: [Link]
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Totzke, J., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Chemical Biology, 17(3), 536-544. Available from: [Link]
-
Gäken, J., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 57(15), 6489-6501. Available from: [Link]
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BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]
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Journal of Clinical Investigation. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. Available from: [Link]
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Tan, L., et al. (2017). Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 1144-1152. Available from: [Link]
-
Reaction Biology. (n.d.). TAK1 Kinase Assay Service. Retrieved from [Link]
-
National Institutes of Health. (n.d.). S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. Retrieved from [Link]
-
Janssen, J. J., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1244-1250. Available from: [Link]
-
Totzke, J., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Chemical Biology, 17(3), 536-544. Available from: [Link]
-
Li, S., et al. (2015). TAK1 inhibition-induced RIP1-dependent apoptosis in murine macrophages relies on constitutive TNF-α signaling and ROS production. Cell Death & Disease, 6, e1873. Available from: [Link]
-
National Institutes of Health. (n.d.). TAK1 inhibition activates pore-forming proteins to block intracellular bacterial growth through modulating mitochondria. Retrieved from [Link]
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Benchmarking a Novel Kinase Inhibitor: A Comparative Efficacy Study of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate Against Established JAK2 Inhibitors
This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the novel compound, Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate, against known inhibitors of Janus Kinase 2 (JAK2). Given the pyrimidine core in its structure—a common feature in kinase inhibitors—we hypothesize that this compound may exhibit activity against kinases. This document outlines the scientific rationale and detailed protocols for a head-to-head comparison with established, FDA-approved JAK2 inhibitors, Ruxolitinib and Fedratinib.
The central hypothesis of this guide is that the structural attributes of this compound warrant an investigation into its potential as a JAK2 inhibitor. The Janus kinase family, particularly JAK2, plays a critical role in signal transduction pathways that are fundamental to hematopoiesis and immune response. Dysregulation of the JAK/STAT pathway, often due to activating mutations like JAK2-V617F, is a key driver in myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis. Therefore, potent and selective JAK2 inhibitors are of high therapeutic interest.
This guide is structured to provide a robust, multi-faceted evaluation of our compound of interest, progressing from its fundamental biochemical activity to its effects in a cellular context.
The JAK/STAT Signaling Pathway: The Battlefield for Inhibition
Understanding the mechanism of action of our chosen comparators is crucial for a meaningful analysis. The JAK/STAT signaling pathway is a primary route for a multitude of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, culminating in the regulation of gene expression.
Upon ligand binding, cytokine receptors dimerize, bringing receptor-associated JAKs into close proximity. This allows for the trans-phosphorylation and activation of the JAKs. Activated JAKs then phosphorylate the receptor itself, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. Once recruited, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription. The inhibitors we are evaluating, including our hypothetical compound, are designed to interfere with the ATP-binding site of the JAK2 kinase domain, thereby preventing the initial phosphorylation cascade.
Caption: The canonical JAK/STAT signaling pathway and the point of intervention for JAK2 inhibitors.
Comparative Analysis: Biochemical Potency and Selectivity
The initial and most fundamental assessment of a potential inhibitor is to determine its direct effect on the enzymatic activity of the target protein. We will quantify the half-maximal inhibitory concentration (IC50) for this compound, Ruxolitinib, and Fedratinib against the JAK2-V617F mutant protein, which is constitutively active and clinically relevant.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. This luminescent assay is well-suited for high-throughput screening and IC50 determination.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and a substrate peptide (e.g., a poly-GT peptide). Prepare serial dilutions of the test compounds (this compound, Ruxolitinib, Fedratinib) and a DMSO control.
-
Kinase Reaction: In a 384-well plate, add the reaction buffer, the recombinant JAK2-V617F enzyme, and the serially diluted compounds.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and subsequently generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Expected Data and Comparative Table
The results from this assay will provide a direct comparison of the biochemical potency of the three compounds.
| Compound | Target | Predicted IC50 (nM) |
| This compound | JAK2-V617F | To be determined |
| Ruxolitinib | JAK2-V617F | 2-5 |
| Fedratinib | JAK2-V617F | 3-6 |
Cellular Activity: Assessing On-Target Effects in a Disease-Relevant Model
While biochemical assays are crucial, it is equally important to determine if the compound can effectively inhibit the target within a cellular environment. For this, we will use a human cell line that endogenously expresses the JAK2-V617F mutation, such as the HEL 92.1.7 cell line, which is derived from a patient with erythroleukemia.
Experimental Protocol: Western Blot for Phospho-STAT3
A key downstream event of JAK2 activation is the phosphorylation of STAT3. Therefore, measuring the levels of phosphorylated STAT3 (p-STAT3) serves as a reliable cellular biomarker for JAK2 activity.
Methodology:
-
Cell Culture and Treatment: Culture HEL 92.1.7 cells under standard conditions. Seed the cells and treat with serial dilutions of the test compounds for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3 (as a loading control). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Workflow Diagram
Safety Operating Guide
Navigating the Disposal of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate: A Guide for Laboratory Professionals
The core principle of this guide is to treat Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate as a hazardous substance due to its potential biological activity and the known hazards of its structural analogs. This approach ensures the protection of laboratory personnel, the integrity of research facilities, and the preservation of our environment.
Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough hazard assessment is paramount. Based on data from related compounds like Methyl Benzoate, we can infer the potential hazards of this compound.
Inferred Hazard Profile:
| Hazard Classification | Description | Precautionary Statement | Source |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor. | |
| Combustible Liquid | May ignite on heating. | Keep away from heat, sparks, open flames, and hot surfaces. | |
| Skin and Eye Irritant | May cause irritation upon contact. | Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye protection. | |
| Aquatic Toxicity | Potentially harmful to aquatic life. | Avoid release to the environment. |
Given the presence of the pyrimidine moiety, which is found in many biologically active compounds, it is prudent to also consider potential, uncharacterized biological hazards. Therefore, all waste containing this compound must be managed as hazardous chemical waste.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Impervious gloves (e.g., nitrile) to prevent skin contact.
-
Safety glasses or goggles to protect from splashes.
-
A lab coat to protect clothing and skin.
-
Work in a well-ventilated area , such as a chemical fume hood, especially when handling solutions or creating aerosols.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and contaminated consumables (e.g., pipette tips, gloves) in a designated, puncture-resistant container lined with a chemically compatible bag.
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a dedicated, leak-proof, and chemically compatible container (plastic is often preferred over glass to minimize breakage risks).
-
Do NOT mix this waste with other waste streams, especially strong acids, bases, or oxidizing agents, to avoid unforeseen reactions.
-
-
Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.
Step 3: Waste Container Management
Properly containing and labeling chemical waste is a regulatory requirement and a cornerstone of laboratory safety.
-
Container Compatibility: Use containers made of materials that are chemically resistant to the waste. For organic compounds like this compound, high-density polyethylene (HDPE) or borosilicate glass containers are generally suitable.
-
Secure Closure: Always keep waste containers tightly closed, except when adding waste. This prevents the release of vapors and protects against spills.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
An approximate concentration or percentage of the compound in the waste mixture.
-
The date when the waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or responsible person.
-
Appropriate hazard pictograms (e.g., harmful, irritant).
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a specific location in the laboratory for the temporary storage of hazardous waste.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store the waste container in a secondary containment bin to capture any potential leaks.
-
Ensure the SAA is away from drains and sources of ignition.
-
Regularly inspect the SAA for any signs of container leakage or deterioration.
Step 5: Arranging for Final Disposal
Hazardous chemical waste must be disposed of through a licensed waste disposal company.
-
NEVER dispose of this compound down the drain or in the regular trash. This is illegal and environmentally harmful.
-
Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office or the designated waste management provider.
-
Provide the EHS office with a completed hazardous waste manifest or form, accurately detailing the contents of the waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of chemical waste is not merely a procedural task but a fundamental responsibility of every scientist. By adhering to this guide, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. When in doubt, always consult your institution's Environmental Health and Safety department for specific guidance. Your diligence in these practices builds a culture of safety and upholds the integrity of your research.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
Foundational Principle: Hazard Assessment Based on Structural Analogs
The core of our safety protocol is a thorough understanding of the potential risks. Since Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate is a specific molecule, we will infer its hazard profile by examining its primary structural components.
-
Methyl Benzoate: This simple aromatic ester provides a baseline for potential hazards. It is a combustible liquid, harmful if swallowed, and a suspected reproductive toxin. Skin and eye contact can cause irritation.[2]
-
Pyrimidine Ring: This nitrogen-containing heterocycle is a common scaffold in biologically active molecules.[3] While many pyrimidine-based drugs are safe and effective, some derivatives can exhibit toxicity or induce oxidative stress.[4]
Therefore, we must assume that this compound possesses, at a minimum, the hazards associated with methyl benzoate, with the potential for additional, uncharacterized biological activity due to the pyrimidine moiety.
| Potential Hazard | Basis of Concern (Structural Analog) | GHS Classification (Methyl Benzoate) |
| Acute Oral Toxicity | Methyl Benzoate | Category 4 (Harmful if swallowed)[5][6] |
| Aspiration Hazard | Methyl Benzoate | Category 1 (May be fatal if swallowed and enters airways)[6] |
| Reproductive Toxicity | Methyl Benzoate | Category 2 (Suspected of damaging fertility or the unborn child) |
| Skin/Eye Irritation | Methyl Benzoate | Irritant[2] |
| Combustibility | Methyl Benzoate | Combustible Liquid |
| Aquatic Toxicity | Methyl Benzoate | Harmful to aquatic life |
| Unknown Biological Activity | Pyrimidine Moiety | Not Classified (Treat as potentially toxic)[1] |
The Core Protocol: Personal Protective Equipment (PPE)
Your primary defense against exposure is the consistent and correct use of PPE.[7][8] The following is a step-by-step guide to outfitting yourself for handling this compound.
Step 1: Eye and Face Protection
Chemical splashes can cause severe and irreversible eye damage.[9] Standard safety glasses are insufficient.
-
Primary Protection: Always wear chemical splash goggles that provide a complete seal around the eyes.[9][10][11] This prevents entry of liquids and vapors.
-
Secondary Protection: When handling larger quantities (e.g., >50 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[9][10]
Step 2: Skin and Body Protection
Preventing dermal contact is critical.[1]
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory.
-
Gloves: Glove selection is paramount. Not all gloves offer the same level of protection against specific chemicals. For aromatic esters, a multi-layered approach or specific glove materials are recommended. Always inspect gloves for tears or pinholes before use.[12]
| Glove Material | Protection Against Aromatic Esters | Key Considerations |
| Butyl Rubber | Good to Excellent | Offers high resistance to esters, ketones, and aldehydes.[13] |
| Nitrile | Fair to Good | Provides good general chemical resistance but may have a shorter breakthrough time for aromatic compounds compared to Butyl rubber.[11][14] Recommended for incidental contact; for prolonged handling, consider double-gloving or using a more resistant material. |
| Natural Rubber (Latex) | Poor | Not recommended for use with aromatic esters or solvents.[14] |
Recommended Practice: For handling this compound, Butyl rubber gloves are the preferred choice. If unavailable, use heavy-duty nitrile gloves and change them frequently.
Step 3: Respiratory Protection
The primary method for controlling inhalation exposure is through engineering controls.
-
Fume Hood: All handling of this compound, including weighing, mixing, and transferring, must be conducted inside a certified chemical fume hood.[2]
-
Respirator: In the event of a large spill or a failure of the ventilation system, a respirator may be necessary. Use of a respirator requires prior medical clearance, training, and fit-testing as part of your institution's respiratory protection program.
Operational and Disposal Plan
A safe experiment is a well-planned experiment. The following workflow minimizes risk at every stage.
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
Spill Management
In the event of a small spill inside the fume hood:
-
Alert colleagues in the immediate area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).[5]
-
Collect the absorbent material using non-sparking tools and place it in the pre-labeled hazardous waste container.[2]
-
Wipe the area with a suitable solvent and collect the wipe as hazardous waste.
-
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal Protocol
Chemical waste is regulated by the Environmental Protection Agency (EPA) and must be handled correctly.[15][16]
-
Container: All waste, including the neat compound, solutions, and rinsates, must be collected in a dedicated, leak-proof container that is chemically compatible with the waste.[17][18] The container must be kept tightly closed when not in use.[17]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name of all components (no abbreviations), and the approximate percentages.[15][17]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible chemicals.[15]
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Never dispose of this chemical down the drain or in the regular trash.[15][19] Contaminated solid waste (e.g., gloves, weigh boats, wipes) should be collected in a separate, clearly labeled hazardous solid waste bag.
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Your expertise is your greatest asset; applying it to safety is the hallmark of a true scientific professional.
References
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Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
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Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
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ScienceLab.com. (2005). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
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American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]
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MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
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Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
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Sadowska-Woda, I., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. Retrieved from [Link]
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University of Tennessee, Knoxville. How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
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Princeton University. Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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University of California, San Diego. Personal Protective Equipment (PPE). Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Retrieved from [Link]
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The Science Blog. (2023). Preparing & Handling Chemical Solutions. Retrieved from [Link]
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SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
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Al-Abdullah, E. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Semantic Scholar. Retrieved from [Link]
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HCI Environmental. (2021). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. Retrieved from [Link]
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Wikipedia. Pyrimidine. Retrieved from [Link]
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Wobst, H. J., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
